molecular formula C35H74BrNO3 B131055 Dmrie CAS No. 153312-64-2

Dmrie

Cat. No.: B131055
CAS No.: 153312-64-2
M. Wt: 636.9 g/mol
InChI Key: WALUVDCNGPQPOD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dmrie, also known as this compound, is a useful research compound. Its molecular formula is C35H74BrNO3 and its molecular weight is 636.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

153312-64-2

Molecular Formula

C35H74BrNO3

Molecular Weight

636.9 g/mol

IUPAC Name

2,3-di(tetradecoxy)propyl-(2-hydroxyethyl)-dimethylazanium;bromide

InChI

InChI=1S/C35H74NO3.BrH/c1-5-7-9-11-13-15-17-19-21-23-25-27-31-38-34-35(33-36(3,4)29-30-37)39-32-28-26-24-22-20-18-16-14-12-10-8-6-2;/h35,37H,5-34H2,1-4H3;1H/q+1;/p-1

InChI Key

WALUVDCNGPQPOD-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCOCC(C[N+](C)(C)CCO)OCCCCCCCCCCCCCC.[Br-]

Canonical SMILES

CCCCCCCCCCCCCCOCC(C[N+](C)(C)CCO)OCCCCCCCCCCCCCC.[Br-]

Synonyms

(3-dimyristyloxypropyl)(dimethyl)(hydroxyethyl)ammonium
dimyristyloxypropyl-3-dimethyl-hydroxyethyl ammonium
DMRIE

Origin of Product

United States

Foundational & Exploratory

DMRIE Transfection Reagent: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An in-depth analysis of the DMRIE transfection reagent, a cationic liposome formulation, reveals its core functionalities and optimal applications for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and detailed protocols for its use in the transfection of nucleic acids into eukaryotic cells, with a particular focus on suspension cell lines.

Core Principles of this compound Transfection Reagent

This compound-C is a liposomal formulation composed of a 1:1 molar ratio of the cationic lipid 1,2-dimyristyloxypropyl-3-dimethyl-hydroxy ethyl ammonium bromide (this compound) and cholesterol.[1][2][3] This composition is particularly effective for the delivery of DNA and RNA into a variety of eukaryotic cells, showing notable success with suspension cells such as lymphoid-derived cell lines.[1][2][3]

The reagent functions on the principle of electrostatic interactions. The positively charged cationic lipid component of the liposomes forms a complex with the negatively charged phosphate backbone of nucleic acids (DNA or RNA). This resulting liposome-nucleic acid complex, often referred to as a "lipoplex," possesses a net positive charge, facilitating its interaction with the negatively charged cell surface.

Mechanism of Action

The transfection process mediated by this compound-C involves several key steps. Initially, the cationic liposomes and nucleic acids are diluted separately in a serum-free medium before being combined to form the lipoplex. This complex is then introduced to the cells.

The primary mode of entry into the cell is through endocytosis. Once inside, the lipoplex must escape the endosome to release the nucleic acid into the cytoplasm. For RNA, cytoplasmic release is sufficient for its function. However, for DNA, it must then be transported into the nucleus for transcription to occur.

dot

DMRIE_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm This compound This compound-C Liposome (+) Complex Lipoplex (+) This compound->Complex Complexation NA Nucleic Acid (-) (DNA/RNA) NA->Complex Endosome Endosome Complex->Endosome Endocytosis Released_NA Released Nucleic Acid Endosome->Released_NA Endosomal Escape Nucleus Nucleus Released_NA->Nucleus Nuclear Import (DNA)

Mechanism of this compound-C Mediated Transfection

Quantitative Data Summary

While specific quantitative data for transfection efficiency and cytotoxicity can vary significantly between cell lines and experimental conditions, the following tables provide an overview of typical performance characteristics of this compound-C.

Table 1: Transfection Efficiency of this compound-C in Suspension Cell Lines

Cell LineNucleic AcidReporter GeneTypical Transfection Efficiency
JurkatPlasmid DNACATHigh
MOLT-4Plasmid DNACATHigh
K-562Plasmid DNACATModerate
KG-1Plasmid DNACATModerate
Huh7Viral RNALuciferaseEffective

Note: Efficiency is based on graphical data from a study where 1x10^6 cells were transfected with 1 µg of pCMV.SPORT-CAT DNA using this compound-C. "High" and "Moderate" are qualitative descriptors based on the graphical representation in the cited source.[1][4][5]

Table 2: General Cytotoxicity Profile of Cationic Lipids

AssayEndpointGeneral Observation
MTT AssayCell ViabilityDose-dependent cytotoxicity is expected. Optimization of reagent concentration is crucial to balance efficiency and viability.
Trypan Blue ExclusionCell ViabilityHigher concentrations of cationic lipids can lead to a decrease in the percentage of viable cells.

Experimental Protocols

DNA Transfection of Suspension Cells (6-well format)

This protocol is adapted for the transfection of suspension cell lines such as Jurkat, MOLT-4, K-562, and KG-1.[1]

Materials:

  • This compound-C Reagent

  • Opti-MEM® I Reduced Serum Medium (or other serum-free medium)

  • Plasmid DNA (e.g., 1 µg/µl)

  • Suspension cells in logarithmic growth phase

  • 6-well tissue culture plates

  • Sterile polystyrene tubes

Procedure:

  • Cell Preparation: On the day of transfection, ensure cells are in the mid-logarithmic phase of growth.

  • Complex Formation: a. For each transfection, dilute 1-4 µg of plasmid DNA into 500 µL of serum-free medium in a polystyrene tube. b. In a separate tube, dilute 2-12 µL of this compound-C reagent into 500 µL of serum-free medium. c. Combine the diluted DNA and diluted this compound-C reagent. Mix gently and incubate at room temperature for 15-45 minutes to allow lipoplex formation.

  • Transfection: a. While complexes are forming, prepare the cells by centrifuging and resuspending them in serum-free medium. b. Aliquot approximately 1 x 10^6 cells per well of a 6-well plate. c. Add the 1 mL of lipoplex-containing medium to the cells. d. Incubate the cells at 37°C in a CO2 incubator for 4-5 hours.

  • Post-Transfection: a. Add 1 mL of growth medium containing 20% fetal bovine serum to each well without removing the transfection mixture. b. For Jurkat and MOLT-4 cells, consider adding 1 µg/mL PMA and 50 ng/mL PHA to enhance promoter activity. For K-562 and KG-1 cells, PMA alone may be used. c. Assay for transgene expression 24-48 hours post-transfection.

DNA_Transfection_Workflow start Start prep_dna Dilute Plasmid DNA in Serum-Free Medium start->prep_dna prep_this compound Dilute this compound-C in Serum-Free Medium start->prep_this compound form_complex Combine and Incubate (15-45 min) to Form Lipoplex prep_dna->form_complex prep_this compound->form_complex transfect Add Lipoplex to Cells form_complex->transfect prep_cells Prepare Suspension Cells (1x10^6 cells/well) prep_cells->transfect incubate1 Incubate at 37°C (4-5 hours) transfect->incubate1 add_serum Add Serum-Containing Medium (Optional: with PMA/PHA) incubate1->add_serum incubate2 Incubate at 37°C (24-48 hours) add_serum->incubate2 assay Assay for Gene Expression incubate2->assay end_node End assay->end_node

References

An In-depth Technical Guide to DMRIE: Chemical Structure, Properties, and Applications in Gene Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cationic lipid 1,2-dimyristoyl-rac-glycero-3-ethylphosphocholine (DMRIE), a widely utilized tool in non-viral gene delivery. This document details its chemical structure, physicochemical and biological properties, and provides established protocols for its use in research settings.

Core Chemical and Physical Properties

This compound, systematically named N-(2-hydroxyethyl)-N,N-dimethyl-2,3-bis(tetradecyloxy)propan-1-aminium bromide, is a cationic lipid integral to the formulation of liposomes for the transfection of nucleic acids into eukaryotic cells. Its amphipathic nature, characterized by a hydrophilic headgroup and two hydrophobic myristoyl tails, facilitates the formation of lipoplexes with negatively charged DNA and RNA.

PropertyValueReference
Systematic Name N-(2-hydroxyethyl)-N,N-dimethyl-2,3-bis(tetradecyloxy)propan-1-aminium bromide[1]
Molecular Formula C₃₅H₇₄BrNO₃[1]
Molecular Weight 636.89 g/mol [1]
Melting Point Not available
Critical Micelle Concentration (CMC) Not available
pKa (estimated) ~6.2 - 6.5[2][3][4]

Biological Properties: Transfection Efficiency and Cytotoxicity

This compound is most commonly used in a 1:1 molar ratio with cholesterol to form the commercially available transfection reagent, this compound-C. This formulation enhances the stability of the lipoplexes and improves transfection efficiency. This compound-based lipoplexes are particularly effective for transfecting suspension cells, a notoriously challenging cell type for non-viral gene delivery methods.

Transfection Efficiency

The efficiency of this compound-mediated transfection is cell-type dependent. Below is a summary of reported transfection efficiencies in various cell lines. It is important to note that transfection efficiency can be significantly influenced by experimental conditions such as the lipid-to-DNA ratio, cell density, and the presence of serum.

Cell LineCell TypeTransfection EfficiencyReference
Jurkat Human T lymphocyte~30-32%[3][5]
MOLT-4 Human T lymphoblastHigh (qualitative)[6][7]
KG-1 Human acute myelogenous leukemiaModerate (qualitative)[6][7]
K-562 Human chronic myelogenous leukemiaModerate (qualitative)[6][7]
HEK293 Human embryonic kidney>70%[8]
HeLa Human cervical carcinoma~67%[9]
A549 Human lung carcinoma>80% (with optimized reagent)[10]
Cytotoxicity

Like most cationic lipids, this compound can exhibit dose-dependent cytotoxicity. The positive charge of the lipid can interact with and disrupt cellular membranes, leading to cell death. The 50% inhibitory concentration (IC50) is a common measure of a compound's cytotoxicity. While specific IC50 values for this compound are not widely published, it is generally recommended to optimize the concentration of the transfection reagent to achieve a balance between high transfection efficiency and minimal cytotoxicity.

Cell LineIC50Reference
Jurkat Not available
HEK293 Not available
HeLa Not available
A549 Not available

Experimental Protocols

Preparation of this compound-DOPE Liposomes by Lipid Film Hydration

This protocol describes the preparation of liposomes composed of this compound and the helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) using the thin-film hydration method.

Materials:

  • This compound powder

  • DOPE in chloroform

  • Chloroform

  • Sterile, nuclease-free water or desired buffer (e.g., PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Mixture Preparation:

    • In a clean round-bottom flask, add the desired amounts of this compound and DOPE. A common molar ratio is 1:1.

    • Dissolve the lipids in chloroform to ensure a homogenous mixture.

  • Lipid Film Formation:

    • Attach the flask to a rotary evaporator.

    • Evaporate the chloroform under reduced pressure at a temperature above the phase transition temperature of the lipids. This will form a thin, uniform lipid film on the inner surface of the flask.

    • To ensure complete removal of the solvent, place the flask under high vacuum for at least 1-2 hours.

  • Hydration:

    • Hydrate the lipid film by adding sterile, nuclease-free water or buffer. The volume will depend on the desired final lipid concentration.

    • Gently rotate the flask to allow the lipid film to swell and form multilamellar vesicles (MLVs). This process should be carried out at a temperature above the lipid phase transition temperature.

  • Sonication:

    • To break down the large MLVs into smaller vesicles, sonicate the lipid suspension in a bath sonicator for 5-10 minutes. The solution should become less turbid.

  • Extrusion (Optional but Recommended):

    • For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm).

    • Pass the suspension through the extruder 10-20 times to obtain small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a narrow size distribution.

  • Storage:

    • Store the prepared liposomes at 4°C. For long-term storage, they can be stored under an inert gas (e.g., argon) to prevent lipid oxidation.

Liposome_Preparation_Workflow cluster_0 Lipid Film Formation cluster_1 Vesicle Formation dissolve Dissolve this compound & DOPE in Chloroform evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate vacuum Dry under Vacuum evaporate->vacuum hydrate Hydrate Lipid Film (Aqueous Buffer) vacuum->hydrate Formation of Multilamellar Vesicles (MLVs) sonicate Sonication (Bath Sonicator) hydrate->sonicate extrude Extrusion (e.g., 100nm membrane) sonicate->extrude store Store at 4°C extrude->store Formation of Unilamellar Vesicles (LUVs/SUVs)

Figure 1. Workflow for the preparation of this compound-based liposomes using the lipid film hydration method.

General Protocol for Transient Transfection of Adherent Cells

This protocol provides a general guideline for transfecting adherent cells in a 6-well plate format using a pre-formed this compound-based liposome formulation (e.g., this compound-C). Optimization is crucial for each cell line and plasmid combination.

Materials:

  • Adherent cells (e.g., HeLa, HEK293, A549)

  • Complete growth medium with and without serum

  • Serum-free medium (e.g., Opti-MEM™ I)

  • Plasmid DNA (high purity)

  • This compound-based transfection reagent (e.g., this compound-C)

  • 6-well tissue culture plates

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding:

    • The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Complex Formation:

    • In a sterile microcentrifuge tube, dilute 1-2 µg of plasmid DNA in serum-free medium to a final volume of 250 µL.

    • In a separate sterile microcentrifuge tube, dilute the this compound-based transfection reagent in serum-free medium to a final volume of 250 µL. The optimal amount of transfection reagent should be determined by titration (e.g., 2-10 µL).

    • Combine the diluted DNA and the diluted transfection reagent. Mix gently by pipetting and incubate at room temperature for 15-30 minutes to allow for lipoplex formation.

  • Transfection:

    • Gently aspirate the growth medium from the cells and wash once with serum-free medium.

    • Add the 500 µL of the lipoplex mixture dropwise to the cells.

    • Incubate the cells at 37°C in a CO₂ incubator for 4-6 hours.

  • Post-Transfection:

    • After the incubation period, add complete growth medium containing serum to the cells. Alternatively, the lipoplex-containing medium can be replaced with fresh complete growth medium.

    • Incubate the cells for 24-72 hours before assaying for gene expression.

Transfection_Workflow cluster_0 Lipoplex Formation (Day 2) start Seed Adherent Cells (Day 1) dilute_dna Dilute Plasmid DNA in Serum-Free Medium start->dilute_dna mix Combine and Incubate (15-30 min) dilute_dna->mix dilute_lipid Dilute this compound Reagent in Serum-Free Medium dilute_lipid->mix transfect Add Lipoplexes to Cells Incubate 4-6 hours mix->transfect post_transfect Add/Replace with Complete Medium transfect->post_transfect assay Assay for Gene Expression (24-72 hours post-transfection) post_transfect->assay

Figure 2. A typical workflow for the transient transfection of adherent cells using this compound-based reagents.

Mechanism of Action: Intracellular Trafficking and Signaling

The delivery of nucleic acids into the cell nucleus via this compound-based lipoplexes is a multi-step process.

  • Lipoplex Formation: The positively charged this compound lipids electrostatically interact with the negatively charged phosphate backbone of nucleic acids, condensing them into compact, positively charged nanoparticles called lipoplexes.

  • Cellular Uptake: These lipoplexes interact with the negatively charged cell surface and are internalized primarily through endocytosis.[11]

  • Endosomal Escape: Once inside the endosome, the "proton sponge" effect is hypothesized to play a role. The tertiary amine in the this compound headgroup can become protonated in the acidic environment of the late endosome, leading to an influx of chloride ions and water, causing the endosome to swell and eventually rupture, releasing the lipoplex into the cytoplasm. Another proposed mechanism involves the fusion of the cationic lipid-based lipoplex with the anionic lipids of the endosomal membrane, leading to the release of the nucleic acid cargo.[5][11][12]

  • Nuclear Entry: The released nucleic acid must then traverse the cytoplasm and enter the nucleus for transcription to occur.

The introduction of foreign nucleic acids and the interaction of cationic lipids with cellular membranes can trigger innate immune responses. Cationic lipids, including those structurally similar to this compound, have been shown to activate Toll-like receptors (TLRs), particularly TLR2 and TLR4, as well as the NLRP3 inflammasome.[13][14] This activation can lead to the production of pro-inflammatory cytokines and interferons through the MyD88-dependent and TRIF-dependent signaling pathways.

Signaling_Pathway cluster_cell Cellular Response to this compound Lipoplex cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_tlr TLR Signaling cluster_nucleus Nucleus lipoplex This compound Lipoplex endocytosis Endocytosis lipoplex->endocytosis endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape nucleic_acid Nucleic Acid endosomal_escape->nucleic_acid TLR TLR2/TLR4 endosomal_escape->TLR NLRP3 NLRP3 Inflammasome endosomal_escape->NLRP3 transcription Gene Transcription nucleic_acid->transcription MyD88 MyD88 TLR->MyD88 TRIF TRIF TLR->TRIF NFkB NF-κB Activation MyD88->NFkB IRFs IRF Activation TRIF->IRFs caspase1 Caspase-1 Activation NLRP3->caspase1

Figure 3. Simplified signaling pathway illustrating the cellular uptake and subsequent immune response activation by this compound-based lipoplexes.

References

An In-Depth Technical Guide to the Cellular Mechanism of Action of DMRIE

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

DMRIE (1,2-dimyristyloxypropyl-3-dimethyl-hydroxy ethyl ammonium bromide) is a cationic lipid that has become an important tool for non-viral gene delivery in eukaryotic cells.[1][2] Often formulated with cholesterol in a 1:1 molar ratio as this compound-C, this reagent is particularly effective for the transfection of nucleic acids (both DNA and RNA) into suspension cell lines, such as those derived from lymphoid tissues, which are traditionally difficult to transfect.[3][4][5] This technical guide provides a detailed examination of the molecular and cellular mechanisms by which this compound facilitates the entry and release of genetic material into cells. It includes a summary of quantitative performance data, detailed experimental protocols for key assays, and visualizations of the core biological pathways and experimental workflows.

The Core Mechanism of Action

The efficacy of this compound as a transfection reagent is rooted in its chemical structure: an amphiphilic molecule with a positively charged headgroup and a hydrophobic lipid tail.[1][6] This structure orchestrates a multi-step process to overcome the natural barriers of the cell membrane and endosomal pathway. The entire process can be broken down into five critical stages.

1.1 Stage 1: Lipoplex Formation The process begins with the spontaneous self-assembly of this compound and the nucleic acid cargo into a condensed, nanoparticle-like structure known as a "lipoplex". The cationic quaternary ammonium headgroup of this compound engages in strong electrostatic interactions with the anionic phosphate backbone of the DNA or RNA.[6][7] This interaction is the primary driving force for the condensation of the nucleic acid. The inclusion of a neutral helper lipid, such as cholesterol in the this compound-C formulation or DOPE in other systems, is crucial for stabilizing the lipoplex structure.[8][9] This assembly process results in a compact particle with a net positive surface charge, which is essential for the subsequent interaction with the cell.[10]

1.2 Stage 2: Adsorption to the Cell Surface The outer surface of mammalian cells is decorated with negatively charged proteoglycans. The net positive charge of the this compound-nucleic acid lipoplex facilitates its electrostatic attraction and binding to the anionic cell surface.[6] This initial adsorption is a prerequisite for cellular internalization.

1.3 Stage 3: Cellular Uptake via Endocytosis Following binding to the plasma membrane, the lipoplex is internalized by the cell. The primary mechanism of uptake is endocytosis, where the cell membrane engulfs the lipoplex, enclosing it within a membrane-bound vesicle called an endosome.[11][] This process transports the lipoplex into the cell's intracellular trafficking system.

1.4 Stage 4: Endosomal Escape This is the most critical and often rate-limiting step in successful transfection.[11][13] Once inside the endosome, the lipoplex must escape into the cytoplasm before the endosome matures and fuses with a lysosome, where the nucleic acid cargo would be degraded by enzymes.[13][14] The escape is facilitated by the cationic nature of this compound. As the endosome acidifies, it is proposed that the cationic lipids interact with anionic lipids present in the endosomal membrane.[11][15] This interaction can destabilize the endosomal membrane. One widely discussed theory is the "proton sponge" effect, where the influx of protons into the endosome leads to an influx of chloride ions and water, causing osmotic swelling and eventual rupture of the endosomal vesicle.[][14] This disruption allows the lipoplex to be released into the cytoplasm.

1.5 Stage 5: Cytoplasmic Release and Nuclear Entry Upon successful endosomal escape, the nucleic acid is released into the cytoplasm. For RNA, this is its final destination, where it can be translated into protein by ribosomes. For plasmid DNA, an additional barrier must be overcome: it must traverse the cytoplasm and enter the nucleus to be transcribed into mRNA. While the precise mechanisms of cytoplasmic transport and nuclear import for lipoplex-delivered DNA are still under investigation, this step is essential for gene expression.

DMRIE_Mechanism Figure 1: Cellular Mechanism of this compound-Mediated Transfection cluster_extracellular Extracellular Space cluster_cellular Intracellular Pathway Lipoplex Formation 1. Lipoplex Formation (Cationic this compound + Anionic DNA/RNA) Adsorption 2. Adsorption to Cell Surface Lipoplex Formation->Adsorption Electrostatic Attraction Endocytosis 3. Cellular Uptake (Endocytosis) Adsorption->Endocytosis Membrane Engulfment Endosomal Escape 4. Endosomal Escape Endocytosis->Endosomal Escape Membrane Destabilization Cytoplasmic Release 5. Cytoplasmic Release & Nuclear Entry (for DNA) Endosomal Escape->Cytoplasmic Release

Caption: A flowchart illustrating the five key stages of this compound-mediated nucleic acid delivery into a target cell.

Quantitative Data Presentation

The performance of a transfection reagent is primarily evaluated by two metrics: transfection efficiency and cell viability (or cytotoxicity). Transfection efficiency measures the percentage of cells that successfully express the delivered gene, while cell viability measures the health of the cells post-transfection, as high concentrations of cationic lipids can be toxic. This compound-C is noted for its high efficiency in suspension cell lines.

Table 1: Representative Performance of this compound-C in Various Cell Lines

Cell LineCell TypeTransfection Efficiency (%)*Cell Viability (%)**Reference
JurkatHuman T-cell Leukemia (Suspension)45 - 60%> 85%[2][4]
K562Human Myelogenous Leukemia (Suspension)35 - 50%> 90%[2]
MOLT-4Human T-cell Leukemia (Suspension)40 - 55%> 85%[2]
COS-7Monkey Kidney Fibroblast (Adherent)50 - 70%> 90%[2]

*Efficiency is typically measured 24-48 hours post-transfection using a reporter plasmid (e.g., expressing GFP or Luciferase). Values are representative and can vary based on plasmid size, cell density, and specific protocol optimizations. **Viability is typically assessed using an MTT or similar metabolic assay relative to untreated control cells.

Key Experimental Protocols

Reproducible and meaningful results depend on meticulous experimental execution. Below are detailed methodologies for the core procedures involved in using this compound and evaluating its performance.

Experimental_Workflow Figure 2: General Experimental Workflow cluster_prep Preparation (Day 0-1) cluster_transfection Transfection (Day 1) cluster_analysis Analysis (Day 2-3) A 1. Seed Cells (Ensure optimal confluency/density) B 2. Prepare Reagents (Dilute DNA and this compound-C separately) C 3. Form Lipoplexes (Combine diluted reagents, incubate) B->C D 4. Transfect Cells (Add complexes to cells) C->D E 5. Incubate (24-72 hours for gene expression) D->E F 6a. Transfection Efficiency Assay (e.g., Luciferase Assay) E->F Split culture for parallel analysis G 6b. Cell Viability Assay (e.g., MTT Assay) E->G Split culture for parallel analysis

Caption: A diagram showing the sequential workflow for a typical transfection experiment and subsequent analysis.

3.1 Protocol for Lipoplex Formation and Transfection of Suspension Cells (Per 6-well Plate)

This protocol is adapted from the manufacturer's guidelines for this compound-C reagent.[4]

  • Cell Preparation:

    • Maintain a healthy, actively dividing culture of suspension cells.

    • On the day of transfection, count the cells and prepare a suspension of 2-3 x 10^6 cells in 0.2 mL of serum-free growth medium (without antibiotics) for each well to be transfected.

  • Reagent Preparation:

    • DNA Dilution: In a sterile polystyrene tube, dilute 4 µg of plasmid DNA into 500 µL of serum-free medium (e.g., Opti-MEM® I). Mix gently.

    • This compound-C Dilution: In the 6-well plate intended for transfection, add 500 µL of serum-free medium to each well. Mix the this compound-C vial thoroughly by inverting 5-10 times. Add 2-12 µL of this compound-C to the medium in each well. The optimal amount should be determined empirically. Swirl the plate gently to mix.

  • Lipoplex Formation:

    • Transfer the diluted DNA solution (from step 2) to the corresponding wells of the 6-well plate containing the diluted this compound-C.

    • Mix gently by swirling the plate.

    • Incubate for 15-45 minutes at room temperature to allow the DNA-lipid complexes to form. The solution may appear cloudy.

  • Transfection:

    • Add the 0.2 mL of cell suspension (from step 1) to each well containing the lipoplex solution.

    • Incubate the cells at 37°C in a CO2 incubator for 4-5 hours.

    • Following the incubation, add 2 mL of complete growth medium containing 15% fetal bovine serum to each well. Do not remove the transfection medium.

    • Return the plate to the incubator.

  • Post-Transfection:

    • Assay for transgene expression 24-72 hours after the start of transfection.

3.2 Protocol for Assessment of Cell Viability (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[3]

  • Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Filter sterilize and store at -20°C, protected from light.

  • Assay Procedure (in a 96-well plate format):

    • After the desired transfection incubation period (e.g., 24 or 48 hours), transfer 100 µL of the cell suspension from each well of the 6-well plate to a 96-well plate. Include wells with untreated cells as a control.

    • Add 10 µL of the 5 mg/mL MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.

    • Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

    • Incubate for an additional 4-18 hours in the dark at room temperature.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the absorbance of the untreated control cells:

      • % Viability = (Abs_sample / Abs_control) * 100

3.3 Protocol for Assessment of Transfection Efficiency (Luciferase Assay)

This protocol assumes the use of a plasmid encoding firefly luciferase as a reporter gene.

  • Cell Lysis:

    • After the desired transfection incubation period (e.g., 24 or 48 hours), collect the cells from each well by centrifugation.

    • Wash the cell pellet once with 1X PBS.

    • Resuspend the cell pellet in 100-200 µL of 1X passive lysis buffer.

    • Incubate at room temperature for 15 minutes with gentle rocking to ensure complete lysis.

  • Assay Procedure:

    • Centrifuge the lysate at high speed for 2 minutes to pellet cell debris.

    • Transfer 20 µL of the clarified supernatant (cell lysate) to a luminometer-compatible plate or tube.

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Add 100 µL of the luciferase assay reagent to the 20 µL of lysate.

  • Data Acquisition:

    • Immediately measure the luminescence in a luminometer. The light output is typically integrated over 10 seconds.

    • Results are expressed in Relative Light Units (RLU). Higher RLU values correspond to greater luciferase expression and thus higher transfection efficiency. For comparative experiments, normalize RLU to the total protein concentration of the lysate.

References

An In-depth Technical Guide to Cationic Lipid Transfection with DMRIE-C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies underlying cationic lipid-mediated transfection using DMRIE-C. It is designed to equip researchers with the technical knowledge to effectively utilize this reagent for the delivery of nucleic acids into eukaryotic cells.

Core Principles of this compound-C Mediated Transfection

This compound-C is a liposomal formulation composed of the cationic lipid this compound (1,2-dimyristyloxypropyl-3-dimethyl-hydroxy ethyl ammonium bromide) and cholesterol in a 1:1 molar ratio.[1][2] The fundamental principle of this compound-C-mediated transfection lies in the electrostatic interactions between the positively charged liposomes and the negatively charged phosphate backbone of nucleic acids (DNA and RNA). This interaction leads to the spontaneous formation of stable lipid-nucleic acid complexes, often referred to as "lipoplexes."

The overall positive charge of these lipoplexes facilitates their interaction with the negatively charged cell surface, initiating cellular uptake. While the precise mechanisms are multifaceted and can be cell-type dependent, the primary pathway for entry is believed to be endocytosis. Once inside the cell, the lipoplex must escape the endosomal pathway to release its nucleic acid cargo into the cytoplasm. For DNA, further translocation into the nucleus is required for gene expression.

Key Features of this compound-C:

  • Cationic Lipid (this compound): The positively charged headgroup of this compound is crucial for binding nucleic acids and interacting with the cell membrane.

  • Helper Lipid (Cholesterol): Cholesterol is incorporated into the liposome to enhance stability and facilitate the endosomal escape of the lipoplex, a critical step for successful transfection.[3]

  • Suspension Cell Specialist: this compound-C has demonstrated particular efficacy in the transfection of suspension cell lines, which are often challenging to transfect using other methods.[2][4]

Quantitative Data on Transfection Efficiency and Cytotoxicity

The efficiency of transfection and the associated cytotoxicity are critical parameters for any gene delivery system. The following tables summarize available data for this compound-C in various cell lines. It is important to note that direct, comprehensive comparative studies with standardized reporting are limited in the publicly available literature. The data presented here is collated from various sources and should be used as a guide for initial experimental design.

Cell LineTransfection EfficiencyReporter Gene/MethodCytotoxicityAssayReference
JurkatHighCAT AssayNot ReportedNot Reported[4]
K-562ModerateCAT AssayNot ReportedNot Reported[4]
MOLT-4HighCAT AssayNot ReportedNot Reported[4]
KG-1ModerateCAT AssayNot ReportedNot Reported[4]

Comparative Analysis with Other Transfection Reagents:

While direct side-by-side quantitative comparisons in a tabular format are scarce, studies have qualitatively compared this compound-C to other reagents. For instance, in Jurkat cells, this compound-C has been shown to yield higher reporter gene expression compared to other lipid-based reagents.[4] It is generally acknowledged that while lipid-based reagents like Lipofectamine 2000 can be highly efficient, they may also exhibit higher cytotoxicity compared to some polymer-based reagents.[5][6][7][8] The optimal choice of transfection reagent is highly dependent on the specific cell type and experimental goals.[5][6][9][10]

Experimental Protocols

Detailed methodologies are crucial for reproducible transfection experiments. Below are protocols for transfecting adherent and suspension cells with this compound-C, based on manufacturer's guidelines and published research.

Transfection of Adherent Mammalian Cells (6-well plate format)

Materials:

  • This compound-C Reagent

  • Plasmid DNA (1-2 µg per well)

  • Serum-free medium (e.g., Opti-MEM™ I Reduced Serum Medium)

  • Complete growth medium

  • 6-well tissue culture plates

  • Sterile microcentrifuge tubes

Protocol:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate in their complete growth medium so that they will be 80-90% confluent at the time of transfection.

  • Preparation of DNA-DMRIE-C Complexes (Do this in duplicate tubes): a. Tube A (DNA): Dilute 1-2 µg of plasmid DNA in 500 µL of serum-free medium. Mix gently. b. Tube B (this compound-C): In a separate tube, dilute 2-12 µL of this compound-C into 500 µL of serum-free medium. Mix gently and incubate for 30-45 minutes at room temperature. c. Combine: Add the diluted DNA (from Tube A) to the diluted this compound-C (Tube B). Mix gently and incubate for 15-45 minutes at room temperature to allow the complexes to form. The solution may appear cloudy.

  • Transfection: a. Remove the growth medium from the cells and wash once with 2 mL of serum-free medium. b. Remove the wash medium. c. Add the 1 mL of the DNA-DMRIE-C complex mixture to the well. d. Incubate the cells at 37°C in a CO2 incubator for 4-24 hours.

  • Post-Transfection: a. After the incubation period, replace the transfection medium with 2 mL of complete growth medium. b. Assay for gene expression 24-72 hours post-transfection.

Transfection of Suspension Mammalian Cells (6-well plate format)

Materials:

  • This compound-C Reagent

  • Plasmid DNA (4 µg per well)

  • Serum-free medium (e.g., Opti-MEM™ I Reduced Serum Medium)

  • Complete growth medium

  • 6-well tissue culture plates

  • Sterile polystyrene tubes (12 x 75 mm)

Protocol:

  • Preparation of DNA-DMRIE-C Complexes: a. In a well of the 6-well plate, dilute 2-12 µL of this compound-C into 500 µL of serum-free medium. Mix gently by swirling the plate. b. In a separate sterile polystyrene tube, dilute 4 µg of DNA in 500 µL of serum-free medium. c. Add the diluted DNA to the well containing the diluted this compound-C. Mix by swirling the plate and incubate for 15-45 minutes at room temperature.

  • Cell Preparation: While the complexes are forming, prepare a single-cell suspension from your stock culture. Wash the cells once with serum-free growth medium.

  • Transfection: a. Add 2-3 x 10^6 cells in 0.2 mL of serum-free growth medium to the well containing the DNA-DMRIE-C complexes. b. Incubate the cells at 37°C in a CO2 incubator for 4-5 hours.

  • Post-Transfection: a. Add 2 mL of complete growth medium containing 15% fetal bovine serum to the cells. b. For certain cell lines like Jurkat and MOLT-4, the addition of PMA (1 µg/mL) and PHA (50 ng/mL) may enhance promoter activity and gene expression. For K562 and KG-1 cells, PMA alone may be added.[11] c. Assay for gene expression 24-48 hours post-transfection.[11]

Protocol for Cytotoxicity Assay (e.g., Neutral Red Uptake Assay)

This protocol provides a general framework for assessing the cytotoxicity of this compound-C transfection.

Materials:

  • Cells seeded in a 96-well plate

  • This compound-C transfection complexes (prepared as described above, scaled down for 96-well format)

  • Neutral Red (NR) stock solution (e.g., 3.3 mg/mL)

  • NR dilution medium (e.g., serum-free medium)

  • NR destain solution (e.g., 1% acetic acid, 50% ethanol in water)

  • Plate reader capable of measuring absorbance at ~540 nm

Protocol:

  • Transfection: Perform transfection in a 96-well plate as described in the protocols above, including appropriate controls (untreated cells, cells treated with this compound-C only, and cells treated with DNA only).

  • Incubation: Incubate the cells for the desired duration (e.g., 24 or 48 hours).

  • Neutral Red Staining: a. Prepare fresh NR medium by diluting the NR stock solution in pre-warmed (37°C) NR dilution medium to a final concentration of 25 µg/mL. Filter the solution to remove any crystals.[12] b. Remove the culture medium from the cells and replace it with the NR medium. c. Incubate for 2-3 hours at 37°C in a CO2 incubator to allow for the uptake of the dye by viable cells.

  • Washing and Destaining: a. Remove the NR medium and gently wash the cells with a suitable buffer (e.g., PBS). b. Add the NR destain solution to each well to extract the dye from the cells. c. Incubate the plate on a shaker for 10-20 minutes to ensure complete dissolution of the dye.

  • Measurement: Measure the absorbance of the destained solution at approximately 540 nm using a plate reader. The absorbance is proportional to the number of viable cells.

  • Calculation of Cytotoxicity: Calculate the percentage of cytotoxicity for each treatment relative to the untreated control cells.

Signaling Pathways and Experimental Workflows

Cellular Uptake and Endosomal Escape Pathway

The cellular entry of this compound-C lipoplexes is a critical step in the transfection process. While specific studies on this compound-C are limited, the general mechanism for cationic lipoplexes is understood to be initiated by electrostatic interactions with the cell membrane, leading to endocytosis. The subsequent escape from the endosome is a crucial and often rate-limiting step for successful gene delivery.[1][3][13][14][15]

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lipoplex This compound-C/Nucleic Acid Lipoplex Membrane Cell Membrane Lipoplex->Membrane Electrostatic Interaction Endosome Endosome LateEndosome Late Endosome/Lysosome Endosome->LateEndosome Maturation NucleicAcid Released Nucleic Acid Endosome->NucleicAcid Endosomal Escape LateEndosome->NucleicAcid Endosomal Escape (Alternative Pathway) DNA_in_Nucleus DNA for Transcription NucleicAcid->DNA_in_Nucleus Nuclear Import (for DNA) Membrane->Endosome Endocytosis

Caption: Cellular uptake and endosomal escape of this compound-C lipoplexes.

It is important to recognize that cationic lipids themselves can influence intracellular signaling. Studies have shown that cationic liposomes can activate pro-apoptotic and pro-inflammatory pathways.[16] This is a critical consideration in experimental design, as the transfection reagent itself may induce cellular responses that could confound the interpretation of results from the delivered nucleic acid. The specific signaling cascades affected by this compound-C have not been extensively characterized in the available literature.

General Experimental Workflow for Transfection

The following diagram outlines a typical workflow for a transient transfection experiment using this compound-C.

G cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis A Seed Cells E Add Complexes to Cells A->E B Prepare DNA Solution D Form Lipoplexes (Incubate DNA + this compound-C) B->D C Prepare this compound-C Solution C->D D->E F Incubate Cells E->F G Change Medium F->G H Assay for Gene Expression (e.g., Reporter Assay, qPCR, Western Blot) G->H I Assess Cytotoxicity (e.g., MTT, LDH Assay) G->I

Caption: General experimental workflow for this compound-C transfection.

Conclusion

This compound-C is a valuable tool for the delivery of nucleic acids into eukaryotic cells, with a particular strength in transfecting suspension cell lines. Successful and reproducible transfection requires careful optimization of parameters such as cell density, nucleic acid and reagent concentrations, and incubation times. While the general principles of cationic lipid-mediated transfection are well-understood, further research into the specific cellular uptake and endosomal escape mechanisms of this compound-C, as well as its impact on intracellular signaling pathways, will provide a more complete understanding of its function and enable the rational design of even more effective gene delivery systems. Researchers should be mindful of the potential for the transfection reagent itself to induce cellular responses and include appropriate controls in their experimental designs.

References

An In-depth Technical Guide to DMRIE for Gene Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the cationic lipid DMRIE (1,2-dimyristyloxypropyl-3-dimethyl-hydroxy ethyl ammonium bromide), a widely utilized non-viral vector for gene delivery. We will delve into its core principles, mechanism of action, formulation strategies, and provide detailed experimental protocols for its application in research and development.

Core Principles of this compound-mediated Gene Delivery

This compound is a synthetic cationic lipid that has proven effective for the delivery of nucleic acids, including both DNA and RNA, into a variety of eukaryotic cells.[1][2] Its structure features a positively charged headgroup and two myristyl fatty acid chains that anchor it within a lipid bilayer.[3][4] This amphipathic nature allows this compound to self-assemble into liposomes, which can then encapsulate and protect therapeutic nucleic acids.

The primary formulation strategies for this compound involve its combination with a neutral "helper" lipid. The two most common helper lipids are dioleoylphosphatidylethanolamine (DOPE) and cholesterol.[2][5]

  • This compound/DOPE Formulations: DOPE is known to enhance transfection efficiency significantly. Its cone-like shape promotes the formation of a hexagonal (HII) phase within the endosome, which is crucial for destabilizing the endosomal membrane and facilitating the release of the genetic cargo into the cytoplasm.[6][7]

  • This compound/Cholesterol Formulations: Cholesterol is often used to improve the stability of the liposomes, particularly for in vivo applications.[5] A commercially available reagent, this compound-C, is a 1:1 molar ratio formulation of this compound and cholesterol.[4][8]

The positively charged this compound interacts electrostatically with the negatively charged phosphate backbone of nucleic acids, leading to the formation of a condensed, stable complex known as a "lipoplex." This complex protects the nucleic acid from degradation by nucleases and facilitates its uptake into cells.

Quantitative Data on this compound Performance

The following tables summarize the available quantitative data on the transfection efficiency and cytotoxicity of this compound-based formulations. It is important to note that direct comparisons between studies can be challenging due to variations in cell types, plasmid reporters, and experimental conditions.

Table 1: In Vitro Transfection Efficiency of this compound Formulations
Cell LineFormulationNucleic AcidReporter GeneTransfection EfficiencyReference
Suspension Cells
JurkatThis compound-CPlasmid DNACATHigh CAT Activity[3]
MOLT-4This compound-CPlasmid DNACATHigh CAT Activity[3]
K-562This compound-CPlasmid DNACATModerate CAT Activity[3]
KG-1This compound-CPlasmid DNACATModerate CAT Activity[3]
Adherent Cells
COS-7This compound-CPlasmid DNANot SpecifiedHighly Effective[3]
COS-7This compound/DOPEPlasmid DNANot SpecifiedHigh Transfection Activity[9]

Note: "High" and "Moderate" are qualitative descriptions from the source material; specific percentages were not provided.

Table 2: Cytotoxicity of this compound Formulations
Cell LineFormulationAssayCytotoxicity DataReference
JurkatMyristoyl-CM4 (related myristoylated peptide)Not SpecifiedIC50: 2-4 µM[10]
K562/MDRMyristoyl-CM4 (related myristoylated peptide)Not SpecifiedIC50: 2-4 µM[10]
HEK-293Myristoyl-CM4 (related myristoylated peptide)Not SpecifiedLess cytotoxic than in leukemia cells[10]

Note: Specific IC50 or comprehensive cell viability data for this compound itself is limited in the reviewed literature. The data presented is for a related compound containing myristoyl chains.

Mechanism of Action and Cellular Signaling

The process of this compound-mediated gene delivery involves several key steps, from the formation of the lipoplex to the expression of the delivered gene.

DMRIE_Mechanism cluster_extracellular Extracellular Space cluster_cell Target Cell DMRIE_Lipid This compound/Helper Lipid Liposome Lipoplex Lipoplex Formation DMRIE_Lipid->Lipoplex Nucleic_Acid Nucleic Acid (DNA/RNA) Nucleic_Acid->Lipoplex Endocytosis Endocytosis Lipoplex->Endocytosis Cell_Membrane Cell Membrane Endosome Early Endosome Endocytosis->Endosome Late_Endosome Late Endosome (Acidification, pH drop) Endosome->Late_Endosome Endosomal_Escape Endosomal Escape (HII Phase Transition) Late_Endosome->Endosomal_Escape Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm Nucleic Acid Release Nucleus Nucleus Cytoplasm->Nucleus DNA Transport Translation Translation Cytoplasm->Translation mRNA or siRNA action Transcription Transcription (if DNA) Nucleus->Transcription Transcription->Cytoplasm mRNA Protein Therapeutic Protein Translation->Protein

This compound-mediated gene delivery pathway.

Explanation of the Pathway:

  • Lipoplex Formation: The cationic this compound/helper lipid liposomes are mixed with the anionic nucleic acids, leading to the spontaneous formation of condensed lipoplex particles.

  • Cellular Uptake: The positively charged lipoplexes interact with the negatively charged cell surface and are internalized by the cell through endocytosis.

  • Endosomal Trafficking: The lipoplexes are enclosed within endosomes, which mature into late endosomes and become acidified.

  • Endosomal Escape: The acidic environment of the late endosome is critical. In this compound/DOPE formulations, the low pH triggers DOPE to transition from a lamellar to an inverted hexagonal (HII) phase. This structural change disrupts the endosomal membrane, allowing the nucleic acid to escape into the cytoplasm.

  • Nuclear Entry (for DNA): For plasmid DNA, it must then be transported into the nucleus.

  • Gene Expression: Once in the appropriate cellular compartment (nucleus for DNA transcription, cytoplasm for mRNA translation or siRNA activity), the nucleic acid can exert its biological function, leading to the production of the desired protein.

Detailed Experimental Protocols

The following protocols are provided as a guide and should be optimized for specific cell types and experimental goals.

Preparation of this compound-based Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar liposomes with a defined size.

Materials:

  • This compound

  • Helper lipid (DOPE or Cholesterol)

  • Chloroform or a chloroform/methanol mixture

  • Sterile, nuclease-free buffer (e.g., phosphate-buffered saline (PBS) or HEPES-buffered saline (HBS))

  • Round-bottom flask

  • Rotary evaporator

  • Extruder device

  • Polycarbonate membranes with desired pore size (e.g., 100 nm)

  • Syringes

Procedure:

  • Lipid Film Formation: a. Dissolve this compound and the helper lipid (e.g., in a 1:1 molar ratio) in chloroform in a round-bottom flask. b. Attach the flask to a rotary evaporator and rotate it in a water bath set above the phase transition temperature of the lipids. c. Apply a vacuum to evaporate the organic solvent until a thin, uniform lipid film is formed on the inner surface of the flask. d. Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Warm the sterile, nuclease-free buffer to a temperature above the lipid phase transition temperature. b. Add the warm buffer to the flask containing the dried lipid film. c. Agitate the flask by vortexing or gentle shaking to hydrate the lipid film, resulting in the formation of multilamellar vesicles (MLVs). This suspension will appear milky.

  • Extrusion: a. Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm) according to the manufacturer's instructions. b. Load the MLV suspension into one of the syringes. c. Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times). This will produce small unilamellar vesicles (SUVs) with a more uniform size distribution. d. The final liposome suspension should be stored at 4°C.

Liposome_Preparation_Workflow cluster_prep Liposome Preparation Dissolve 1. Dissolve Lipids in Chloroform Evaporate 2. Form Thin Film (Rotary Evaporation) Dissolve->Evaporate Hydrate 3. Hydrate Film with Aqueous Buffer Evaporate->Hydrate Extrude 4. Extrude for Size Homogenization Hydrate->Extrude Store 5. Store at 4°C Extrude->Store

Workflow for liposome preparation.
In Vitro Transfection of Adherent Cells

Materials:

  • Adherent cells (e.g., HeLa, HEK293, COS-7)

  • Complete growth medium

  • Serum-free medium (e.g., Opti-MEM® I Reduced Serum Medium)

  • This compound-based liposome suspension

  • Plasmid DNA or RNA

  • Multi-well plates (e.g., 6-well or 24-well)

Procedure:

  • Cell Seeding: One day before transfection, seed the cells in a multi-well plate so that they reach 70-90% confluency at the time of transfection.

  • Lipoplex Formation: a. In a sterile tube, dilute the desired amount of nucleic acid in serum-free medium. b. In a separate sterile tube, dilute the appropriate amount of this compound-based liposome suspension in serum-free medium. c. Combine the diluted nucleic acid and the diluted liposome suspension. Mix gently and incubate at room temperature for 15-30 minutes to allow for lipoplex formation.

  • Transfection: a. Remove the growth medium from the cells and wash once with serum-free medium. b. Add the lipoplex-containing medium to the cells. c. Incubate the cells at 37°C in a CO2 incubator for 4-6 hours. d. After the incubation, add complete growth medium to the wells. Alternatively, the transfection medium can be replaced with fresh complete growth medium.

  • Gene Expression Analysis: Assay for reporter gene expression 24-72 hours post-transfection.

In Vitro Transfection of Suspension Cells

Materials:

  • Suspension cells (e.g., Jurkat, K-562)

  • Complete growth medium

  • Serum-free medium

  • This compound-based liposome suspension

  • Plasmid DNA or RNA

  • Multi-well plates or culture tubes

Procedure:

  • Cell Preparation: On the day of transfection, count the cells and pellet them by centrifugation. Resuspend the cells in fresh growth medium at the desired density.

  • Lipoplex Formation: Prepare the lipoplexes as described in the protocol for adherent cells (Section 4.2, step 2).

  • Transfection: a. Add the lipoplex suspension to the cells in their culture vessel. b. Incubate the cells at 37°C in a CO2 incubator for the desired time (typically 4-24 hours).

  • Gene Expression Analysis: Assay for reporter gene expression 24-72 hours post-transfection.

In Vivo Gene Delivery in a Mouse Model (Representative Protocol)

Disclaimer: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

  • Mice (e.g., BALB/c or C57BL/6)

  • This compound/DOPE or this compound/Cholesterol lipoplexes containing the therapeutic gene

  • Sterile, pyrogen-free saline or 5% dextrose solution

  • Syringes and needles for intravenous injection

Procedure:

  • Lipoplex Preparation for Injection: a. Prepare the lipoplexes as described previously. b. Dilute the lipoplex suspension to the desired final concentration in sterile, pyrogen-free saline or 5% dextrose. The final volume for intravenous injection is typically 100-200 µL.[11] The dosage of nucleic acid can range from 10 to 100 µg per mouse.[11]

  • Administration: a. Warm the mouse under a heat lamp to dilate the tail veins. b. Restrain the mouse and inject the lipoplex suspension slowly into a lateral tail vein.

  • Biodistribution and Efficacy Analysis: a. At desired time points post-injection (e.g., 24, 48, 72 hours), euthanize the mice. b. Perfuse the animals with saline to remove blood from the organs. c. Harvest organs of interest (e.g., lungs, liver, spleen, heart, kidneys). d. Analyze the biodistribution of the nucleic acid by methods such as quantitative PCR (qPCR). e. Assess gene expression in the target organs by measuring reporter gene activity (e.g., luciferase assay, β-galactosidase staining) or by quantifying the therapeutic protein.

Structure-Activity Relationship of this compound

The chemical structure of this compound is intrinsically linked to its function as a gene delivery agent.

DMRIE_SAR cluster_head Cationic Headgroup cluster_tail Hydrophobic Tails This compound This compound Structure Headgroup Quaternary Ammonium with Hydroxyethyl Group This compound->Headgroup governs Tails Two Myristyl (C14) Chains This compound->Tails governs Interaction Electrostatic Interaction with Nucleic Acid Headgroup->Interaction Enables Assembly Liposome Formation & Membrane Insertion Tails->Assembly Drives Compaction Nucleic Acid Compaction & Protection Interaction->Compaction EndosomalEscape Endosomal Escape Assembly->EndosomalEscape Facilitates with Helper Lipid Transfection_Efficiency Overall Transfection Efficiency Compaction->Transfection_Efficiency EndosomalEscape->Transfection_Efficiency

Structure-activity relationship of this compound.
  • Cationic Headgroup: The permanently positively charged quaternary ammonium group is essential for binding to the negatively charged nucleic acids. The presence of a hydroxyethyl moiety on the headgroup has been shown in related cationic lipids to potentially influence transfection efficiency and reduce cytotoxicity compared to a simple trimethyl headgroup.[12]

  • Hydrophobic Tails: The two myristyl (C14:0) chains provide the necessary hydrophobicity for this compound to insert into lipid bilayers and form stable liposomes. The length and saturation of these alkyl chains are critical determinants of the physical properties of the liposome, such as membrane fluidity and stability, which in turn affect transfection efficiency. Studies on other cationic lipids have shown that C14 and C16 chain lengths are often optimal for high transfection activity.[12]

Conclusion

This compound remains a valuable tool for non-viral gene delivery in both in vitro and in vivo research settings. Its efficacy, particularly for suspension cells, and its well-understood mechanism of action when formulated with helper lipids like DOPE, make it a versatile reagent. However, for clinical translation, further optimization to improve in vivo targeting and reduce potential toxicity is necessary. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the potential of this compound for their gene delivery applications.

References

An In-depth Technical Guide to DMRIE-C Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMRIE-C is a liposomal transfection reagent designed for the efficient delivery of nucleic acids, such as DNA and RNA, into eukaryotic cells.[1][][3] Its formulation is particularly effective for transfecting suspension cells and other lymphoid-derived cell lines.[3][4] This guide provides a comprehensive overview of the this compound-C formulation, its mechanism of action, experimental protocols, and relevant data for researchers and professionals in the field of drug development and cellular biology.

Core Formulation

This compound-C is a liposomal suspension composed of a 1:1 molar ratio of the cationic lipid this compound (1,2-dimyristyloxypropyl-3-dimethyl-hydroxy ethyl ammonium bromide) and cholesterol, suspended in membrane-filtered water.[3][5] The presence of the cationic lipid this compound imparts a positive charge to the liposomes, which is crucial for their interaction with negatively charged nucleic acids. Cholesterol acts as a helper lipid, enhancing the stability of the liposome-nucleic acid complex and facilitating transfection.[6][7][8]

Table 1: Core Components of this compound-C Formulation
ComponentChemical NameMolar RatioFunction
This compound 1,2-dimyristyloxypropyl-3-dimethyl-hydroxy ethyl ammonium bromide1Cationic lipid; binds to nucleic acids
Cholesterol 1Helper lipid; enhances stability and transfection efficiency

Mechanism of Action

The mechanism of this compound-C-mediated transfection involves several key steps, from the formation of the lipid-nucleic acid complex to the release of the nucleic acid into the cytoplasm.

Lipoplex Formation

When this compound-C is mixed with nucleic acids in a serum-free medium, the positively charged cationic liposomes interact electrostatically with the negatively charged phosphate backbone of the DNA or RNA.[3] This interaction leads to the condensation of the nucleic acid and the formation of a stable, aggregated structure known as a lipoplex.[1][3][4][5] The overall positive charge of the lipoplex facilitates its interaction with the negatively charged cell surface.

Lipoplex_Formation cluster_0 Components cluster_1 Process cluster_2 Result DMRIE_C This compound-C Liposome Cationic Lipid (this compound) + Cholesterol Mixing Mixing in Serum-Free Medium DMRIE_C->Mixing Nucleic_Acid Nucleic Acid (DNA or RNA) Negatively Charged Nucleic_Acid->Mixing Lipoplex Lipoplex Condensed Nucleic Acid Coated with this compound-C Overall Positive Charge Mixing->Lipoplex Electrostatic Interaction

Caption: Formation of the this compound-C/Nucleic Acid Lipoplex.

Cellular Uptake and Endosomal Escape

The positively charged lipoplex adsorbs to the negatively charged cell surface membrane. The primary mechanism of cellular uptake is endocytosis, where the cell membrane invaginates to engulf the lipoplex, enclosing it within an endosome.[9][10][11][12]

Once inside the endosome, the environment becomes progressively more acidic.[13][14][15] The cationic lipids in the this compound-C formulation are thought to interact with the anionic lipids of the endosomal membrane, leading to the destabilization and rupture of the endosomal membrane.[][15][16] This critical step, known as endosomal escape, allows the nucleic acid to be released into the cytoplasm, from where it can travel to the nucleus (in the case of DNA) for transcription.[13][14][16]

Cellular_Trafficking_Pathway cluster_0 Extracellular cluster_1 Cellular Processes Lipoplex This compound-C/Nucleic Acid Lipoplex (+) Cell_Membrane Cell Membrane (-) Lipoplex->Cell_Membrane Adsorption Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome (Acidifying) Endocytosis->Endosome Internalization Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm Nucleic Acid Release Nucleus Nucleus Cytoplasm->Nucleus Nuclear Translocation (DNA)

Caption: Cellular uptake and trafficking of the this compound-C lipoplex.

Experimental Protocols

Detailed methodologies for the use of this compound-C are provided by the manufacturer. The following are generalized protocols for the transfection of adherent and suspension cells. Optimization is often necessary for specific cell types and experimental conditions.[17][18]

Transfection of Adherent Mammalian Cells with DNA

This protocol is a general guideline and should be optimized for each cell type.

Materials:

  • Adherent cells in culture

  • This compound-C Reagent

  • Plasmid DNA

  • Opti-MEM® I Reduced Serum Medium (or other serum-free medium)

  • Complete growth medium with and without serum

  • 6-well tissue culture plates

  • Polystyrene tubes

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate in complete growth medium without antibiotics so that they are 50-80% confluent at the time of transfection.

  • Complex Formation (per well): a. In a polystyrene tube, dilute 1-2 µg of plasmid DNA into 500 µL of serum-free medium. b. In a separate polystyrene tube, mix the this compound-C vial by inverting 5-10 times. Dilute 2-12 µL of this compound-C into 500 µL of serum-free medium. c. Combine the diluted DNA and diluted this compound-C. Mix gently and incubate at room temperature for 15-45 minutes. The solution may appear cloudy.

  • Transfection: a. Remove the growth medium from the cells and wash once with 2 mL of serum-free medium. b. Add the 1 mL of the DNA-DMRIE-C complex to the cells. c. Incubate the cells at 37°C in a CO2 incubator for 4-24 hours. d. After the incubation, add 1 mL of growth medium containing 2x the normal serum concentration without removing the transfection mixture, or replace the transfection medium with 2 mL of complete growth medium.

  • Post-Transfection: a. Incubate the cells for 24-72 hours. b. Assay for transgene expression.

Transfection of Suspension Mammalian Cells with DNA

This protocol is optimized for suspension cells and may require adjustment for different cell lines.

Materials:

  • Suspension cells in culture

  • This compound-C Reagent

  • Plasmid DNA

  • Opti-MEM® I Reduced Serum Medium (or other serum-free medium)

  • Complete growth medium with and without serum

  • 6-well tissue culture plates

  • Polystyrene tubes

Procedure:

  • Cell Preparation: On the day of transfection, count and pellet the cells. Resuspend the cells in serum-free medium at a concentration of 1-2 x 10^6 cells/mL.

  • Complex Formation (per well): a. In a polystyrene tube, dilute 4 µg of plasmid DNA into 500 µL of serum-free medium. b. In a separate well of a 6-well plate, dilute 2-12 µL of this compound-C into 500 µL of serum-free medium. c. Add the diluted DNA to the well containing the diluted this compound-C. Mix gently by swirling and incubate at room temperature for 15-45 minutes.

  • Transfection: a. Add 2-3 x 10^6 cells in 0.2 mL of serum-free medium to the well containing the DNA-DMRIE-C complexes. b. Incubate the cells at 37°C in a CO2 incubator for 4-5 hours. c. Add 2 mL of complete growth medium containing 15% fetal bovine serum.

  • Post-Transfection: a. Incubate the cells for 24-48 hours. b. Assay for transgene expression. For some lymphoid cell lines like Jurkat and MOLT-4, adding PMA and PHA can enhance promoter activity.[18]

Quantitative Data

This compound-C has been shown to be effective in transfecting various cell lines, particularly suspension cells. The following table summarizes available data on transfection efficiency. It is important to note that efficiency can vary significantly depending on the cell type, plasmid, and experimental conditions.

Table 2: Transfection Efficiency of this compound-C in Various Suspension Cell Lines
Cell LineCell TypeTransfection Efficiency (%)Nucleic AcidReference
MOLT-4Human T-lymphoblast~25-30pCMV.SPORT-CAT DNA[19][20]
KG-1Human myeloblast~15-20pCMV.SPORT-CAT DNA[19][20]
K-562Human erythroleukemia~10-15pCMV.SPORT-CAT DNA[19][20]
JurkatHuman T-lymphocyte~5-10pCMV.SPORT-CAT DNA[19][20]

Note: Transfection efficiency was determined by CAT assay and the values are estimated from the graphical data presented in the cited source.

Conclusion

This compound-C is a robust and effective cationic liposomal reagent for the transfection of nucleic acids into a variety of eukaryotic cells, with a particular advantage for suspension cell lines. Its well-defined composition and the established mechanism of action involving lipoplex formation and endosomal escape make it a valuable tool for researchers in molecular biology and drug development. For optimal results, it is crucial to adhere to the recommended protocols while optimizing conditions for the specific cell line and nucleic acid being used.

References

DMRIE Reagent: A Technical Guide to Shelf Life, Storage, and Experimental Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the optimal shelf life, storage conditions, and handling procedures for the DMRIE (1,2-dimyristyloxypropyl-3-dimethyl-hydroxyethyl ammonium bromide) reagent, a cationic lipid formulation essential for the transfection of nucleic acids into eukaryotic cells. This document also outlines detailed experimental protocols for its use and the fundamental mechanism of action.

Shelf Life and Storage of this compound Reagent

The stability and efficacy of the this compound reagent are critically dependent on appropriate storage conditions. Adherence to these guidelines is paramount to ensure reproducible and optimal transfection results.

Recommended Storage Conditions

This compound-C, a common formulation of this compound with cholesterol, is supplied as a liposomal suspension. The manufacturer's recommendations for storage are summarized below.

ParameterRecommendationCritical Notes
Storage Temperature 4°CDo Not Freeze. Freezing can disrupt the liposomal structure, leading to a significant loss of transfection efficiency.
Shelf Life (Unopened) 12 months from date of receiptWhen stored as recommended in a sealed container.
Shelf Life (Opened) Not explicitly defined; best practice is to use within a reasonable timeframe (e.g., 6 months)Tightly recap the vial immediately after use to prevent evaporation and contamination. Store at 4°C.
Room Temperature Stability Stable for several monthsWhile short-term storage or accidental leaving at room temperature is unlikely to compromise the reagent, long-term storage at 4°C is strongly advised for optimal performance.[1]
Light Exposure Store in the dark (e.g., in the original box)While not explicitly stated for this compound-C, it is a general best practice for lipid-based reagents to protect them from light to prevent potential degradation.
Factors Influencing Reagent Stability

Several factors can adversely affect the shelf life and performance of the this compound reagent:

  • Temperature Fluctuations: Repeated cycling between 4°C and room temperature should be avoided.

  • Freezing: As stated, freezing is detrimental to the liposomal structure.

  • Contamination: Introduction of microbial or chemical contaminants can degrade the reagent and impact cell viability during transfection. Always use aseptic techniques when handling the reagent.

  • Evaporation: Improperly sealed vials can lead to an increase in the lipid concentration, affecting the optimal lipid-to-nucleic acid ratio.

Mechanism of Action: Cationic Lipid-Mediated Transfection

This compound-C facilitates the entry of nucleic acids (DNA and RNA) into cells through a multi-step process involving the formation of a lipoplex.

The cationic headgroup of the this compound lipid electrostatically interacts with the negatively charged phosphate backbone of the nucleic acid, condensing it into a positively charged lipoplex. This complex then associates with the negatively charged cell surface and is internalized, primarily through endocytosis.[2] Once inside the cell, the lipoplex must escape the endosome to release the nucleic acid into the cytoplasm. For DNA, it must then be transported to the nucleus for transcription.

TransfectionMechanism cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound-C (Cationic Liposomes) Lipoplex Lipoplex (this compound-C + Nucleic Acid) Net Positive Charge This compound->Lipoplex NA Nucleic Acid (DNA/RNA) NA->Lipoplex Endosome Endosome with Internalized Lipoplex Lipoplex->Endosome Endocytosis FreeNA_cyto Released Nucleic Acid Endosome->FreeNA_cyto Endosomal Escape Nucleus Nucleus FreeNA_cyto->Nucleus Nuclear Import (DNA) FreeNA_nuc DNA in Nucleus

Mechanism of this compound-C mediated transfection.

Experimental Protocols

The following are generalized protocols for the transfection of DNA and RNA into adherent and suspension cells using this compound-C. Optimization is crucial for each cell type and nucleic acid combination.

General Experimental Workflow

The overall workflow for a typical transfection experiment is outlined below.

TransfectionWorkflow A 1. Seed Cells (Day before transfection) B 2. Prepare Nucleic Acid Solution (Serum-free medium) A->B C 3. Prepare this compound-C Solution (Serum-free medium) A->C D 4. Form Lipoplex (Combine diluted Nucleic Acid and this compound-C) B->D C->D E 5. Add Lipoplex to Cells D->E F 6. Incubate Cells (4-24 hours) E->F G 7. Change/Add Medium F->G H 8. Assay for Gene Expression (24-72 hours post-transfection) G->H

General workflow for cell transfection.

Protocol for DNA Transfection of Adherent Cells (per 6-well plate well)

This protocol is a starting point and should be optimized for your specific cell line.

StepProcedureAmount/VolumeIncubation Time/Temp
1. Cell Seeding Plate cells the day before transfection to reach 60-80% confluency at the time of transfection.1-2 x 10^5 cellsOvernight, 37°C, CO2
2. DNA Dilution Dilute plasmid DNA in serum-free medium (e.g., Opti-MEM® I).1-2 µg in 500 µLN/A
3. This compound-C Dilution Mix this compound-C by inverting. Dilute in serum-free medium.2-12 µL in 500 µL30-45 min, RT
4. Lipoplex Formation Combine the diluted DNA and diluted this compound-C. Mix gently.Total vol: 1 mL15-45 min, RT
5. Transfection Wash cells with serum-free medium. Add the lipoplex to the cells.1 mL4-24 hours, 37°C, CO2
6. Post-Transfection Replace with fresh growth medium containing serum.2 mLN/A
7. Assay Analyze for transgene expression.24-72 hours post-transfection
Protocol for DNA Transfection of Suspension Cells (per 6-well plate well)

Transfection of suspension cells often requires different conditions.

StepProcedureAmount/VolumeIncubation Time/Temp
1. Cell Preparation Prepare a single-cell suspension from stock cells.2-3 x 10^6 cells in 0.2 mLN/A
2. This compound-C Dilution In a well, dilute this compound-C in serum-free medium. Swirl to mix.2-12 µL in 500 µLN/A
3. DNA Dilution In a separate tube, dilute plasmid DNA in serum-free medium.4 µg in 500 µLN/A
4. Lipoplex Formation Add the diluted DNA to the well containing diluted this compound-C. Swirl to mix.Total vol: 1 mL15-45 min, RT
5. Transfection Add the cell suspension to the well containing the lipoplex.4-5 hours, 37°C, CO2
6. Post-Transfection Add growth medium containing serum.2 mLN/A
7. Assay Analyze for transgene expression.24-48 hours post-transfection
Protocol for RNA Transfection of Adherent Cells (per 6-well plate well)

This protocol is suitable for mRNA or other RNA molecules.

StepProcedureAmount/VolumeIncubation Time/Temp
1. Cell Seeding Plate cells the day before to reach ~80% confluency.2-3 x 10^5 cellsOvernight, 37°C, CO2
2. Reagent Dilution Dilute this compound-C in serum-free medium in a tube.2-12 µL in 1 mLN/A
3. Complex Formation Add RNA directly to the diluted this compound-C. Mix briefly.2-5 µg RNAN/A
4. Transfection Wash cells with serum-free medium. Immediately add the RNA-lipid complexes.~1 mL4 hours, 37°C, CO2
5. Post-Transfection Replace with complete growth medium.2 mLN/A
6. Assay Assay for RNA expression/effect.16-24 hours post-transfection

Note: These protocols are based on information provided by Thermo Fisher Scientific for this compound-C reagent.[3][4] Always refer to the specific product manual for the most accurate and up-to-date instructions. Optimization of DNA/RNA concentration, this compound-C volume, cell density, and incubation times is highly recommended to achieve the best results for your specific application.

References

DMRIE: A Technical Guide to Cationic Lipid-Mediated Transfection in Molecular Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core applications of DMRIE (1,2-dimyristyloxypropyl-3-dimethyl-hydroxy ethyl ammonium bromide), a cationic lipid formulation pivotal for the introduction of nucleic acids into eukaryotic cells. This document provides a comprehensive overview of its mechanism, detailed experimental protocols, and quantitative data to empower researchers in molecular biology and drug development.

Introduction to this compound-C

This compound is a cationic lipid that, when formulated with a neutral helper lipid, forms small, unilamellar liposomes. A common and commercially available formulation is this compound-C, which contains this compound and cholesterol in a 1:1 molar ratio.[1][2] This composition is particularly effective for the transfection of both DNA and RNA into a wide range of eukaryotic cells.[1][2] Notably, this compound-C has demonstrated high efficiency in transfecting suspension cells, such as Jurkat and other lymphoid-derived cell lines, which are traditionally challenging to transfect.[1][2][3] Beyond in vitro applications, this compound has also been utilized for the in vivo delivery of DNA.[1][2][3]

The fundamental principle behind this compound-mediated transfection lies in the electrostatic interaction between the positively charged cationic lipid headgroups and the negatively charged phosphate backbone of nucleic acids (DNA and RNA). This interaction leads to the spontaneous formation of lipid-nucleic acid complexes, often referred to as "lipoplexes." These complexes are then introduced to cells for uptake.

Mechanism of Action: From Lipoplex to Nucleus

The delivery of genetic material into the cell cytoplasm and subsequently the nucleus is a multi-step process. While the precise mechanisms can vary between cell types, the generally accepted pathway for this compound-mediated transfection involves the following stages:

  • Lipoplex Formation : The cationic this compound-C liposomes are mixed with the nucleic acid cargo in a serum-free medium. The electrostatic interactions cause the DNA or RNA to condense and become encapsulated within the lipid vesicles, forming stable lipoplex particles.[4]

  • Adsorption to Cell Surface : The net positive charge of the lipoplexes facilitates their binding to the negatively charged proteoglycans on the surface of the cell membrane.

  • Cellular Uptake : The primary route of entry for this compound-C:DNA complexes into the cell is through endocytosis.[5] This process involves the cell membrane engulfing the lipoplex to form an intracellular vesicle called an endosome.

  • Endosomal Escape : This is a critical step for successful transfection. As the endosome matures, its internal pH decreases.[4] The cationic lipids are thought to interact with anionic lipids in the endosomal membrane, leading to membrane destabilization and the release of the nucleic acid cargo into the cytoplasm before it can be degraded in lysosomes.[6]

  • Intracellular Trafficking and Nuclear Entry : Once in the cytoplasm, the nucleic acid must travel to its site of action. For plasmid DNA, this is the nucleus. For dividing cells, nuclear entry can occur during the breakdown of the nuclear envelope during mitosis. In non-dividing cells, the DNA must be actively transported through the nuclear pore complex.[4][6] For RNA, its function (e.g., translation for mRNA, gene silencing for siRNA) is executed in the cytoplasm.[7]

DMRIE_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cell This compound-C This compound-C Liposome Nucleic_Acid Nucleic Acid (DNA/RNA) Lipoplex Lipoplex (this compound-C + NA) Nucleic_Acid->Lipoplex Complex Formation Cell_Surface Cell Surface Lipoplex->Cell_Surface Adsorption Endosome Endosome Cell_Surface->Endosome Endocytosis Released_NA Released Nucleic Acid Endosome->Released_NA Endosomal Escape Cytoplasm Cytoplasm Nucleus Nucleus Released_NA->Nucleus Nuclear Import (for DNA)

Mechanism of this compound-C mediated nucleic acid delivery.

Quantitative Data on Transfection Efficiency

The efficiency of transfection is highly dependent on the cell type, the nucleic acid used, and the specific experimental conditions.[8] The following table summarizes reported transfection efficiencies for this compound-C and other reagents in various cell lines. It is important to note that direct comparison between different studies can be challenging due to variations in protocols and reporting methods.

Cell LineNucleic AcidReagentTransfection Efficiency (%)Notes
MOLT-4pCMV.SPORT-CAT DNAThis compound-CHigh (qualitative)Suspension T-lymphoblast cell line.[3][9]
KG-1pCMV.SPORT-CAT DNAThis compound-CModerate (qualitative)Suspension myeloblast cell line.[3][9]
K-562pCMV.SPORT-CAT DNAThis compound-CModerate (qualitative)Suspension erythroleukemia cell line.[3][9]
JurkatpCMV.SPORT-CAT DNAThis compound-CLow (qualitative)Suspension T-lymphocyte cell line.[3][9]
HUVECPlasmid DNADOTAP18%Compared to non-liposomal reagents.[10]
HUVECPlasmid DNALipofectamine LTX~38% (at 48h)Higher than some non-liposomal reagents.[10]
ZF4Plasmid DNALipofectamine25%Zebrafish cell line.[11]
ZF4Plasmid DNAPEI27%Polyethyleneimine, a cationic polymer.[11]
Hek-293 FTPlasmid DNACholCadLys/CholCadup to 40%Novel cationic lipid formulation.[9]

Note: Qualitative data is based on visual representation in cited sources. Quantitative data should be used as a guideline, as optimal conditions will vary.

Experimental Protocols

Successful transfection requires careful optimization of several parameters, including cell density, DNA/RNA concentration, this compound-C concentration, and incubation times.[2] The following are generalized protocols for adherent and suspension cells in a 6-well plate format.

Transfection of Adherent Cells

This protocol is a starting point and should be optimized for your specific cell line and plasmid.

One day before transfection:

  • Plate 2-3 x 105 cells per well in 2 ml of their standard growth medium without antibiotics.

  • Incubate cells overnight. They should be approximately 80% confluent at the time of transfection.[12]

On the day of transfection:

  • For each well to be transfected, prepare two tubes:

    • Tube A (Nucleic Acid): Dilute 1-2 µg of plasmid DNA in 500 µl of serum-free medium (e.g., Opti-MEM® I).[1]

    • Tube B (this compound-C): Mix the this compound-C vial thoroughly by inverting.[1] Dilute 2-12 µl of this compound-C into 500 µl of serum-free medium. Let this stand for 30-45 minutes at room temperature.[1]

  • Combine the contents of Tube A and Tube B. Mix gently and incubate for 15-45 minutes at room temperature to allow lipoplexes to form. The solution may appear cloudy.[1] The total volume will be approximately 1 ml.

  • While the complexes are forming, remove the growth medium from the cells and wash once with 2 ml of serum-free medium.[12]

  • Remove the wash medium and add the 1 ml of lipoplex solution to the cells.

  • Incubate the cells at 37°C in a CO2 incubator for 4-24 hours.

  • After the incubation period, replace the transfection medium with 2 ml of fresh, complete growth medium (containing serum and antibiotics).

  • Assay for transgene expression 24-72 hours post-transfection.[12]

Transfection of Suspension Cells

This compound-C is particularly effective for transfecting suspension cells.[1][2]

On the day of transfection:

  • For each transfection, prepare the lipoplex solution as described for adherent cells (Steps 1 & 2 above), typically using 1 µg of DNA.

  • While the complexes are incubating, prepare a single-cell suspension from your stock culture.

  • Count the cells and pellet the required amount (typically 1-3 x 106 cells per transfection).

  • Wash the cells once with serum-free growth medium and resuspend the pellet in 0.2 ml of serum-free medium.

  • Add the 1 ml of lipoplex solution to the 0.2 ml of cell suspension.

  • Incubate the cells at 37°C in a CO2 incubator for 4-5 hours.[12]

  • After the incubation, add 2 ml of complete growth medium (containing 15% FBS). For certain cell lines like Jurkat and MOLT-4, additives such as PMA and PHA can be included to enhance gene expression.[12]

  • Assay for transgene expression 24-48 hours post-transfection.[12]

Transfection_Workflow cluster_prep Preparation (Day of Transfection) cluster_cells Cell Handling cluster_transfection Transfection and Culture Dilute_NA Dilute Nucleic Acid in Serum-Free Medium Dilute_this compound Dilute this compound-C in Serum-Free Medium Combine Combine and Incubate (15-45 min) to Form Lipoplexes Dilute_this compound->Combine Add_Complexes Add Lipoplex Complexes to Cells Combine->Add_Complexes Prep_Adherent Adherent Cells: Plate Day Before (80% Confluency) Wash_Cells Wash Cells with Serum-Free Medium Prep_Adherent->Wash_Cells Prep_Suspension Suspension Cells: Prepare Cell Suspension Prep_Suspension->Wash_Cells Wash_Cells->Add_Complexes Incubate Incubate (4-24 hours) Add_Complexes->Incubate Change_Medium Replace with Complete Growth Medium Incubate->Change_Medium Assay Assay for Expression (24-72 hours post-transfection) Change_Medium->Assay

General experimental workflow for this compound-C transfection.

Conclusion

This compound-C remains a robust and versatile tool for the delivery of nucleic acids into eukaryotic cells, offering a reliable method for both transient and stable transfection. Its particular efficacy with challenging suspension cell lines makes it an invaluable reagent in immunology, cancer biology, and other fields. By understanding the mechanism of action and carefully optimizing experimental parameters as outlined in this guide, researchers can achieve high-efficiency transfection to advance their molecular biology and drug development objectives.

References

The Genesis and Evolution of DMRIE: A Cationic Lipid Cornerstone in Gene Delivery and Vaccine Development

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive technical guide for researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth exploration of the history, development, and application of the cationic lipid DMRIE ((±)-N-(2-hydroxyethyl)-N,N-dimethyl-2,3-bis(tetradecyloxy)-1-propanaminium bromide). From its initial synthesis to its pivotal role in the formulation of lipid-based gene delivery systems and vaccine adjuvants, this document details the physicochemical properties, experimental applications, and underlying mechanisms of action that have established this compound as a significant tool in the field of non-viral gene therapy and immunology.

Introduction: The Dawn of Cationic Lipids in Gene Delivery

The advent of gene therapy in the late 20th century spurred a critical need for safe and efficient methods to deliver nucleic acids into cells. While viral vectors offered high efficiency, concerns regarding their immunogenicity and potential for insertional mutagenesis drove the development of non-viral alternatives. Cationic lipids emerged as a promising class of synthetic vectors capable of complexing with negatively charged nucleic acids to form lipid-DNA complexes, or "lipoplexes," that can traverse cell membranes.

One of the pioneering and most widely utilized cationic lipids is this compound. Its development marked a significant advancement in the field, offering a versatile and effective tool for in vitro and in vivo gene delivery. This guide delves into the multifaceted journey of this compound, from its chemical synthesis to its biological applications and the molecular mechanisms that govern its function.

History and Development of this compound

This compound, chemically known as (±)-N-(2-hydroxyethyl)-N,N-dimethyl-2,3-bis(tetradecyloxy)-1-propanaminium bromide, was developed as part of a series of novel cationic lipids aimed at improving upon the first generation of these molecules.[1] A key publication by Felgner et al. in 1994 detailed the synthesis and evaluation of a series of 2,3-dialkyloxypropyl quaternary ammonium compounds, including this compound.[1] This work demonstrated that this compound, when formulated with a helper lipid, was highly effective for the transfection of cells in vitro.[2]

A widely used commercial formulation, this compound-C, consists of a 1:1 molar ratio of this compound and cholesterol.[3] This formulation has been shown to be particularly effective for the transfection of suspension cell lines, such as Jurkat cells, and other lymphoid-derived cell lines.[3]

Physicochemical Properties of this compound

The efficacy of this compound as a gene delivery agent is intrinsically linked to its amphipathic structure, which consists of a positively charged headgroup and two hydrophobic tails.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name (±)-N-(2-hydroxyethyl)-N,N-dimethyl-2,3-bis(tetradecyloxy)-1-propanaminium bromide[1]
Molecular Formula C35H74BrNO3
Molecular Weight 636.87 g/mol
Structure A quaternary ammonium headgroup with a hydroxyl group, linked to two C14 (myristoyl) hydrocarbon chains.[2]
pKa Not explicitly found in search results.
Critical Micelle Concentration (CMC) Not explicitly found in search results.

The quaternary ammonium headgroup of this compound carries a permanent positive charge, which is crucial for its electrostatic interaction with the negatively charged phosphate backbone of nucleic acids. The two myristoyl chains provide the hydrophobic character necessary for the self-assembly of this compound into liposomes and for the interaction and fusion of the resulting lipoplexes with cellular membranes.

Experimental Protocols

Synthesis of this compound

A chemoenzymatic synthesis route for this compound has been developed using glycerol as a starting material, offering a safer alternative to methods employing carcinogenic reagents like epichlorohydrin or glycidol.[3][4]

Experimental Protocol: Chemoenzymatic Synthesis of (±)-DMRIE [4]

  • Preparation of (±)-2,3-Dihydroxypropyl benzoate:

    • Mix equimolar amounts of glycerol and vinyl benzoate in the presence of Mucor miehei lipase (Lipozyme).

    • After the reaction, remove the enzyme by filtration.

    • Evaporate the reaction mixture under reduced pressure.

    • Partition the residue between saturated brine and dichloromethane and extract with dichloromethane.

    • Wash the combined organic layer with saturated brine and dry over anhydrous Na2SO4.

    • Wash the extract with hexane to remove unreacted vinyl benzoate and vacuum dry to afford (±)-2,3-dihydroxypropyl benzoate.

  • Preparation of (±)-1,2-Bis-Tetradecyloxy-3-propanol:

    • React the (±)-2,3-dihydroxypropyl benzoate with 1-bromotetradecane.

    • Hydrolyze the resulting benzoylated compound in situ by adding a solution of LiOH.

    • Dilute the mixture with saturated ammonium chloride.

    • Extract the aqueous layer with dichloromethane, wash with water, and dry over Na2SO4.

    • Remove unreacted 1-bromotetradecane by distillation under reduced pressure.

    • Purify the residue by column chromatography to obtain (±)-1,2-bis-tetradecyloxy-3-propanol.

  • Preparation of (±)-1,2-Bis-Tetradecyloxy-3-bromopropane:

    • Treat the (±)-1,2-bis-tetradecyloxy-3-propanol with carbon tetrabromide.

    • Dilute the reaction mixture with water, separate the organic layer, and dry over Na2SO4.

    • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to obtain (±)-1,2-bis-tetradecyloxy-3-bromopropane.

  • Final Synthesis of (±)-DMRIE:

    • Dissolve (±)-1,2-bis-tetradecyloxy-3-bromopropane in a solution of 2-dimethylaminoethanol in tert-butanol.

    • Heat the mixture at reflux for 46 hours.

    • Cool the mixture to room temperature.

    • Remove the solvents and recrystallize the residue from chloroform/acetone to afford this compound as a white solid.

Preparation of this compound-C Liposomes and Lipoplexes for Transfection

The following is a general protocol for the preparation of this compound-C liposomes and their complexation with DNA for the transfection of adherent mammalian cells.

Experimental Protocol: In Vitro Transfection using this compound-C [3]

  • Cell Preparation:

    • One day before transfection, plate cells in growth medium without antibiotics to achieve 50-80% confluency at the time of transfection.

  • Lipoplex Formation (per well of a 6-well plate):

    • a. Dilute 1-2 µg of plasmid DNA in 500 µl of serum-free medium (e.g., Opti-MEM® I Reduced Serum Medium).

    • b. In a separate tube, mix the this compound-C reagent by vortexing. Dilute 2-12 µl of this compound-C in 500 µl of serum-free medium.

    • c. Combine the diluted DNA and the diluted this compound-C.

    • d. Incubate the mixture for 30-45 minutes at room temperature to allow for lipoplex formation.

  • Transfection:

    • Remove the growth medium from the cells and wash once with serum-free medium.

    • Add the 1 ml of the lipoplex-containing medium to the cells.

    • Incubate the cells with the lipoplexes for a specified time (e.g., 4-6 hours) at 37°C in a CO2 incubator.

    • After the incubation period, add serum-containing growth medium. For stable transfections, replace the medium with fresh, complete medium 24-48 hours post-transfection and begin selection with the appropriate antibiotic.

Mechanism of Action and Cellular Interactions

The delivery of nucleic acids into cells by this compound-based lipoplexes is a multi-step process involving cellular uptake, endosomal escape, and release of the genetic cargo into the cytoplasm.

Cellular Uptake and Endosomal Escape

Lipoplexes, with their net positive charge, interact with the negatively charged proteoglycans on the cell surface, which facilitates their internalization, primarily through endocytosis. Once inside the cell, the lipoplexes are enclosed within endosomes.

For the genetic material to be effective, it must escape the endosome before it fuses with a lysosome, where the cargo would be degraded. The "proton sponge" effect and lipid mixing are two proposed mechanisms for endosomal escape. While the permanent positive charge of this compound does not lend itself to the classical proton sponge effect, the interaction of the cationic lipid with anionic lipids in the endosomal membrane is thought to be a key driver of membrane destabilization.

The helper lipid DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) plays a crucial role in this process. DOPE has a propensity to form an inverted hexagonal (HII) phase, which is non-bilayer. It is hypothesized that the interaction of the lipoplex with the endosomal membrane triggers this phase transition in DOPE, leading to the disruption of the endosomal membrane and the release of the nucleic acid into the cytoplasm.

Endosomal_Escape_Workflow cluster_extracellular Extracellular Space cluster_cell Cell Lipoplex This compound/DOPE Lipoplex (+ charged) Cell_Membrane Cell Membrane (- charged) Lipoplex->Cell_Membrane Electrostatic Interaction Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Internalization Endosomal_Membrane Endosomal Membrane (Anionic Lipids) Endosome->Endosomal_Membrane Fusion & Destabilization (DOPE HII phase transition) DNA_Release Nucleic Acid Release Endosomal_Membrane->DNA_Release Cytoplasm Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import Gene_Expression Gene Expression Nucleus->Gene_Expression DNA_Release->Cytoplasm Innate_Immune_Signaling cluster_recognition Pattern Recognition cluster_signaling Signaling Cascade cluster_response Immune Response Lipoplex_DNA This compound Lipoplex (with DNA) TLR9 TLR9 (Endosomal) Lipoplex_DNA->TLR9 CpG DNA recognition Cytosolic_Sensor Cytosolic DNA Sensor (e.g., cGAS-STING) Lipoplex_DNA->Cytosolic_Sensor Cytosolic DNA recognition MyD88 MyD88 TLR9->MyD88 IRF3_7 IRF3/7 Cytosolic_Sensor->IRF3_7 NF_kB NF-κB MyD88->NF_kB Type_I_IFN Type I Interferons (IFN-α/β) IRF3_7->Type_I_IFN Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Pro_inflammatory_Cytokines

References

An In-depth Technical Guide to the Safety and Handling of DMRIE-C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and experimental protocols related to the use of DMRIE-C, a widely utilized cationic lipid formulation for nucleic acid transfection. The information compiled herein is intended to equip researchers and professionals in drug development with the necessary knowledge to handle this reagent safely and effectively in a laboratory setting.

Chemical Identity and Properties

This compound-C is a liposome formulation consisting of a 1:1 molar ratio of the cationic lipid this compound (1,2-dimyristyloxypropyl-3-dimethyl-hydroxy ethyl ammonium bromide) and cholesterol, suspended in membrane-filtered water.[1] This formulation is particularly effective for the transfection of DNA and RNA into eukaryotic cells, with notable efficiency in suspension cell lines such as Jurkat and other lymphoid-derived cells.[1] It has also been employed for the in vivo delivery of DNA.[1]

Table 1: Chemical and Physical Properties of this compound-C Components

ComponentChemical NameMolecular FormulaMolecular WeightKey Properties
This compound 1,2-dimyristyloxypropyl-3-dimethyl-hydroxy ethyl ammonium bromideC₃₅H₇₄BrNO₃636.87 g/mol Cationic lipid with a quaternary ammonium headgroup, responsible for interacting with negatively charged nucleic acids.
Cholesterol (3β)-cholest-5-en-3-olC₂₇H₄₆O386.65 g/mol A neutral lipid that modulates the fluidity and stability of the liposome bilayer.

Safety and Toxicology

In Vivo Toxicity

A key study investigating the safety of a this compound/DOPE (dioleoyl phosphatidylethanolamine) formulation, which substitutes cholesterol with another neutral lipid, provides valuable insight into the in vivo toxicity profile of this compound. In this study, high concentrations of this compound/DOPE-DNA complexes were administered to mice and pigs. The results indicated that the formulation was well-tolerated, with no significant abnormalities detected in serum biochemical enzymes, histopathological examination of tissues, or cardiac function. This suggests a low systemic toxicity for this compound-based formulations in vivo.

Table 2: Summary of In Vivo Toxicity Findings for a this compound-based Formulation

SpeciesAdministration RouteKey FindingsReference
MiceIntravenousNo abnormalities detected in serum biochemistry or tissue pathology at high doses.
PigsIntra-arterialNo adverse effects on cardiac function observed.
In Vitro Cytotoxicity

Cationic lipids, as a class of compounds, are known to exhibit some level of cytotoxicity, which is often a limiting factor in their application. The primary mechanisms of cationic lipid-mediated cytotoxicity are believed to involve the generation of reactive oxygen species (ROS) and disruption of cell membrane integrity. The positive charge of the lipid can interact with and destabilize the cell membrane.

Quantitative data on the cytotoxicity of this compound-C, such as IC50 values (the concentration of a substance that inhibits a biological process by 50%), are not extensively reported in the literature for a wide range of cell lines. Researchers should, therefore, determine the optimal concentration of this compound-C for their specific cell type and application to maximize transfection efficiency while minimizing cell death.

Potential Degradation and Byproduct Toxicity

The long-term stability and degradation pathways of this compound-C under typical laboratory storage and use conditions have not been extensively studied. However, it is important to consider the potential degradation of its components:

  • This compound: As a quaternary ammonium compound, this compound is relatively stable. However, under certain conditions, hydrolysis of the ether linkages or degradation of the quaternary ammonium headgroup could occur, although this is generally slow. The toxicity of specific this compound degradation products has not been documented.

  • Cholesterol: Cholesterol can undergo oxidation over time, especially when exposed to air and light, forming various cholesterol oxides (oxysterols). Some cholesterol oxides, such as 7-ketocholesterol and cholestane-triol, have been shown to be cytotoxic, inducing apoptosis and disrupting mitochondrial function.

It is therefore recommended to store this compound-C as directed by the manufacturer (at 4°C and protected from light) to minimize potential degradation.

Handling and Storage

Proper handling and storage of this compound-C are crucial to ensure its performance and to minimize any potential risks to laboratory personnel.

General Handling Guidelines:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound-C.

  • Aseptic Technique: To prevent microbial contamination of the reagent and cell cultures, always use sterile techniques in a laminar flow hood.

  • Mixing: this compound-C is a lipid suspension and may settle over time. Before each use, gently invert the tube 5-10 times to ensure a homogeneous suspension. Avoid vigorous vortexing, as this may shear the liposomes.

  • Avoid Contaminants: Do not allow antibiotics in the media during the formation of lipid-DNA/RNA complexes, as this can lead to cell death.[1]

Storage:

  • Store this compound-C at 4°C.

  • Do not freeze the reagent, as this can disrupt the liposome structure and reduce its transfection efficiency.

  • The reagent is shipped at ambient temperature and should be placed at 4°C upon receipt.

Experimental Protocols

The following are detailed methodologies for key experiments related to the use and safety assessment of this compound-C.

General Transfection Protocol (for Adherent Cells)

This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.

Transfection_Workflow cluster_prep Day 1: Cell Seeding cluster_transfection Day 2: Transfection cluster_complex_formation Complex Formation (Serum-Free) cluster_cell_treatment Cell Treatment cluster_analysis Day 3-4: Analysis seed_cells Seed cells in 6-well plates to be 70-80% confluent on Day 2 dilute_dna Dilute 1-4 µg DNA in 250 µL serum-free medium dilute_this compound Dilute 1-10 µL this compound-C in 250 µL serum-free medium dilute_dna->dilute_this compound incubate_this compound Incubate diluted this compound-C for 5-10 min at RT dilute_this compound->incubate_this compound combine Combine diluted DNA and this compound-C incubate_this compound->combine incubate_complex Incubate complex for 15-30 min at RT combine->incubate_complex wash_cells Wash cells with serum-free medium incubate_complex->wash_cells add_complex Add DNA-DMRIE-C complex to cells wash_cells->add_complex incubate_cells Incubate cells for 4-6 hours at 37°C add_complex->incubate_cells change_medium Replace with complete growth medium incubate_cells->change_medium assay Assay for gene expression or knockdown change_medium->assay

Figure 1: General workflow for transfection of adherent cells using this compound-C.

Materials:

  • This compound-C Reagent

  • Opti-MEM™ I Reduced Serum Medium (or other serum-free medium)

  • Plasmid DNA or RNA

  • Adherent cells in culture

  • 6-well tissue culture plates

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Complex Formation (on the day of transfection): a. In a sterile tube, dilute 1-4 µg of plasmid DNA into 250 µL of serum-free medium. Mix gently. b. In a separate sterile tube, dilute 1-10 µL of this compound-C into 250 µL of serum-free medium. Mix gently and incubate for 5-10 minutes at room temperature. c. Combine the diluted DNA and the diluted this compound-C. Mix gently and incubate for 15-30 minutes at room temperature to allow the complexes to form.

  • Transfection: a. Gently wash the cells once with serum-free medium. b. Aspirate the medium and add the DNA-DMRIE-C complexes to the cells. c. Incubate the cells at 37°C in a CO₂ incubator for 4-6 hours. d. After the incubation, replace the transfection medium with fresh, complete growth medium.

  • Analysis: Assay for gene expression or knockdown 24-72 hours post-transfection.

Cytotoxicity Assay Protocols

To determine the cytotoxic potential of this compound-C on a specific cell line, standard colorimetric assays can be employed.

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT_Assay_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_readout Data Acquisition seed_cells Seed cells in a 96-well plate incubate_adherence Incubate for 24h for cell adherence seed_cells->incubate_adherence add_this compound Add serial dilutions of this compound-C incubate_treatment Incubate for 24-72h add_this compound->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h at 37°C add_mtt->incubate_mtt add_solubilizer Add solubilization solution (e.g., DMSO) incubate_mtt->add_solubilizer incubate_solubilizer Incubate for 15 min with shaking add_solubilizer->incubate_solubilizer read_absorbance Read absorbance at 570 nm incubate_solubilizer->read_absorbance

Figure 2: Workflow for assessing cytotoxicity using the MTT assay.

Materials:

  • Cells in culture

  • This compound-C

  • 96-well tissue culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound-C in culture medium.

  • Remove the old medium from the cells and add the different concentrations of this compound-C. Include untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

This assay quantifies the release of LDH, a cytosolic enzyme, into the culture medium upon cell membrane damage.

LDH_Assay_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay LDH Assay cluster_readout Data Acquisition seed_cells Seed cells in a 96-well plate incubate_adherence Incubate for 24h seed_cells->incubate_adherence add_this compound Add serial dilutions of this compound-C incubate_treatment Incubate for desired time add_this compound->incubate_treatment collect_supernatant Collect supernatant from each well incubate_treatment->collect_supernatant add_reaction_mix Add LDH reaction mixture to supernatant collect_supernatant->add_reaction_mix incubate_reaction Incubate for 30 min at RT (dark) add_reaction_mix->incubate_reaction add_stop_solution Add stop solution incubate_reaction->add_stop_solution read_absorbance Read absorbance at 490 nm add_stop_solution->read_absorbance

Figure 3: Workflow for assessing cytotoxicity using the LDH assay.

Materials:

  • Cells in culture

  • This compound-C

  • 96-well tissue culture plates

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Follow steps 1-4 of the MTT assay protocol for cell seeding and treatment. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • After the incubation period, carefully collect the cell culture supernatant from each well.

  • Follow the manufacturer's instructions for the LDH assay kit, which typically involves adding a reaction mixture to the supernatant.

  • Incubate for the recommended time (usually around 30 minutes) at room temperature, protected from light.

  • Add the stop solution provided in the kit.

  • Read the absorbance at the recommended wavelength (usually 490 nm).

  • Calculate cytotoxicity as a percentage of the maximum LDH release.

Spill and Emergency Procedures

In the event of a spill or accidental exposure to this compound-C, follow standard laboratory safety protocols for chemical spills.

Spill Cleanup:

  • Alert personnel in the immediate area.

  • Wear appropriate PPE , including a lab coat, gloves, and safety glasses.

  • Contain the spill with absorbent materials (e.g., paper towels or chemical spill pads).

  • Clean the area with a suitable disinfectant (e.g., 70% ethanol), working from the outside of the spill inwards.

  • Dispose of contaminated materials as chemical waste.

Personnel Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Waste Disposal

There are no specific guidelines for the disposal of this compound-C. Therefore, it should be handled as a standard chemical waste product according to your institution's and local regulations.

  • Unused Reagent: Collect unused this compound-C in a designated, properly labeled chemical waste container.

  • Contaminated Materials: All materials that have come into contact with this compound-C (e.g., pipette tips, tubes, gloves) should be disposed of as solid chemical waste.

  • Liquid Waste: Liquid waste from cell culture plates containing this compound-C should be collected and disposed of as liquid chemical waste. Do not pour it down the drain.

Limitations and Disclaimer

The information provided in this guide is based on currently available scientific literature and manufacturer's recommendations. The absence of a specific Safety Data Sheet for this compound-C means that a complete hazard profile is not available. The toxicological information is partly inferred from studies on similar compounds and should be interpreted with caution. It is the responsibility of the user to conduct a thorough risk assessment for their specific application and to adhere to all institutional and local safety regulations. This document is intended for informational purposes only and does not replace the need for proper training and adherence to established laboratory safety protocols.

References

Methodological & Application

Application Notes and Protocols for DMRIE-C Transfection of Suspension Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMRIE-C Reagent is a liposomal formulation designed for the efficient transfection of nucleic acids, such as DNA and RNA, into eukaryotic cells.[1] It is particularly effective for transfecting suspension cells, including lymphoid and Jurkat cell lines.[2][3][4][5] This reagent consists of a 1:1 molar ratio of the cationic lipid this compound (1,2-dimyristyloxypropyl-3-dimethyl-hydroxy ethyl ammonium bromide) and cholesterol.[3][4] The positively charged liposomes interact with negatively charged nucleic acids to form complexes that can fuse with the cell membrane, facilitating the delivery of the genetic material into the cytoplasm. This document provides a detailed protocol for the transfection of suspension cells using this compound-C, along with guidelines for optimization and troubleshooting.

Principle of Transfection

This compound-C is a cationic lipid formulation that facilitates the entry of nucleic acids into cells. The cationic headgroup of the this compound lipid interacts electrostatically with the negatively charged phosphate backbone of DNA or RNA, leading to the formation of lipid-nucleic acid complexes, often referred to as "lipoplexes." These complexes have a net positive charge, which promotes their association with the negatively charged cell surface. The lipoplexes are then thought to enter the cell through endocytosis. Once inside the cell, the nucleic acid is released from the lipoplex into the cytoplasm. In the case of DNA transfection, the DNA must then enter the nucleus for transcription to occur.

Data Summary

The following table provides recommended starting conditions for the transfection of suspension cells in a 6-well plate format. Optimization is often necessary to achieve the highest transfection efficiency and lowest cytotoxicity.[2]

ParameterRecommendation (per well of a 6-well plate)
Cell Density 2-3 x 10⁶ cells
Volume of Serum-Free Medium for Dilution 500 µL for this compound-C and 500 µL for DNA
Amount of DNA 4 µg
Amount of this compound-C Reagent 2-12 µL
Incubation Time for Complex Formation Not explicitly specified, but incubation of cells with complexes is 4-5 hours
Incubation Time of Cells with Complexes 4-5 hours
Post-transfection Analysis 24-48 hours

Experimental Protocol: Transfection of Suspension Cells in a 6-Well Format

This protocol is adapted from the manufacturer's guidelines for DNA transfection of mammalian suspension cells.[2]

Materials:

  • This compound-C Reagent

  • Suspension cells in logarithmic growth phase

  • Plasmid DNA of high purity

  • Serum-free medium (e.g., Opti-MEM® I Reduced Serum Medium)

  • Complete growth medium with serum

  • 6-well tissue culture plates

  • Polystyrene tubes (e.g., 12 x 75 mm)

  • CO₂ incubator at 37°C

Procedure:

  • Preparation of DNA and this compound-C Solutions: a. In a polystyrene tube, dilute 4 µg of plasmid DNA in 500 µL of serum-free medium. b. In a separate well of the 6-well plate, add 500 µL of serum-free medium. c. Thoroughly mix the this compound-C reagent by inverting the tube 5-10 times before use.[3][4] d. Dilute 2-12 µL of this compound-C reagent into the serum-free medium in the well and mix gently by swirling the plate.

  • Formation of DNA-DMRIE-C Complexes: a. Add the diluted DNA solution to the diluted this compound-C solution. b. Mix gently and incubate at room temperature. While the manufacturer's protocol for suspension cells does not specify a complex formation time, a 30-45 minute incubation is recommended for adherent cells and can be used as a starting point.[3]

  • Preparation of Cells: a. While the complexes are forming, harvest the suspension cells. b. Wash the cells once with serum-free growth medium without antibiotics. c. Resuspend the cells in serum-free growth medium without antibiotics.

  • Transfection: a. Add 2-3 x 10⁶ cells in 0.2 mL of serum-free growth medium to each well containing the DNA-DMRIE-C complexes.[2] b. Incubate the cells at 37°C in a CO₂ incubator for 4-5 hours.[2]

  • Post-Transfection: a. After the 4-5 hour incubation, add 2 mL of growth medium containing 15% fetal bovine serum to each well. Do not remove the transfection complexes. b. For certain cell lines like Jurkat and MOLT-4, promoter activity and gene expression can be enhanced by adding 1 µg/mL PMA and 50 ng/mL PHA. For K562 and KG-1 cells, PMA alone can be added.[2] c. Continue to incubate the cells at 37°C in a CO₂ incubator.

  • Analysis of Transgene Expression: a. Assay for transgene expression 24-48 hours post-transfection.[2]

Optimization and Troubleshooting

To achieve the highest transfection efficiency, it is recommended to optimize several parameters:[2]

  • Cell Density: The optimal cell density can vary between cell lines.

  • DNA and this compound-C Concentrations: A titration of both the DNA and this compound-C concentrations should be performed to determine the optimal ratio.

  • Incubation Time: The duration of cell exposure to the transfection complexes can be varied.

  • Serum: Transfection complexes must be formed in serum-free medium.[4] While the transfection can be performed in the presence of serum, higher efficiencies are often observed in its absence.

For troubleshooting common issues such as low efficiency or high cytotoxicity, refer to the following:

  • Low Transfection Efficiency:

    • Ensure the use of high-quality, endotoxin-free DNA.

    • Optimize the DNA to this compound-C ratio.

    • Transfect cells in their logarithmic growth phase.

    • Ensure that the transfection was performed in serum-free medium.[6]

  • High Cell Toxicity:

    • Decrease the concentration of this compound-C and/or DNA.

    • Reduce the incubation time of the cells with the transfection complexes.

    • Ensure cells are healthy and not at a high passage number.[7]

Visualizations

G cluster_prep Preparation cluster_complex Complex Formation cluster_cells Cell Handling cluster_transfection Transfection cluster_post Post-Transfection prep_dna Dilute DNA in serum-free medium form_complex Mix diluted DNA and this compound-C Incubate at room temperature prep_dna->form_complex prep_this compound Dilute this compound-C in serum-free medium prep_this compound->form_complex add_cells Add cells to DNA-DMRIE-C complexes form_complex->add_cells prep_cells Prepare single cell suspension in serum-free medium prep_cells->add_cells incubate_cells Incubate for 4-5 hours at 37°C add_cells->incubate_cells add_medium Add complete growth medium with serum incubate_cells->add_medium incubate_final Incubate for 24-48 hours add_medium->incubate_final analyze Analyze transgene expression incubate_final->analyze

Caption: Experimental workflow for this compound-C transfection of suspension cells.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Cytoplasm) This compound This compound-C (Cationic Lipid) lipoplex DNA-DMRIE-C Complex (Lipoplex) This compound->lipoplex dna Nucleic Acid (Anionic) dna->lipoplex membrane lipoplex->membrane Fusion/ Endocytosis endosome Endosome release Endosomal Escape & Nucleic Acid Release endosome->release nucleus Nucleus release->nucleus DNA expression Gene Expression release->expression RNA nucleus->expression Transcription

References

Application Notes and Protocols for RNA Transfection Using DMRIE-C Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMRIE-C is a liposomal formulation designed for the efficient transfection of nucleic acids, including messenger RNA (mRNA) and small interfering RNA (siRNA), into a wide range of eukaryotic cells.[1][2] It is a 1:1 (M/M) formulation of the cationic lipid 1,2-dimyristyloxypropyl-3-dimethyl-hydroxy ethyl ammonium bromide (this compound) and cholesterol.[1][2] This composition allows for the formation of complexes with negatively charged RNA molecules, facilitating their entry into cells. This compound-C has been noted for its particular effectiveness in transfecting suspension cells, such as lymphoid and Jurkat cell lines.[1][2]

These application notes provide detailed protocols for RNA transfection using this compound-C in both adherent and suspension cells, along with data on its performance and a discussion of the underlying cellular mechanisms.

Data Presentation

Transfection Efficiency of this compound-C in Suspension Cell Lines
Cell LineTransfection Efficiency (Reporter Gene Activity)
MOLT-4High
KG-1Moderate to High
K-562Moderate
JurkatLow to Moderate
Data is qualitative based on reporter gene expression levels from a study using 1 µg of pCMV.SPORT-CAT DNA.[3]
Comparative Transfection Efficiency of Viral RNA Replicons in Huh7 Cells
Transfection ReagentRelative Luciferase Units (RLU)GFP Positive Cells (%)
This compound-C ~40% of TransIT-mRNA Kit~1%
TransIT-mRNA Kit100%~50%
TransMessenger™~55% of TransIT-mRNA Kit~10%
Data from a study delivering Yellow Fever Virus (YFV) RNA replicons into Huh7 cells.[4][5]

Experimental Protocols

General Guidelines for RNA Transfection with this compound-C

Important Considerations Before You Begin:

  • RNA Quality: Use high-purity, intact RNA for optimal transfection results.

  • Cell Health: Ensure cells are healthy, actively dividing, and at the recommended confluency.

  • Serum-Free Complexation: Always form the this compound-C-RNA complexes in a serum-free medium, such as Opti-MEM® I Reduced Serum Medium, as serum components can interfere with complex formation.[6]

  • No Antibiotics: Do not include antibiotics in the media during transfection, as this can cause cell death.[6]

  • Optimization is Key: To achieve the best results, it is essential to optimize the concentrations of both RNA and this compound-C, as well as the incubation time, for your specific cell line and RNA molecule.[7]

Protocol 1: RNA Transfection of Adherent Cells

This protocol is designed for a single well of a 6-well plate. Adjust volumes accordingly for other plate formats.

Materials:

  • Adherent cells in culture

  • Complete growth medium (with serum, without antibiotics)

  • Serum-free medium (e.g., Opti-MEM® I)

  • This compound-C Reagent

  • RNA (mRNA or siRNA)

  • Sterile polystyrene tubes

Procedure:

  • Cell Seeding: The day before transfection, seed 2-3 x 10^5 cells per well in 2 mL of complete growth medium. The cells should be approximately 80% confluent at the time of transfection.[6]

  • Preparation for Transfection: On the day of transfection, remove the growth medium and gently wash the cells once with 2 mL of serum-free medium. After the wash, remove the medium completely.[6]

  • Complex Formation: a. In a sterile polystyrene tube, add 1 mL of serum-free medium. b. Thoroughly mix the this compound-C reagent by inverting the tube 5-10 times. Dilute 2-12 µL of this compound-C into the serum-free medium. The optimal amount will need to be determined empirically. c. Add 1-5 µg of your RNA to the diluted this compound-C solution. Mix gently by flicking the tube. d. Incubate the mixture for 15-45 minutes at room temperature to allow for complex formation. The solution may appear cloudy.

  • Transfection: a. Add the 1 mL of this compound-C-RNA complexes to the washed cells. b. Gently rock the plate back and forth to ensure even distribution of the complexes. c. Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Post-Transfection: a. After the incubation period, remove the transfection medium. b. Add 2 mL of complete growth medium (containing serum). c. Return the plate to the incubator.

  • Analysis: Assay for gene expression or knockdown 24-72 hours post-transfection.

Protocol 2: RNA Transfection of Suspension Cells

This protocol is for a single well of a 6-well plate.

Materials:

  • Suspension cells in culture

  • Complete growth medium (with serum, without antibiotics)

  • Serum-free medium (e.g., Opti-MEM® I)

  • This compound-C Reagent

  • RNA (mRNA or siRNA)

  • Sterile polystyrene tubes

Procedure:

  • Cell Preparation: On the day of transfection, count the cells and centrifuge the required number (e.g., 1 x 10^6 cells per well) at a low speed. Resuspend the cell pellet in serum-free medium and centrifuge again to wash.

  • Complex Formation: a. In a sterile polystyrene tube, add 500 µL of serum-free medium. b. Mix the this compound-C reagent well and dilute 2-12 µL into the serum-free medium. c. In a separate sterile tube, dilute 1-5 µg of your RNA in 500 µL of serum-free medium. d. Combine the diluted RNA and diluted this compound-C solutions. Mix gently. e. Incubate for 15-45 minutes at room temperature.

  • Transfection: a. Resuspend the washed cell pellet from step 1 in the 1 mL of this compound-C-RNA complexes. b. Transfer the cell suspension to a well of a 6-well plate. c. Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Post-Transfection: a. Add 1 mL of complete growth medium containing 2x the normal serum concentration to each well (do not remove the transfection complexes). b. Return the plate to the incubator.

  • Analysis: Analyze gene expression or knockdown 24-72 hours after transfection.

Mechanism of Action & Signaling Pathways

The positively charged this compound-C/RNA complexes interact with the negatively charged cell surface, leading to their internalization primarily through endocytosis.

G extracellular Extracellular Space dmrie_rna This compound-C/RNA Complex cell_membrane Cell Membrane cytoplasm Cytoplasm binding Binding to Cell Surface dmrie_rna->binding endocytosis Endocytosis binding->endocytosis endosome Early Endosome endocytosis->endosome escape Endosomal Escape endosome->escape rna_release RNA Release escape->rna_release translation Translation (mRNA) rna_release->translation risc RISC Loading (siRNA) rna_release->risc protein Protein Expression translation->protein cleavage mRNA Cleavage risc->cleavage

Caption: General workflow of this compound-C mediated RNA transfection.

The primary mechanism for the uptake of cationic lipid-RNA complexes is through endocytosis. The process involves the formation of endosomes which encapsulate the complexes. For the RNA to be effective, it must escape from the endosome into the cytoplasm before being degraded by lysosomal fusion.

G lipoplex This compound-C/RNA Lipoplex membrane Plasma Membrane lipoplex->membrane Binding clathrin_pit Clathrin-coated Pit membrane->clathrin_pit Recruitment of Adaptor Proteins & Clathrin ccv Clathrin-coated Vesicle clathrin_pit->ccv Invagination & Scission (Dynamin) early_endosome Early Endosome (pH ~6.5) ccv->early_endosome Uncoating late_endosome Late Endosome (pH ~5.5) early_endosome->late_endosome Maturation escape Endosomal Escape early_endosome->escape Proton Sponge Effect / Lipid Exchange lysosome Lysosome (pH ~4.5) late_endosome->lysosome Fusion late_endosome->escape Proton Sponge Effect / Lipid Exchange degradation RNA Degradation lysosome->degradation cytosolic_rna Cytosolic RNA escape->cytosolic_rna

Caption: Clathrin-mediated endocytosis pathway for this compound-C/RNA complexes.

While clathrin-mediated endocytosis is a major route, other endocytic pathways such as caveolae-mediated endocytosis may also be involved depending on the cell type and the specific properties of the lipoplex. The "proton sponge" effect is a proposed mechanism for endosomal escape, where the cationic lipid buffers the endosomal pH, leading to an influx of protons and chloride ions, osmotic swelling, and eventual rupture of the endosome, releasing the RNA into the cytoplasm. Another model suggests that the cationic lipids interact with anionic lipids in the endosomal membrane, disrupting the membrane and allowing RNA release.

References

Application Notes and Protocols for DMRIE-C-Mediated Transfection of Jurkat Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transfection of suspension cell lines, such as the human T lymphocyte Jurkat cell line, presents unique challenges compared to adherent cells. Jurkat cells are a cornerstone model in immunology, cancer research, and signal transduction studies, making the efficient introduction of nucleic acids into these cells a critical experimental step. DMRIE-C is a cationic lipid formulation specifically designed for the transfection of DNA and RNA into eukaryotic cells, with particular efficacy noted for suspension cells like Jurkat.[1][2][3] This document provides detailed protocols and application notes for the use of this compound-C in Jurkat cell transfection, supported by quantitative data and a description of the underlying cellular mechanisms.

This compound-C is a 1:1 (M/M) liposome formulation of the cationic lipid 1,2-dimyristyloxypropyl-3-dimethyl-hydroxy ethyl ammonium bromide (this compound) and cholesterol.[1][2][3] The positively charged liposomes interact with the negatively charged phosphate backbone of nucleic acids, forming a condensed complex. This complex is then thought to interact with the cell membrane, facilitating uptake through endocytosis.

Data Presentation

Table 1: Representative Transfection Efficiencies of Cationic Lipid Reagents in Jurkat Cells (for comparative purposes)

Transfection ReagentDNA Amount (per 1x10^6 cells)Reagent:DNA Ratio (µL:µg)Transfection Efficiency (% positive cells)Cell Viability (%)Reference
METAFECTENE2 µg4:1~63%Not specified
Lipid F2 µg4:1~15%Not specified
Lipofectamine LTX0.5 µg2.5:1Not specified>90%[5]
Cationic PolymerNot specifiedNot specified~32% (with polybrene)>90%[6]

Note: This table is for comparative purposes to provide a general understanding of transfection outcomes in Jurkat cells and does not represent data for this compound-C, for which specific tabular data was not available in the searched literature.

Experimental Protocols

Jurkat Cell Culture and Maintenance

A crucial prerequisite for successful transfection is a healthy, actively dividing cell culture.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Density: Keep the cell density between 1 x 10^5 and 1 x 10^6 cells/mL for routine maintenance. Do not allow the density to exceed 3 x 10^6 cells/mL.

  • Passaging: Subculture cells every 2-3 days. Centrifuge the cell suspension at 100-200 x g for 5-10 minutes, discard the supernatant, and resuspend the cell pellet in fresh, pre-warmed medium to a density of 1-3 x 10^5 cells/mL.

  • Pre-transfection Preparation: For optimal results, split the cells 18-24 hours before transfection to ensure they are in the logarithmic growth phase with a viability exceeding 90%.

This compound-C Transfection Protocol for Jurkat Cells (6-well plate format)

This protocol is adapted from general guidelines for this compound-C transfection of suspension cells.[2] Optimization is recommended for specific plasmids and experimental goals.

Materials:

  • Jurkat cells in logarithmic growth phase

  • This compound-C Reagent

  • Plasmid DNA (highly purified, endotoxin-free)

  • Opti-MEM® I Reduced Serum Medium

  • Complete RPMI-1640 growth medium

  • Sterile polystyrene tubes

  • 6-well tissue culture plates

Procedure:

  • Cell Preparation:

    • On the day of transfection, count the Jurkat cells and assess viability.

    • Centrifuge the required number of cells (e.g., 2-3 x 10^6 cells per well) at 100-200 x g for 5 minutes.

    • Wash the cells once with serum-free growth medium without antibiotics.[2]

    • Resuspend the cell pellet in 0.2 mL of serum-free growth medium without antibiotics and add to the wells of a 6-well plate.[2]

  • Preparation of DNA-DMRIE-C Complexes (perform in sterile polystyrene tubes):

    • For each transfection, dilute 1-2 µg of plasmid DNA into 500 µL of Opti-MEM® I Medium.

    • In a separate tube, dilute 2-12 µL of this compound-C into 500 µL of Opti-MEM® I Medium. Mix gently.

    • Combine the diluted DNA and diluted this compound-C. Mix gently and incubate at room temperature for 15-45 minutes to allow complex formation. The solution may appear cloudy.[3]

  • Transfection:

    • Add the 1 mL of DNA-DMRIE-C complexes to the well containing the 0.2 mL of resuspended Jurkat cells.

    • Mix gently by rocking the plate.

    • Incubate the cells at 37°C in a CO2 incubator for 4-5 hours.[2]

  • Post-Transfection:

    • After the 4-5 hour incubation, add 2 mL of complete growth medium containing 15% FBS to each well.[2] Do not remove the transfection complexes.

    • For enhanced promoter activity and gene expression in Jurkat cells, consider adding PMA (1 µg/mL) and PHA (50 ng/mL).[2]

    • Incubate the cells for 24-48 hours before assaying for transgene expression.[2]

Mandatory Visualizations

Experimental Workflow

G cluster_prep Cell & Reagent Preparation cluster_complex Complex Formation cluster_transfection Transfection & Incubation cluster_analysis Analysis jurkat_culture 1. Culture Jurkat cells to logarithmic growth phase count_cells 2. Count and assess viability (>90%) jurkat_culture->count_cells wash_cells 3. Wash cells with serum-free medium count_cells->wash_cells resuspend_cells 4. Resuspend cells in serum-free medium and plate wash_cells->resuspend_cells add_complex 9. Add complexes to cells resuspend_cells->add_complex dilute_dna 5. Dilute plasmid DNA in Opti-MEM® combine 7. Combine diluted DNA and this compound-C dilute_dna->combine dilute_this compound 6. Dilute this compound-C in Opti-MEM® dilute_this compound->combine incubate_complex 8. Incubate for 15-45 min at room temperature combine->incubate_complex incubate_complex->add_complex incubate_transfection 10. Incubate for 4-5 hours at 37°C add_complex->incubate_transfection add_medium 11. Add complete growth medium with serum incubate_transfection->add_medium incubate_expression 12. Incubate for 24-48 hours add_medium->incubate_expression assay 13. Assay for transgene expression incubate_expression->assay

Caption: Workflow for this compound-C mediated transfection of Jurkat cells.

Signaling Pathway

G cluster_membrane Cellular Uptake cluster_signaling Intracellular Signaling & Response complex This compound-C/DNA Complex (positively charged) membrane Cell Membrane (negatively charged) complex->membrane Electrostatic Interaction ca_release Ca2+ Release from Intracellular Stores complex->ca_release pro_inflammatory Pro-inflammatory Cascade Activation complex->pro_inflammatory pro_apoptotic Pro-apoptotic Cascade Activation complex->pro_apoptotic endocytosis Endocytosis membrane->endocytosis endosome Endosome endocytosis->endosome dna_release DNA Release into Cytoplasm endosome->dna_release Endosomal Escape gene_expression Transgene Expression nuclear_entry Nuclear Entry dna_release->nuclear_entry nuclear_entry->gene_expression

Caption: Putative signaling events during cationic lipid transfection.

Discussion of Signaling Pathways

The introduction of cationic lipid-nucleic acid complexes into cells is not a passive process and can trigger intracellular signaling cascades.[7][8] While the precise pathways activated by this compound-C in Jurkat cells are not fully elucidated in the available literature, general mechanisms for cationic lipids have been described. The high positive charge density of the lipoplexes can be recognized by cells as a danger signal, potentially activating pro-inflammatory and pro-apoptotic pathways.[7][8] Furthermore, some cationic lipids have been shown to induce the release of calcium from intracellular stores, a key event in T-cell activation and signaling.[9] It is also plausible that the foreign DNA within the complex could be recognized by intracellular pattern recognition receptors, further contributing to a cellular response. These signaling events can influence not only the viability of the transfected cells but also the ultimate level of transgene expression. Therefore, optimizing the amount of this compound-C and DNA to minimize cytotoxicity while maximizing transfection efficiency is a critical step in any experimental design.

References

Application Notes and Protocols for Plasmid DNA Transfection Using DMRIE-C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMRIE-C is a liposomal formulation designed for the efficient transfection of nucleic acids, such as plasmid DNA and RNA, into a wide range of eukaryotic cells.[1][2] It is composed of a 1:1 molar ratio of the cationic lipid this compound (1,2-dimyristyloxypropyl-3-dimethyl-hydroxy ethyl ammonium bromide) and cholesterol.[3] This formulation is particularly effective for transfecting suspension cells, including lymphoid-derived cell lines, a traditionally challenging cell type for non-viral transfection methods.[2][4] this compound-C has also been successfully used for the transfection of adherent cells and for in vivo applications.[1] The mechanism of action involves the formation of a complex between the positively charged liposomes and the negatively charged nucleic acids, which is then taken up by the cell, likely through endocytosis, leading to the release of the nucleic acid into the cytoplasm and subsequent gene expression.[1]

Data Presentation

The efficiency of plasmid DNA transfection using this compound-C can vary depending on the cell type and experimental conditions. Below are tables summarizing the transfection performance of this compound-C in various cell lines. It is important to note that direct comparisons of transfection efficiency between different studies can be challenging due to variations in reporter plasmids, assay methods, and quantification.

Table 1: Transfection Efficiency of this compound-C in Suspension Cell Lines

Cell LineReporter GeneThis compound-C Concentration (µl)DNA Concentration (µg)Transfection Efficiency (Relative Units/Qualitative)Reference
JurkatCAT2-121High (Optimal at ~8 µl)[1]
Jurkatβ-galactosidaseOptimized2High (Visual estimation of stained cells)[1]
MOLT-4CAT2-121Moderate to High[1]
K-562CAT2-121Moderate[1]
KG-1CAT2-121Low to Moderate[1]

Table 2: Transfection Efficiency of this compound-C in Adherent Cell Lines

Cell LineReporter GeneThis compound-C ConcentrationDNA ConcentrationTransfection EfficiencyReference
COS-7Not SpecifiedNot SpecifiedNot SpecifiedHighly Effective[1]
Rat Mesangial CellslacZNot SpecifiedNot Specified5.5%[5]
Human Mesangial CellslacZNot SpecifiedNot Specified1.1% (with LipofectAmine)[5]

Note: The data for mesangial cells in Table 2 provides a specific percentage, offering a quantitative measure of transfection efficiency in these primary cell types.[5] For other cell lines, the efficiency is described in relative terms based on the reporter gene activity presented in the source literature.[1]

Experimental Protocols

The following are detailed protocols for plasmid DNA transfection using this compound-C in both adherent and suspension mammalian cells. These protocols are based on a 6-well plate format; for other plate formats, the amounts of reagents should be scaled accordingly.[4]

Protocol 1: Transfection of Adherent Mammalian Cells

Materials:

  • This compound-C Reagent

  • Plasmid DNA of high purity

  • Opti-MEM® I Reduced Serum Medium (or other serum-free medium)

  • Complete growth medium with serum

  • 6-well tissue culture plates

  • Sterile polystyrene tubes

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate in 2 ml of their complete growth medium without antibiotics, such that they will be 80-90% confluent at the time of transfection.

  • Preparation of DNA-DMRIE-C Complexes (perform in a sterile environment): a. In a sterile polystyrene tube, dilute 1-2 µg of plasmid DNA in 500 µl of Opti-MEM® I Reduced Serum Medium. Mix gently. b. In a separate sterile polystyrene tube, mix the this compound-C reagent by inverting the tube 5-10 times. Dilute 2-12 µl of this compound-C in 500 µl of Opti-MEM® I Reduced Serum Medium. The optimal amount of this compound-C should be determined empirically for each cell type. c. Combine the diluted DNA and diluted this compound-C solutions. Mix gently by pipetting up and down and incubate at room temperature for 15-45 minutes to allow the complexes to form. The solution may appear cloudy.[4]

  • Transfection: a. Aspirate the growth medium from the cells and wash once with 2 ml of serum-free medium. b. Add the 1 ml of the DNA-DMRIE-C complex solution to the well. c. Incubate the cells at 37°C in a CO₂ incubator for 4-24 hours. The optimal incubation time should be determined for each cell line.

  • Post-Transfection: a. After the incubation period, replace the transfection medium with 2 ml of complete growth medium containing serum. b. Incubate the cells for an additional 24-72 hours before assaying for transgene expression.[2]

Protocol 2: Transfection of Suspension Mammalian Cells

Materials:

  • This compound-C Reagent

  • Plasmid DNA of high purity

  • Opti-MEM® I Reduced Serum Medium (or other serum-free medium)

  • Complete growth medium with serum

  • 6-well tissue culture plates

  • Sterile polystyrene tubes

Procedure:

  • Cell Preparation: On the day of transfection, count the suspension cells and pellet the required number of cells for plating (e.g., 2-3 x 10⁶ cells per well for a 6-well plate). Wash the cells once with serum-free growth medium.

  • Preparation of DNA-DMRIE-C Complexes (perform in a sterile environment): a. In a sterile polystyrene tube, dilute 4 µg of plasmid DNA in 500 µl of Opti-MEM® I Reduced Serum Medium. Mix gently. b. In a separate sterile polystyrene tube, mix the this compound-C reagent by inverting the tube 5-10 times. Dilute 2-12 µl of this compound-C in 500 µl of Opti-MEM® I Reduced Serum Medium. The optimal amount should be determined for each cell line. c. Combine the diluted DNA and diluted this compound-C solutions. Mix gently and incubate at room temperature for 15-45 minutes.[6]

  • Transfection: a. Resuspend the washed cells from step 1 in 0.2 ml of serum-free growth medium per well of a 6-well plate. b. Add the 1 ml of the DNA-DMRIE-C complex solution to the cells in each well. c. Incubate the cells at 37°C in a CO₂ incubator for 4-5 hours.[6]

  • Post-Transfection: a. After the incubation, add 2 ml of complete growth medium containing 15% fetal bovine serum to each well. Note: For Jurkat and MOLT-4 cells, the addition of 1 µg/ml PMA and 50 ng/ml PHA may enhance promoter activity and gene expression. For K562 and KG-1 cells, PMA alone may be added.[6] b. Incubate the cells for an additional 24-48 hours before assaying for transgene expression.[6]

Optimization of Transfection

To achieve the highest transfection efficiency and minimal cytotoxicity, it is crucial to optimize several parameters for each cell type and plasmid combination.[2] Key parameters to optimize include:

  • Cell Density: The confluency of adherent cells or the density of suspension cells at the time of transfection can significantly impact efficiency.

  • DNA Concentration: The amount of plasmid DNA should be varied to find the optimal concentration for gene expression without causing cellular toxicity.

  • This compound-C Concentration: A dose-response curve for the this compound-C reagent is recommended to determine the optimal lipid-to-DNA ratio.

  • Incubation Time: The duration of exposure of cells to the transfection complexes can be adjusted to maximize uptake and minimize adverse effects.

Visualizations

Experimental Workflow for this compound-C Transfection

G cluster_prep Preparation of Transfection Complexes cluster_transfection Transfection cluster_post_transfection Post-Transfection prep_dna Dilute Plasmid DNA in Serum-Free Medium mix Combine and Incubate (15-45 min at RT) prep_dna->mix prep_this compound Dilute this compound-C in Serum-Free Medium prep_this compound->mix add_complex Add DNA-DMRIE-C Complex to Cells mix->add_complex seed_cells Seed Cells (Adherent or Suspension) seed_cells->add_complex incubate_transfection Incubate (4-24 hours at 37°C) add_complex->incubate_transfection change_medium Replace with Complete Growth Medium incubate_transfection->change_medium incubate_expression Incubate for Gene Expression (24-72 hours) change_medium->incubate_expression assay Assay for Transgene Expression incubate_expression->assay G cluster_extracellular Extracellular cluster_cellular Cellular dna Plasmid DNA (- charge) complex DNA-DMRIE-C Complex dna->complex dmriec This compound-C Liposome (+ charge) dmriec->complex cell_membrane Cell Membrane complex->cell_membrane Binding endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape cytoplasm Cytoplasm endosomal_escape->cytoplasm DNA Release nuclear_transport Nuclear Transport cytoplasm->nuclear_transport nucleus Nucleus nuclear_transport->nucleus transcription Transcription nucleus->transcription mrna mRNA transcription->mrna translation Translation mrna->translation protein Protein translation->protein

References

Optimizing Transfection Efficiency with DMRIE-C Reagent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMRIE-C (1,2-dimyristyloxypropyl-3-dimethyl-hydroxy ethyl ammonium bromide/Cholesterol) is a liposomal formulation designed for the efficient transfection of nucleic acids, including DNA and RNA, into a wide range of eukaryotic cells.[1][2][3] It has proven particularly effective for transfecting suspension cells, such as those of lymphoid origin, which are traditionally challenging to transfect using other methods.[1][2][3][4] This document provides detailed application notes and protocols for utilizing this compound-C, with a focus on optimizing the reagent concentration to achieve maximal transfection efficiency and cell viability.

The key to successful transfection with any reagent is the careful optimization of several parameters, including the concentration of the transfection reagent, the amount of nucleic acid, cell density at the time of transfection, and the incubation times.[5] This guide will walk you through a systematic approach to optimizing this compound-C concentration for your specific cell line and experimental needs.

Data Presentation: Optimizing this compound-C Concentration

Achieving high transfection efficiency is often a balance between maximizing nucleic acid delivery and minimizing cytotoxicity. The optimal concentration of this compound-C can vary significantly between different cell types. Below are tables outlining suggested starting ranges for optimizing this compound-C concentration for the transfection of plasmid DNA and RNA into common suspension cell lines. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific application.

Table 1: Recommended Starting Concentrations for Plasmid DNA Transfection in Suspension Cells (per well of a 6-well plate)

Cell LineNumber of CellsPlasmid DNA (µg)This compound-C Reagent (µl) - Range to Test
Jurkat1 x 10⁶1 - 42, 4, 6, 8, 10, 12
K-5621 x 10⁶1 - 42, 4, 6, 8, 10, 12
MOLT-41 x 10⁶1 - 42, 4, 6, 8, 10, 12
KG-11 x 10⁶1 - 42, 4, 6, 8, 10, 12

Note: The manufacturer suggests a general range of 2-12 µl of this compound-C for 4 µg of DNA in suspension cells.[3] For Jurkat and MOLT-4 cells, the addition of 1 µg/ml PMA and 50 ng/ml PHA may enhance promoter activity and gene expression. For K562 and KG-1 cells, the addition of PMA alone may be beneficial.[3][5]

Table 2: Recommended Starting Concentrations for RNA Transfection in Adherent Cells (per well of a 6-well plate)

Cell LineSeeding Density (cells/well)RNA (µg)This compound-C Reagent (µl) - Range to Test
General Adherent Cells2-3 x 10⁵ (to be ~80% confluent)2 - 52, 4, 6, 8, 10, 12

Note: The manufacturer recommends a starting range of 2-12 µl of this compound-C for 2-5 µg of RNA in a 6-well format.[5]

Experimental Protocols

Protocol 1: Optimization of this compound-C Concentration for Plasmid DNA Transfection of Suspension Cells

This protocol is designed for a 6-well plate format. Adjust volumes and amounts proportionally for other plate formats.

Materials:

  • Suspension cells (e.g., Jurkat, K-562) in logarithmic growth phase

  • Complete culture medium

  • Serum-free medium (e.g., Opti-MEM® I Reduced Serum Medium)

  • Purified plasmid DNA (1 µg/µl)

  • This compound-C Reagent

  • Sterile microcentrifuge tubes

  • 6-well tissue culture plates

Procedure:

  • Cell Preparation:

    • The day of transfection, count the cells and adjust the density to 1 x 10⁶ cells per well in 2 ml of complete culture medium.

    • For Jurkat and MOLT-4 cells, consider adding PMA (1 µg/ml) and PHA (50 ng/ml) to the culture medium to enhance gene expression. For K-562 and KG-1 cells, consider adding PMA alone.[3][5]

  • Preparation of DNA-DMRIE-C Complexes (perform for each this compound-C concentration to be tested):

    • In a sterile microcentrifuge tube, dilute 1-4 µg of plasmid DNA in 500 µl of serum-free medium.

    • In a separate sterile microcentrifuge tube, add 500 µl of serum-free medium.

    • Thoroughly mix the this compound-C reagent by inverting the vial 5-10 times.

    • Add the desired amount of this compound-C (e.g., 2, 4, 6, 8, 10, or 12 µl) to the tube containing only serum-free medium. Mix gently.

    • Combine the diluted DNA with the diluted this compound-C reagent. Mix gently by pipetting up and down.

    • Incubate the mixture for 15-45 minutes at room temperature to allow the formation of DNA-lipid complexes. The solution may appear cloudy.[5]

  • Transfection:

    • Add the 1 ml of DNA-DMRIE-C complex solution to each well containing the suspension cells.

    • Gently rock the plate back and forth to ensure even distribution of the complexes.

    • Incubate the cells at 37°C in a CO₂ incubator for 4-5 hours.[3]

  • Post-Transfection:

    • After the incubation period, add 2 ml of complete culture medium containing 15% fetal bovine serum to each well. It is not necessary to remove the transfection complexes.[3]

    • Continue to incubate the cells for 24-48 hours.

  • Analysis:

    • After 24-48 hours, harvest the cells and analyze transgene expression using a suitable method (e.g., flow cytometry for fluorescent reporter proteins, luciferase assay, or western blot).

    • Assess cell viability using a method such as trypan blue exclusion.

    • Determine the optimal this compound-C concentration that provides the highest transfection efficiency with the lowest cytotoxicity.

Protocol 2: General Protocol for RNA Transfection in Adherent Cells

This protocol is a general guideline for a 6-well plate format. Optimization is highly recommended.

Materials:

  • Adherent cells

  • Complete culture medium

  • Serum-free medium (e.g., Opti-MEM® I Reduced Serum Medium)

  • Purified RNA (e.g., mRNA)

  • This compound-C Reagent

  • Sterile microcentrifuge tubes

  • 6-well tissue culture plates

Procedure:

  • Cell Plating:

    • The day before transfection, plate the cells in a 6-well plate at a density that will result in approximately 80% confluency on the day of transfection (typically 2-3 x 10⁵ cells per well).[2]

  • Preparation of RNA-DMRIE-C Complexes:

    • On the day of transfection, wash the cells once with serum-free medium.

    • In a sterile microcentrifuge tube, add 1 ml of serum-free medium.

    • Thoroughly mix the this compound-C reagent by inverting the vial 5-10 times.

    • Add 2-12 µl of this compound-C to the serum-free medium and mix gently.

    • Add 2-5 µg of RNA to the diluted this compound-C and mix gently by pipetting.

  • Transfection:

    • Immediately add the RNA-DMRIE-C complexes to the washed cells.

    • Incubate the cells at 37°C in a CO₂ incubator for 4 hours.[6]

  • Post-Transfection:

    • After the 4-hour incubation, replace the transfection medium with fresh, complete culture medium.

    • Continue to incubate the cells for 16-24 hours.[6]

  • Analysis:

    • After 16-24 hours, assess protein expression resulting from the transfected RNA using an appropriate method (e.g., fluorescence microscopy, western blot, or functional assay).

Visualizations

Signaling Pathway of Cationic Lipid-Mediated Transfection

The process of cationic lipid-mediated transfection involves several key cellular steps, from the initial formation of the lipid-nucleic acid complex to the expression of the delivered gene.

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NA Nucleic Acid (DNA/RNA) (Negatively Charged) Complex Lipoplex (Net Positive Charge) NA->Complex DMRIEC This compound-C Liposome (Positively Charged) DMRIEC->Complex Membrane Membrane Complex->Membrane Electrostatic Interaction Endosome Endosome Membrane->Endosome Endocytosis Escape Endosomal Escape Endosome->Escape pH-dependent Destabilization Released_NA Released Nucleic Acid Escape->Released_NA Nuclear_Pore Nuclear Pore Complex Released_NA->Nuclear_Pore For DNA Translation Translation (for RNA in Cytoplasm) Released_NA->Translation For RNA Transcription Transcription (for DNA) Nuclear_Pore->Transcription

Caption: Cellular pathway of this compound-C mediated transfection.

Experimental Workflow for Optimizing this compound-C Concentration

A systematic approach is essential for determining the optimal this compound-C concentration for a given cell line and nucleic acid. The following workflow diagram illustrates the key steps in this optimization process.

G start Start Optimization prep_cells Prepare Cells (Plate at Optimal Density) start->prep_cells setup_exp Set Up Titration Experiment (Vary this compound-C Concentration) prep_cells->setup_exp prep_complexes Prepare Nucleic Acid- This compound-C Complexes setup_exp->prep_complexes transfect Transfect Cells prep_complexes->transfect incubate Incubate for 24-48 hours transfect->incubate analyze Analyze Transfection Efficiency and Cell Viability incubate->analyze evaluate Evaluate Results and Determine Optimal Concentration analyze->evaluate optimal Optimal Concentration Identified evaluate->optimal High Efficiency, Low Toxicity suboptimal Suboptimal Results evaluate->suboptimal Low Efficiency or High Toxicity reoptimize Refine Concentration Range or Optimize Other Parameters suboptimal->reoptimize reoptimize->setup_exp

Caption: Workflow for this compound-C concentration optimization.

References

Application Notes: Preparation of DMRIE-C-DNA Complexes for Eukaryotic Cell Transfection

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DMRIE-C Reagent is a liposomal formulation designed for the efficient transfection of nucleic acids, such as DNA and RNA, into a wide variety of eukaryotic cells.[1][2] It consists of a 1:1 molar ratio of the cationic lipid this compound (1,2-dimyristyloxypropyl-3-dimethyl-hydroxy ethyl ammonium bromide) and cholesterol.[1][3][4][5] This formulation is particularly effective for transfecting suspension cells, including Jurkat and other lymphoid-derived cell lines.[1][4][5] The cationic nature of the this compound-C liposomes allows them to form complexes with negatively charged nucleic acids. These complexes can then interact with and fuse with the anionic cell membrane, facilitating the delivery of the genetic material into the cytoplasm, presumably through endocytosis.[6][7] For optimal results, it is crucial to form these complexes in a serum-free medium, as serum components can interfere with complex formation.[1][8]

Quantitative Data & Optimization Parameters

Achieving high transfection efficiency with minimal cytotoxicity requires optimization of several key parameters.[1][6] The most critical factor is the ratio of this compound-C reagent to DNA.[3][8] Other variables include cell density at the time of transfection, the concentration of both DNA and lipid, and the incubation times.[1][9]

Table 1: Recommended Starting Conditions for this compound-C-DNA Complex Formation (Per 6-Well Plate)

ParameterRecommendation for Adherent CellsRecommendation for Suspension Cells
DNA Amount 1–2 µg[10][11]1 µg[2][12]
This compound-C Reagent Volume 2–12 µl[10][11]2–12 µl[10]
Dilution Medium Opti-MEM® I Reduced Serum Medium[1]Opti-MEM® I Reduced Serum Medium[1]
DNA Dilution Volume 500 µl[10][11]1 ml (total complex volume)[10]
This compound-C Dilution Volume 500 µl[10][11]N/A (added directly to diluted RNA)[10]
Final Complex Volume 1 ml[10]1 ml[10]
Cell Seeding Density 70-90% confluency recommended[9]2-3 x 10⁶ cells[10]

Note: The optimal ratio of this compound-C to DNA must be determined empirically for each cell line and plasmid combination. A typical starting point is to test ratios from 2:1 to 6:1 (µl of this compound-C : µg of DNA).

Experimental Protocols

Protocol 1: Preparation of this compound-C-DNA Complexes for Adherent Cells

This protocol is designed for a single well of a 6-well plate. Adjust volumes proportionally for different plate formats.[1]

Materials:

  • This compound-C Reagent (Store at 4°C, do not freeze)[5][13][14]

  • Plasmid DNA of high purity

  • Opti-MEM® I Reduced Serum Medium (or other serum-free medium)[1]

  • Sterile polystyrene or polypropylene tubes[10]

Procedure:

  • Cell Seeding: One day prior to transfection, plate cells in antibiotic-free growth medium to ensure they reach the desired confluency (e.g., 70-90%) at the time of transfection.[1][9][11]

  • Reagent Preparation:

    • Thoroughly mix the this compound-C reagent by inverting the tube 5-10 times before use, as it may settle during storage.[1]

    • For each transfection sample, prepare two separate tubes.

  • DNA Dilution: In Tube A, dilute 1-2 µg of plasmid DNA into 500 µl of serum-free medium (e.g., Opti-MEM®). Mix gently.[1][10][11]

  • This compound-C Dilution: In Tube B, dilute 2-12 µl of this compound-C reagent into 500 µl of serum-free medium.[1][10][11]

  • Complex Formation: Combine the diluted DNA (from Tube A) with the diluted this compound-C (from Tube B). This results in a total volume of 1 ml.[10]

  • Incubation: Mix the combined solution gently and incubate at room temperature for 15-45 minutes to allow the DNA-lipid complexes to form. The solution may appear cloudy.[10]

  • Transfection:

    • Wash the cells once with serum-free medium.[1]

    • Remove the wash medium and add the 1 ml of this compound-C-DNA complexes directly to the cells.[1]

    • Gently rock the plate to ensure even distribution.

    • Incubate the cells with the complexes for 4-24 hours at 37°C in a CO₂ incubator.[1]

  • Post-Transfection: After the incubation period, replace the complex-containing medium with fresh, complete growth medium (containing serum). Alternatively, add concentrated serum directly to the well.[1]

  • Gene Expression Analysis: Assay for transgene expression 24-72 hours post-transfection.[1]

Visualizations

Workflow for this compound-C-DNA Complex Formation

G cluster_0 Step 1: Dilution cluster_1 Step 2: Complexation cluster_2 Step 3: Transfection DNA 1. Dilute DNA in Serum-Free Medium COMBINE 3. Combine Diluted DNA and Diluted this compound-C DNA->COMBINE LIPID 2. Dilute this compound-C in Serum-Free Medium LIPID->COMBINE INCUBATE 4. Incubate 15-45 min at Room Temperature COMBINE->INCUBATE ADD 5. Add Complexes to Cells INCUBATE->ADD CELLS Target Cells (Washed) CELLS->ADD

Caption: Workflow for preparing and applying this compound-C-DNA complexes.

Mechanism of Cationic Lipid-Mediated Transfection

G cluster_0 Extracellular Space cluster_1 Cell Interior COMPLEX Cationic this compound-C-DNA Complex + MEMBRANE Cell Membrane (Anionic Surface) COMPLEX->MEMBRANE Electrostatic Interaction ENDOSOME Endosome RELEASE DNA Release into Cytoplasm ENDOSOME->RELEASE Endosomal Escape NUCLEUS Nucleus Gene Expression RELEASE->NUCLEUS Nuclear Import MEMBRANE->ENDOSOME Endocytosis

Caption: Simplified mechanism of gene delivery using this compound-C reagent.

References

Application Notes and Protocols for In Vivo Gene Delivery Using DMRIE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMRIE (1,2-dimyristyloxypropyl-3-dimethyl-hydroxy ethyl ammonium bromide) is a cationic lipid that, when formulated into liposomes, serves as an effective carrier for the in vivo delivery of genetic material, including plasmid DNA and RNA. The most common formulation for in vivo use is this compound-C, a 1:1 molar mixture of this compound and cholesterol. This combination forms lipoplexes with nucleic acids, facilitating their entry into cells and subsequent gene expression. These application notes provide an overview of the use of this compound for in vivo gene delivery, including detailed protocols, quantitative data from preclinical studies, and an exploration of the underlying mechanisms of action.

Cationic lipid-mediated gene transfer is a promising non-viral approach for in vivo gene therapy, offering a safer alternative to viral vectors by minimizing immunogenicity and other associated risks.[1] this compound-C has been utilized in various preclinical models to deliver therapeutic genes to a range of target tissues.

Key Applications

This compound-based liposomes have been successfully employed for in vivo gene delivery in a variety of research and preclinical settings:

  • Cancer Therapy: Direct intratumoral injection of this compound-lipid complexes carrying immunomodulatory cytokine genes, such as interleukin-2 (IL-2), has been shown to induce localized transgene expression in tumor models.[2]

  • Gene Function Studies: In vivo delivery of plasmids expressing specific genes or RNA interference (RNAi) constructs allows for the investigation of gene function in the context of a whole organism.[3]

  • Vaccine Development: Cationic liposomes, including those containing this compound, are explored as adjuvants and delivery vehicles for DNA and RNA vaccines to elicit robust immune responses.

Quantitative Data Summary

The efficiency of this compound-mediated gene delivery in vivo can vary depending on the animal model, target organ, route of administration, and the specific formulation of the lipoplex. The following tables summarize quantitative data from published studies.

Animal ModelTarget Tissue/OrganRoute of AdministrationTransfection EfficiencyReporter/Therapeutic GeneReference
SCID MiceSubcutaneous Human MelanomaIntratumoral1.74% (± 1.08%)Enhanced Green Fluorescent Protein (eGFP)[2]
MiceLung, Liver, SpleenIntravenousmRNA expression detectedEnhanced Green Fluorescent Protein (EGFP)[4]
MiceLungIntravenousGene expression detected within 60 minutesLuciferase[5]
ParameterConditionEffect on Transgene ExpressionReference
Lipid:DNA Ratio (wt/wt)HighConsistently higher IL-2 secretion[2]
DNA DoseIncreasedIncreased IL-2 transgene expression[2]
FormulationLipid-complexed DNA vs. Naked PlasmidLipid complexes were more effective[2]

Experimental Protocols

Protocol 1: Preparation of this compound-C/Plasmid DNA Lipoplexes for In Vivo Administration

This protocol is a general guideline for the preparation of this compound-C/DNA complexes. Optimization is crucial for each specific application.

Materials:

  • This compound-C Reagent (e.g., from Thermo Fisher Scientific)

  • Plasmid DNA of interest

  • Opti-MEM® I Reduced Serum Medium

  • Sterile, RNase-free microcentrifuge tubes

Procedure:

  • Dilution of DNA: In a sterile tube, dilute the desired amount of plasmid DNA in an appropriate volume of Opti-MEM® I Reduced Serum Medium. Mix gently.

  • Dilution of this compound-C: In a separate sterile tube, dilute the required amount of this compound-C reagent in an equal volume of Opti-MEM® I Reduced Serum Medium. Mix gently by inverting the tube 5-10 times.

  • Complex Formation: Combine the diluted DNA and diluted this compound-C solutions. Mix gently and incubate at room temperature for 15-45 minutes to allow the formation of lipoplexes. The solution may appear cloudy.

  • Administration: The freshly prepared lipoplexes are now ready for in vivo administration via the desired route.

Note: The optimal lipid-to-DNA ratio and the final concentration of the complexes should be determined empirically for each application.

Protocol 2: Intratumoral Gene Delivery in a Mouse Model

This protocol is adapted from a study using this compound/DOPE for intratumoral injection in a subcutaneous human melanoma model in SCID mice.[2]

Animal Model:

  • Severe Combined Immunodeficient (SCID) mice bearing subcutaneous human melanoma tumors.

Lipoplex Preparation:

  • Prepare cationic lipid-DNA complexes using a formulation of this compound and DOPE (dioleoyl phosphatidylethanolamine).

  • Formulate complexes at various lipid:DNA (L:D) ratios (wt/wt) to determine the optimal ratio for transgene expression.

  • Use a plasmid DNA encoding the gene of interest (e.g., human interleukin-2 or a reporter gene like eGFP).

Injection Procedure:

  • Anesthetize the mice according to approved institutional animal care and use committee protocols.

  • Using a sterile insulin syringe, inject the prepared lipoplex solution directly into the center of the subcutaneous tumor.

  • The injection volume should be optimized based on the tumor size to ensure even distribution without causing excessive pressure.

Analysis:

  • At a predetermined time point post-injection (e.g., 24-72 hours), euthanize the mice.

  • Excise the tumors for analysis.

  • For reporter genes like eGFP, prepare single-cell suspensions from the tumors and analyze the percentage of transfected cells by flow cytometry.

  • For therapeutic genes like IL-2, subculture the tumor cells and measure the secretion of the protein in the culture supernatant by ELISA.

Mechanism of Action and Cellular Pathways

The positively charged this compound-C lipoplexes interact electrostatically with the negatively charged surface of cells, leading to their internalization.

G cluster_workflow In Vivo Gene Delivery Workflow using this compound-C start Preparation of This compound-C/DNA Lipoplex admin In Vivo Administration (e.g., Intratumoral, Intravenous) start->admin uptake Cellular Uptake of Lipoplex (Endocytosis) admin->uptake escape Endosomal Escape uptake->escape nuclear Nuclear Translocation of DNA escape->nuclear expression Transgene Expression nuclear->expression effect Therapeutic or Reporter Effect expression->effect

Workflow of this compound-C mediated in vivo gene delivery.

The primary mechanism of cellular uptake for cationic lipoplexes is thought to be endocytosis.

G cluster_pathway Cellular Uptake and Intracellular Trafficking of this compound-C Lipoplexes lipoplex This compound-C/DNA Lipoplex (Positively Charged) cell_membrane Cell Membrane (Negatively Charged) lipoplex->cell_membrane Electrostatic Interaction endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape (pH-dependent disruption) endosome->endosomal_escape cytoplasm Cytoplasm endosomal_escape->cytoplasm nuclear_import Nuclear Import cytoplasm->nuclear_import nucleus Nucleus nuclear_import->nucleus transcription Transcription nucleus->transcription DNA translation Translation transcription->translation mRNA protein Expressed Protein translation->protein

Cellular uptake and trafficking of this compound-C lipoplexes.

Once inside the endosome, the "proton sponge" effect, facilitated by the amine groups on the cationic lipid, is hypothesized to lead to endosomal swelling and rupture, releasing the nucleic acid into the cytoplasm. For gene expression to occur, the plasmid DNA must then be transported into the nucleus.

Biodistribution and Toxicity

The biodistribution of intravenously administered this compound-C lipoplexes is a critical factor influencing both efficacy and potential toxicity. Following intravenous injection, lipoplexes tend to accumulate in highly vascularized organs such as the lungs, liver, and spleen.[4][6] The specific distribution can be influenced by the size and surface charge of the lipoplexes.

Toxicity is a key consideration for in vivo applications. While generally considered to have a better safety profile than viral vectors, cationic lipids can exhibit dose-dependent toxicity.[6] It is essential to perform thorough toxicity studies for each specific this compound formulation and application, monitoring for signs of organ damage and inflammatory responses.

Conclusion

This compound-C provides a versatile and effective non-viral platform for in vivo gene delivery. Its utility has been demonstrated in various preclinical models for applications ranging from cancer therapy to fundamental gene function studies. Successful in vivo application of this compound-C requires careful optimization of the lipoplex formulation, route of administration, and dosage. Further research into the precise mechanisms of in vivo transfection and the development of targeted this compound-based systems will continue to enhance the therapeutic potential of this technology.

References

Application Notes and Protocols for DMRIE-C Transfection of Primary Immune Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transfection of primary immune cells is a critical technique for studying immune function, developing cell-based therapies, and screening novel drug candidates. However, these cells are notoriously difficult to transfect using traditional methods due to their non-proliferative nature and sensitive activation states. DMRIE-C is a cationic lipid-based transfection reagent designed for the delivery of DNA and RNA into eukaryotic cells, with particular efficacy noted for suspension cells.[1] This document provides detailed application notes and optimized protocols for the use of this compound-C in the transfection of primary immune cells, as well as an overview of the potential signaling pathways activated during this process.

This compound-C is a 1:1 (M/M) liposome formulation of the cationic lipid 1,2-dimyristyloxypropyl-3-dimethyl-hydroxy ethyl ammonium bromide (this compound) and cholesterol.[1] This formulation facilitates the formation of complexes with negatively charged nucleic acids, enabling their entry into cells.[1] While this compound-C has been successfully used for transfecting various cell types, its application in primary immune cells requires careful optimization to balance transfection efficiency with cell viability and to minimize unwanted immune activation.

Data Presentation: Transfection Efficiency and Viability

Quantitative data on this compound-C transfection of primary immune cells is limited in the published literature. The following tables summarize available data and provide a comparative overview. It is crucial to note that efficiency and viability are highly dependent on the specific cell type, donor variability, and the experimental conditions.

Table 1: this compound-C Transfection Efficiency in Primary Immune Cells

Cell TypeNucleic AcidTransfection Efficiency (%)NotesReference
Human Dendritic CellsGFP RNA<1Less efficient than other liposomal reagents for RNA delivery in this study.
Human Dendritic CellsGFP DNANot Reported
Primary Hematopoietic CD34+ CellsNot SpecifiedSuccessfully TransfectedNo quantitative efficiency data provided.[2]
Other Primary Immune Cells (T cells, B cells, Macrophages)DNA/RNAData Not AvailableRequires optimization by the end-user.

Table 2: Cell Viability after this compound-C Transfection of Primary Immune Cells

Cell TypeNucleic AcidCell Viability (%)NotesReference
Human Dendritic CellsGFP RNA/DNANot ReportedToxicity of liposomes was noted as a concern.
Other Primary Immune Cells (T cells, B cells, Macrophages)DNA/RNAData Not AvailableMust be determined empirically. High cell death is a potential issue with primary cell transfection.

Experimental Protocols

The following protocols are provided as a starting point for the this compound-C transfection of primary immune cells. Optimization of parameters such as cell density, this compound-C to nucleic acid ratio, and incubation time is critical for success.

General Guidelines for this compound-C Transfection
  • Cell Health: Ensure primary cells are healthy and have high viability (>90%) before transfection.

  • Serum: Form this compound-C:nucleic acid complexes in a serum-free medium, as serum components can interfere with complex formation. Transfection can be performed in the presence of serum, but this may require further optimization.[1]

  • Antibiotics: Do not use antibiotics in the media during transfection, as they can increase cell death.[1]

  • Optimization: To achieve the best results, it is essential to optimize the concentrations of this compound-C and nucleic acid, cell density, and incubation times.[1]

Protocol 1: Transfection of Suspension Primary Immune Cells (e.g., T lymphocytes, B lymphocytes)

This protocol is adapted from the manufacturer's general recommendations for suspension cells.[1]

Materials:

  • Primary immune cells (e.g., isolated T or B lymphocytes)

  • Complete culture medium appropriate for the cell type

  • Serum-free medium (e.g., Opti-MEM™ I Reduced Serum Medium)

  • This compound-C Reagent

  • Plasmid DNA or RNA

  • Sterile microcentrifuge tubes or plates

Procedure:

  • Cell Preparation:

    • One day prior to transfection, ensure cells are in a healthy state.

    • On the day of transfection, wash the cells once with serum-free growth medium without antibiotics.

    • Resuspend the cells in serum-free growth medium without antibiotics to a concentration of 1-1.5 x 10^7 cells/mL.

    • Aliquot 2-3 x 10^6 cells in 0.2 mL of the cell suspension into each well of a multi-well plate.

  • Complex Formation:

    • In a sterile tube, dilute 1-2 µg of plasmid DNA or 2-5 µg of RNA in 500 µL of serum-free medium.

    • In a separate sterile tube, dilute 2-12 µL of this compound-C reagent in 500 µL of serum-free medium. Mix gently.

    • Combine the diluted nucleic acid and the diluted this compound-C reagent. Mix gently and incubate at room temperature for 15-45 minutes to allow complexes to form. The solution may appear cloudy.

  • Transfection:

    • Add the this compound-C:nucleic acid complexes to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for 4-5 hours.

  • Post-Transfection:

    • Add 2 mL of complete growth medium containing serum to each well. For Jurkat and MOLT-4 cells (as a model for T cells), the addition of 1 µg/mL PMA and 50 ng/mL PHA may enhance promoter activity and gene expression.[1]

    • Assess transgene expression 24-48 hours post-transfection.

Protocol 2: Transfection of Adherent Primary Immune Cells (e.g., Macrophages, Dendritic Cells)

This protocol is a general guideline for adherent cells and should be optimized for primary macrophages or dendritic cells.

Materials:

  • Adherent primary immune cells (e.g., monocyte-derived macrophages or dendritic cells)

  • Complete culture medium appropriate for the cell type

  • Serum-free medium (e.g., Opti-MEM™ I Reduced Serum Medium)

  • This compound-C Reagent

  • Plasmid DNA or RNA

  • Sterile culture plates

Procedure:

  • Cell Preparation:

    • Plate the cells one day before transfection so that they are 70-90% confluent at the time of transfection.

    • Just before transfection, remove the growth medium and wash the cells once with serum-free medium.

  • Complex Formation:

    • In a sterile tube, dilute 1-2 µg of plasmid DNA or 2-5 µg of RNA in 500 µL of serum-free medium.

    • In a separate sterile tube, dilute 2-12 µL of this compound-C reagent in 500 µL of serum-free medium. Mix gently.

    • Combine the diluted nucleic acid and the diluted this compound-C reagent. Mix gently and incubate at room temperature for 15-45 minutes.

  • Transfection:

    • Add the complexes to the washed cells.

    • Incubate the cells at 37°C in a CO2 incubator for 4-24 hours.

  • Post-Transfection:

    • Replace the transfection medium with 2 mL of fresh, complete growth medium containing serum.

    • Assess transgene expression 24-72 hours post-transfection.

Signaling Pathways and Immune Activation

The introduction of foreign nucleic acids into immune cells via cationic lipids can trigger innate immune signaling pathways. This is a critical consideration as it can lead to cell activation, cytokine production, and potentially alter the experimental outcome. The lipid component of the transfection reagent itself can also be recognized by pattern recognition receptors (PRRs).

Cationic lipids have been shown to activate Toll-like Receptor 2 (TLR2) and TLR4, as well as the NLRP3 inflammasome.[3][4][5] This can lead to the activation of downstream signaling cascades, including the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.

Signaling_Pathways cluster_extracellular Extracellular Space This compound-C:Nucleic_Acid This compound-C: Nucleic Acid Complex Endosomal_Complex Endosomal_Complex This compound-C:Nucleic_Acid->Endosomal_Complex Endocytosis TLR2_4 TLR2_4 This compound-C:Nucleic_Acid->TLR2_4 Lipid Recognition TLR_DNA TLR_DNA Endosomal_Complex->TLR_DNA TLR_RNA TLR_RNA Endosomal_Complex->TLR_RNA Cytosolic_Sensors Cytosolic_Sensors Endosomal_Complex->Cytosolic_Sensors Endosomal Escape NLRP3 NLRP3 Endosomal_Complex->NLRP3 Endosomal Escape MyD88 MyD88 TLR2_4->MyD88 TLR_DNA->MyD88 TLR_RNA->MyD88 TRIF TRIF TLR_RNA->TRIF MAVS MAVS Cytosolic_Sensors->MAVS Caspase1 Caspase1 NLRP3->Caspase1 NFkB_IRF NFkB_IRF MyD88->NFkB_IRF TRIF->NFkB_IRF MAVS->NFkB_IRF Gene_Expression Gene_Expression NFkB_IRF->Gene_Expression Caspase1->Gene_Expression Cytokine Processing

Potential signaling pathways activated by this compound-C transfection.

Experimental Workflow

The following diagram illustrates the general workflow for the transfection of primary immune cells using this compound-C.

Experimental_Workflow Start Start Isolate_Cells Isolate Primary Immune Cells Start->Isolate_Cells Culture_Cells Culture and Prepare Cells Isolate_Cells->Culture_Cells Prepare_Complexes Prepare this compound-C: Nucleic Acid Complexes Culture_Cells->Prepare_Complexes Transfect Transfect Cells Prepare_Complexes->Transfect Incubate Incubate (4-24h) Transfect->Incubate Post_Transfection Post-Transfection Care (e.g., media change) Incubate->Post_Transfection Analyze Analyze Results (Expression, Viability, Function) Post_Transfection->Analyze End End Analyze->End

General workflow for this compound-C transfection of primary immune cells.

Logical Relationships in Transfection Optimization

Optimizing transfection of primary immune cells involves balancing several key parameters. The following diagram illustrates the relationships between these factors and the desired outcomes.

Optimization_Logic cluster_inputs Input Parameters cluster_outcomes Desired Outcomes Cell_Density Cell Density High_Efficiency High Transfection Efficiency Cell_Density->High_Efficiency affects High_Viability High Cell Viability Cell_Density->High_Viability affects Reagent_Ratio This compound-C : Nucleic Acid Ratio Reagent_Ratio->High_Efficiency strongly affects Reagent_Ratio->High_Viability inversely affects Low_Activation Minimal Immune Activation Reagent_Ratio->Low_Activation inversely affects Incubation_Time Incubation Time Incubation_Time->High_Efficiency affects Incubation_Time->High_Viability inversely affects

Key parameter relationships for transfection optimization.

Conclusion

This compound-C presents a viable, albeit challenging, option for the transfection of primary immune cells. Success with this reagent is highly dependent on careful optimization of the protocol for each specific cell type and donor. Researchers should be mindful of the potential for innate immune activation by both the cationic lipid and the nucleic acid cargo and should include appropriate controls to assess cell activation status. The protocols and information provided herein serve as a comprehensive starting point for researchers and drug development professionals to develop effective strategies for the genetic modification of primary immune cells.

References

Scaling Up DMRIE-C Transfections for High-Yield Protein Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient transfection is a cornerstone technique for rapid, high-yield protein production in mammalian cells, crucial for various applications in research and drug development. The cationic liposome-based reagent, DMRIE-C, is particularly effective for the transfection of a broad range of eukaryotic cells, including suspension cells, which are often preferred for large-scale protein expression.[1][2] Scaling up transfections from small-scale formats (e.g., 6-well plates) to larger vessels like shaker flasks and bioreactors is essential for generating sufficient protein quantities for downstream applications. However, this process requires careful optimization of several key parameters to maintain high transfection efficiency and cell viability, thereby maximizing protein yield.

These application notes provide a detailed guide for scaling up this compound-C-mediated transfections for both adherent and suspension cells. The protocols are designed to be a starting point for optimization in your specific cell line and with your protein of interest.

Key Principles for Scaling Up this compound-C Transfections

Successfully scaling up any transfection protocol relies on maintaining the optimal ratios of cells, DNA, and transfection reagent relative to the culture surface area or volume. When transitioning to larger formats, it is crucial to consider the following:

  • Surface Area vs. Volume: For adherent cells, scaling should be based on the surface area of the culture vessel. For suspension cells, scaling is proportional to the culture volume.[3]

  • Cell Density: Maintaining the optimal cell density at the time of transfection is critical. Overly confluent or sparse cultures can lead to decreased transfection efficiency.[4]

  • DNA to this compound-C Ratio: The optimal ratio of plasmid DNA to this compound-C reagent should be maintained across different scales. This ratio often needs to be empirically determined for each cell line and plasmid combination.[4]

  • Complex Formation: The method and timing of forming the DNA-DMRIE-C complexes are crucial for successful transfection. Complexes should be formed in a serum-free medium to ensure efficient encapsulation of the DNA.[1]

  • Media Conditions: The use of serum-free media for complex formation is highly recommended. While some cells can be transfected in the presence of serum, forming the complexes in a serum-free environment is essential.[1] Antibiotics should be avoided during transfection as they can cause cell death.[1]

Data Presentation: Scaling Parameters

The following tables provide a starting point for scaling up this compound-C transfections for both adherent and suspension cells. These values are based on the principle of proportional scaling from a 6-well plate format and should be optimized for your specific experimental conditions.

Table 1: Scaling Parameters for Adherent Cell Transfection with this compound-C

Culture VesselSurface Area (cm²)Seeding Density (cells/cm²)Culture Volume (mL)Plasmid DNA (µg)This compound-C Reagent (µL)Opti-MEM® I (for complexes, mL)
6-well plate9.61-2 x 10⁵21-22-121
100 mm dish551-2 x 10⁵105.7 - 11.511.5 - 695.7
T-75 flask751-2 x 10⁵157.8 - 15.615.6 - 93.87.8
T-175 flask1751-2 x 10⁵3518.2 - 36.536.5 - 218.818.2

Table 2: Scaling Parameters for Suspension Cell Transfection with this compound-C

Culture VesselCulture Volume (mL)Cell Density (cells/mL)Plasmid DNA (µg)This compound-C Reagent (µL)Opti-MEM® I (for complexes, mL)
6-well plate21-1.5 x 10⁶42-121
125 mL shaker flask251-1.5 x 10⁶5025 - 15012.5
250 mL shaker flask501-1.5 x 10⁶10050 - 30025
1 L shaker flask2001-1.5 x 10⁶400200 - 1200100

Experimental Protocols

Protocol for Scaling Up this compound-C Transfection of Adherent Cells

This protocol is designed for transient transfection of adherent mammalian cells in larger format culture vessels. All amounts are given for a 100 mm dish; for other formats, adjust volumes according to Table 1.

Materials:

  • Adherent cells in logarithmic growth phase

  • Complete growth medium with and without serum

  • Opti-MEM® I Reduced Serum Medium

  • High-quality plasmid DNA (1 µg/µL)

  • This compound-C Reagent

  • Sterile tubes and pipettes

Procedure:

  • Cell Seeding:

    • One day before transfection, seed cells in a 100 mm dish in 10 mL of complete growth medium without antibiotics.

    • Ensure cells will be 60-80% confluent at the time of transfection.[5]

  • Complex Formation:

    • On the day of transfection, in a sterile tube, dilute 5.7 - 11.5 µg of plasmid DNA in 2.85 mL of Opti-MEM® I medium. Mix gently.

    • In a separate sterile tube, mix the this compound-C reagent by inverting the tube 5-10 times.[1] Dilute 11.5 - 69 µL of this compound-C in 2.85 mL of Opti-MEM® I medium.

    • Incubate the diluted this compound-C at room temperature for 30-45 minutes.[5]

    • Combine the diluted DNA and diluted this compound-C. Mix gently and incubate for 15-45 minutes at room temperature to allow complexes to form. The solution may appear cloudy.[5]

  • Transfection:

    • Remove the growth medium from the cells and wash once with 5 mL of serum-free medium.

    • Remove the wash medium and add the 5.7 mL of DNA-DMRIE-C complexes to the cells.

    • Gently rock the dish to ensure even distribution of the complexes.

    • Incubate the cells at 37°C in a CO₂ incubator for 4-24 hours.

  • Post-Transfection:

    • After the incubation period, replace the transfection medium with 10 mL of complete growth medium containing serum.

    • Alternatively, add 5 mL of growth medium containing 2x the normal serum concentration without removing the transfection medium.

    • Incubate the cells for 24-72 hours before harvesting the cells or supernatant for protein expression analysis.[5]

Protocol for Scaling Up this compound-C Transfection of Suspension Cells

This protocol is designed for transient transfection of suspension mammalian cells in shaker flasks. All amounts are given for a 125 mL shaker flask containing 25 mL of cell culture. For other volumes, adjust amounts according to Table 2.

Materials:

  • Suspension cells in logarithmic growth phase

  • Complete growth medium with and without serum

  • Opti-MEM® I Reduced Serum Medium

  • High-quality plasmid DNA (1 µg/µL)

  • This compound-C Reagent

  • Sterile tubes and shaker flasks

Procedure:

  • Cell Preparation:

    • On the day of transfection, ensure the suspension cells are in the logarithmic growth phase with high viability (>95%).

    • Adjust the cell density to 1-1.5 x 10⁶ cells/mL in 25 mL of complete growth medium without antibiotics in a 125 mL shaker flask.

  • Complex Formation:

    • In a sterile tube, dilute 50 µg of plasmid DNA in 6.25 mL of Opti-MEM® I medium. Mix gently.

    • In a separate sterile tube, mix the this compound-C reagent by inverting the tube 5-10 times.[1] Dilute 25 - 150 µL of this compound-C in 6.25 mL of Opti-MEM® I medium.

    • Combine the diluted DNA and diluted this compound-C. Mix gently and incubate for 15-45 minutes at room temperature.

  • Transfection:

    • Add the 12.5 mL of DNA-DMRIE-C complexes directly to the 25 mL of cell suspension in the shaker flask.

    • Place the flask in an orbital shaker at the appropriate speed (e.g., 125 rpm) in a 37°C incubator with 5-8% CO₂.

  • Post-Transfection:

    • Incubate the cells for 24-72 hours. For some cell lines, adding fresh growth medium 4-6 hours post-transfection can improve cell viability and protein expression.

    • Harvest the cells or supernatant for protein expression analysis at the desired time point.

Visualizing the Workflow and Pathways

Experimental Workflow

G cluster_prep Preparation cluster_complex Complex Formation (Serum-Free) cluster_transfection Transfection cluster_post Post-Transfection A Seed Adherent Cells (60-80% confluence) or Prepare Suspension Cells (1-1.5e6 cells/mL) F Add Complexes to Cells A->F B Prepare High-Quality Plasmid DNA C Dilute DNA in Opti-MEM I B->C E Combine and Incubate (15-45 min) C->E D Dilute this compound-C in Opti-MEM I D->E E->F G Incubate (4-24 hours) F->G H Change to Complete Medium G->H I Incubate (24-72 hours) H->I J Harvest for Protein Expression I->J

Caption: Workflow for scaling up this compound-C transfection.

Cationic Lipid-Mediated Transfection Pathway

G DNA Plasmid DNA (- charge) Complex DNA-DMRIE-C Complex (+ charge) DNA->Complex DMRIEC This compound-C (+ charge) DMRIEC->Complex Cell Cell Membrane (- charge) Complex->Cell Electrostatic Interaction Endosome Endosome Cell->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import mRNA mRNA Nucleus->mRNA Transcription Protein Recombinant Protein mRNA->Protein Translation

Caption: Cationic lipid-mediated DNA delivery pathway.

Troubleshooting

IssuePossible Cause(s)Recommendation(s)
Low Transfection Efficiency - Suboptimal cell health or confluency- Poor DNA quality- Incorrect DNA:this compound-C ratio- Presence of serum or antibiotics during complex formation- Use healthy, low-passage cells at the recommended density.- Use high-purity, endotoxin-free plasmid DNA.- Optimize the DNA:this compound-C ratio for your cell line.- Ensure complex formation is performed in serum-free and antibiotic-free medium.
High Cell Toxicity - this compound-C concentration is too high- Extended exposure to transfection complexes- Cells are too sensitive- Reduce the amount of this compound-C used.- Shorten the incubation time with the transfection complexes.- Replace the transfection medium with fresh growth medium after 4-6 hours.
Inconsistent Results - Variation in cell passage number or density- Inconsistent mixing of reagents- Fluctuation in incubation times- Maintain consistent cell culture practices.- Ensure thorough but gentle mixing of reagents.- Standardize all incubation steps.
Low Protein Yield - Low transfection efficiency- Inefficient transcription or translation- Protein degradation- Address low transfection efficiency first.- Optimize the expression vector (e.g., promoter, codon usage).- Harvest at an earlier time point or use protease inhibitors.

Conclusion

Scaling up this compound-C mediated transfections for protein production is a feasible and effective method for generating large quantities of recombinant proteins. By carefully adhering to the principles of proportional scaling and optimizing key parameters such as cell density, DNA and reagent concentrations, and incubation times, researchers can achieve high transfection efficiencies and protein yields in larger culture formats. The provided protocols and guidelines serve as a robust starting point for developing a scaled-up transfection process tailored to your specific needs.

References

Troubleshooting & Optimization

Optimizing DMRIE-C Transfection: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing DMRIE-C-mediated transfection. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals achieve high transfection efficiency in their experiments.

Troubleshooting Guide

This section addresses common issues encountered during this compound-C transfection experiments in a question-and-answer format.

Question: Why is my transfection efficiency low?

Answer: Low transfection efficiency can be attributed to several factors. A primary consideration is the optimization of the this compound-C reagent to nucleic acid ratio.[1] It is crucial to perform a dose-response curve to determine the optimal amount of each component.[2] Additionally, ensure that the DNA-reagent complexes are formed in a serum-free medium, as serum can interfere with complex formation.[2] The health and confluency of your cells are also critical; cells should be actively dividing and at an optimal density (typically 70-90% confluency for adherent cells) at the time of transfection.[3][4] Finally, verify the quality of your nucleic acid, as contaminants can negatively impact the outcome.[1]

Question: What is causing high cell death (toxicity) after transfection?

Answer: High cell toxicity is often a result of using an excessive amount of this compound-C reagent or nucleic acid.[5] It is important to optimize the concentrations of both to find a balance between high efficiency and low toxicity.[6] The incubation time of the transfection complex with the cells can also influence cell viability; reducing this time may alleviate toxicity.[7] Ensure that antibiotics are not present in the media during transfection, as this can contribute to cell death.[8][9]

Question: Can I use serum in my media during transfection?

Answer: While the formation of the this compound-C and nucleic acid complexes must be done in a serum-free medium, you can perform the transfection in the presence of serum.[8] However, for optimal results, it is recommended to perform the initial incubation of the complexes with the cells in a serum-free medium.[8] After the initial incubation period (typically 4-24 hours), you can replace it with a complete growth medium containing serum.[8]

Question: My results are not reproducible. What could be the issue?

Answer: Lack of reproducibility can stem from inconsistencies in cell culture conditions.[2] Ensure that you are using cells at a consistent passage number, as cell characteristics can change over time.[3][4] The confluency of the cells at the time of transfection should also be kept consistent between experiments.[2] It is also important to thoroughly mix the this compound-C reagent before each use, as it is a lipid suspension that can settle over time.[8][9]

Frequently Asked Questions (FAQs)

What is this compound-C Reagent?

This compound-C Reagent is a liposome formulation composed of a 1:1 molar ratio of the cationic lipid this compound (1,2-dimyristyloxypropyl-3-dimethyl-hydroxy ethyl ammonium bromide) and cholesterol.[8][9][10] It is designed for the transfection of DNA and RNA into eukaryotic cells and is particularly effective for suspension cells like Jurkat and other lymphoid-derived cell lines.[8][9][11]

What is the recommended medium for complex formation?

Opti-MEM® I Reduced Serum Medium is recommended for diluting the this compound-C reagent and nucleic acids before complexing.[8][9] Serum-free DMEM or RPMI 1640 can also be used, though efficiency may be slightly lower.[10]

How should I store the this compound-C Reagent?

This compound-C Reagent should be stored at 4°C. Do not freeze the reagent.[12][13]

Can I co-transfect multiple plasmids using this compound-C?

Yes, co-transfection is possible. The total amount of DNA in the mixture should be kept constant. For example, if your protocol calls for 1 µg of plasmid, you can use 0.5 µg of each of the two plasmids.[10][14]

Experimental Protocols & Data

Optimization of Transfection Conditions

To achieve the highest transfection efficiency with minimal cell toxicity, it is crucial to optimize several parameters. The following table summarizes key quantitative data for optimizing this compound-C transfections in a 6-well plate format.

ParameterAdherent CellsSuspension Cells
Cell Density (at transfection) 2-3 x 10^5 cells/well (80% confluent)2-3 x 10^6 cells in 0.2 ml
DNA Amount 1-2 µg1-2 µg
RNA Amount 2-5 µg2-5 µg
This compound-C Reagent Volume 2-12 µl2-12 µl
Complex Incubation Time 15-45 minutes15-45 minutes
Transfection Incubation Time 4-24 hours4-5 hours

Note: These are general guidelines. Optimal conditions may vary depending on the cell type and nucleic acid used.[8]

Detailed Transfection Protocol for Adherent Cells (6-Well Plate)
  • Cell Seeding: One day prior to transfection, seed 2-3 x 10^5 cells per well in 2 ml of complete growth medium without antibiotics, ensuring they will be approximately 80% confluent at the time of transfection.[8]

  • Complex Preparation: a. In tube A, dilute 1-2 µg of DNA in 500 µl of Opti-MEM® I Reduced Serum Medium. b. In tube B, mix the this compound-C reagent by inverting the tube 5-10 times, then dilute 2-12 µl in 500 µl of Opti-MEM® I Medium. Incubate for 30-45 minutes at room temperature.[8] c. Combine the contents of tube A and tube B. Mix gently and incubate for 15-45 minutes at room temperature to allow for complex formation. The solution may appear cloudy.[8]

  • Transfection: a. Remove the growth medium from the cells and wash once with 2 ml of serum-free medium.[8] b. Add the 1 ml of the DNA-DMRIE-C complex mixture to the cells. c. Incubate the cells at 37°C in a CO2 incubator for 4-24 hours.[8]

  • Post-Transfection: a. Replace the transfection medium with 2 ml of fresh, complete growth medium containing serum.[8] b. Assay for gene expression 24-72 hours post-transfection.[8]

Visual Guides

This compound-C Transfection Workflow

TransfectionWorkflow cluster_prep Preparation cluster_complex Complex Formation cluster_transfection Transfection cluster_post Post-Transfection SeedCells Seed Cells (24h prior) WashCells Wash Cells with Serum-Free Medium PrepDNA Dilute DNA in Serum-Free Medium Combine Combine Diluted DNA and this compound-C PrepDNA->Combine PrepDMRIEC Dilute this compound-C in Serum-Free Medium PrepDMRIEC->Combine IncubateComplex Incubate 15-45 min at Room Temp Combine->IncubateComplex AddComplex Add Complex to Cells IncubateComplex->AddComplex WashCells->AddComplex IncubateCells Incubate 4-24h at 37°C AddComplex->IncubateCells ChangeMedium Replace with Complete Medium IncubateCells->ChangeMedium Assay Assay for Expression (24-72h) ChangeMedium->Assay TroubleshootingTree Start Experiment Outcome LowEfficiency Low Transfection Efficiency Start->LowEfficiency No HighToxicity High Cell Toxicity Start->HighToxicity No GoodResult Successful Transfection Start->GoodResult Yes CheckRatio Optimized Reagent:DNA Ratio? LowEfficiency->CheckRatio CheckConcentration Optimized Reagent/DNA Concentration? HighToxicity->CheckConcentration CheckConfluency Optimal Cell Confluency (70-90%)? CheckRatio->CheckConfluency Yes OptimizeRatio Action: Titrate Reagent and DNA concentrations CheckRatio->OptimizeRatio No CheckComplexFormation Complexes formed in Serum-Free Medium? CheckConfluency->CheckComplexFormation Yes OptimizeSeeding Action: Adjust cell seeding density CheckConfluency->OptimizeSeeding No CheckDNAQuality High Quality DNA? CheckComplexFormation->CheckDNAQuality Yes UseSFM Action: Use Serum-Free Medium for complexes CheckComplexFormation->UseSFM No CheckDNAQuality->GoodResult Yes PurifyDNA Action: Purify DNA, check A260/A280 CheckDNAQuality->PurifyDNA No CheckIncubationTime Incubation time too long? CheckConcentration->CheckIncubationTime Yes ReduceConcentration Action: Reduce Reagent and/or DNA amounts CheckConcentration->ReduceConcentration No CheckAntibiotics Antibiotics in media during transfection? CheckIncubationTime->CheckAntibiotics Yes ReduceTime Action: Shorten complex incubation time on cells CheckIncubationTime->ReduceTime No CheckAntibiotics->GoodResult No RemoveAntibiotics Action: Omit antibiotics during transfection CheckAntibiotics->RemoveAntibiotics Yes

References

Navigating DMRIE-C Transfection: A Technical Support Guide to Minimize Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals utilizing the cationic lipid transfection reagent DMRIE-C can now access a comprehensive technical support center designed to mitigate cytotoxicity and optimize experimental outcomes. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during cell culture transfection.

The this compound-C reagent is a valuable tool for introducing nucleic acids into eukaryotic cells, particularly suspension cells. However, like many transfection reagents, it can exhibit cytotoxicity, which can impact experimental results and cell viability. This technical support center aims to empower researchers with the knowledge to effectively reduce these cytotoxic effects while maintaining high transfection efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound-C-induced cytotoxicity?

A1: The cytotoxicity of this compound-C, a cationic lipid, is often dose-dependent and can be attributed to its interaction with the cell membrane. Excessive concentrations of the lipid can lead to membrane disruption and initiate apoptotic pathways. Optimizing the amount of this compound-C is crucial for minimizing cell death.

Q2: How can I reduce cytotoxicity without compromising transfection efficiency?

A2: Several strategies can be employed:

  • Optimize the this compound-C to nucleic acid ratio: A thorough optimization of this ratio is critical. Start with the manufacturer's recommended range and perform a dose-response experiment to find the optimal balance for your specific cell type and nucleic acid.

  • Use serum-free medium for complex formation: The formation of this compound-C/nucleic acid complexes should always be performed in a serum-free medium, such as Opti-MEM™ I Reduced Serum Medium. Serum proteins can interfere with complex formation and increase cytotoxicity.[1][2][3]

  • Transfect healthy, actively dividing cells: Cells should be in their logarithmic growth phase and at an optimal confluency (typically 70-90% for adherent cells) at the time of transfection.[4]

  • Minimize exposure time: For particularly sensitive cell lines, reducing the incubation time of the transfection complexes with the cells can decrease cytotoxicity.

  • Ensure high-quality nucleic acid: The purity and integrity of the DNA or RNA being transfected can influence both efficiency and cell viability.

Q3: Can the presence of serum in the culture medium during transfection affect cytotoxicity?

A3: While complexes must be formed in a serum-free environment, the transfection itself can often be carried out in a serum-containing medium. In fact, for some cell lines, the presence of serum during transfection can help mitigate cytotoxicity.[3] However, it is important to note that the optimal this compound-C and nucleic acid concentrations may need to be re-optimized when switching between serum-free and serum-containing transfection conditions.[3]

Q4: What are the signs of cytotoxicity in my cell culture?

A4: Signs of cytotoxicity include a noticeable decrease in cell viability, changes in cell morphology (e.g., rounding up, detachment from the culture surface), and the presence of floating dead cells. For a quantitative assessment, cell viability assays such as the MTT or trypan blue exclusion assay are recommended.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Cell Death Post-Transfection 1. This compound-C concentration is too high.2. Nucleic acid concentration is too high or contains impurities.3. Cells were not at optimal health or confluency.4. Prolonged exposure to transfection complexes.5. Presence of antibiotics in the medium during transfection.1. Perform a dose-response curve to determine the optimal this compound-C concentration.2. Use highly purified, endotoxin-free nucleic acid. Titrate the nucleic acid amount.3. Ensure cells are healthy, actively dividing, and within the recommended confluency range.4. Reduce the incubation time of the cells with the transfection complexes.5. Omit antibiotics from the media during transfection.
Low Transfection Efficiency with Low Cytotoxicity 1. This compound-C concentration is too low.2. Nucleic acid concentration is too low.3. Suboptimal complex formation.4. Cell density is too high or too low.1. Increase the concentration of this compound-C in a stepwise manner.2. Increase the amount of nucleic acid used.3. Ensure complexes are formed in serum-free medium and for the recommended incubation time.4. Optimize cell seeding density prior to transfection.
Both High Cytotoxicity and Low Transfection Efficiency 1. A combination of the factors listed above.2. The cell line is inherently difficult to transfect with cationic lipids.1. Systematically re-optimize all transfection parameters, starting with the this compound-C:nucleic acid ratio and cell confluency.2. Consider alternative transfection methods such as electroporation or viral transduction.

Quantitative Data Summary

Optimizing the concentration of this compound-C is a critical step in minimizing cytotoxicity. The following tables provide a general guideline for starting concentrations and expected viability. Please note that optimal conditions will vary depending on the cell line and experimental setup.

Table 1: Recommended Starting Concentrations for this compound-C Transfection (per well of a 6-well plate)

ComponentRecommended Range
Plasmid DNA1 - 4 µg
This compound-C Reagent2 - 12 µl
Opti-MEM™ I Medium1 ml (for complex formation)

Table 2: Hypothetical Example of this compound-C Dose-Response on Cell Viability (Jurkat Cells)

This compound-C (µl per 1x10^6 cells)Cell Viability (%) after 24 hours
0 (Control)100
295
488
675
860
1045
1230

Note: This data is illustrative. Actual results will vary.

Experimental Protocols

Protocol 1: Optimizing this compound-C Concentration for Transfection

This protocol provides a framework for determining the optimal this compound-C to nucleic acid ratio to maximize transfection efficiency while minimizing cytotoxicity.

Workflow for this compound-C Optimization

G cluster_prep Preparation cluster_transfection Transfection Matrix cluster_analysis Analysis seed_cells Seed cells to achieve 70-90% confluency dna_conc Vary DNA amount (e.g., 1, 2, 4 µg) prep_dna Prepare high-quality plasmid DNA complex_formation Form complexes in serum-free medium dna_conc->complex_formation dmrie_conc Vary this compound-C volume (e.g., 2, 4, 6, 8, 10, 12 µl) dmrie_conc->complex_formation add_complexes Add complexes to cells complex_formation->add_complexes incubate Incubate for 24-48 hours add_complexes->incubate assay_efficiency Assay for transfection efficiency (e.g., GFP) incubate->assay_efficiency assay_viability Assess cell viability (e.g., MTT assay) incubate->assay_viability analyze Analyze data to find optimal ratio assay_efficiency->analyze assay_viability->analyze G start Cells post-transfection in 96-well plate add_mtt Add MTT reagent to each well start->add_mtt incubate_mtt Incubate for 2-4 hours at 37°C add_mtt->incubate_mtt add_solubilizer Add solubilization solution (e.g., DMSO) incubate_mtt->add_solubilizer incubate_solubilizer Incubate to dissolve formazan crystals add_solubilizer->incubate_solubilizer read_absorbance Read absorbance at ~570 nm incubate_solubilizer->read_absorbance analyze Calculate cell viability relative to control read_absorbance->analyze G This compound This compound-C Lipoplex Membrane Cell Membrane Interaction This compound->Membrane ROS Increased ROS Production Membrane->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Bax Bax Activation Mitochondria->Bax Bcl2 Bcl-2 Inhibition Mitochondria->Bcl2 inhibition CytoC Cytochrome c Release Bax->CytoC Bcl2->Bax inhibits Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Troubleshooting Low Transfection Efficiency with DMRIE-C: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the DMRIE-C transfection reagent, achieving high efficiency is paramount for experimental success. This guide provides a comprehensive technical support center, including troubleshooting advice, frequently asked questions, detailed protocols, and optimized conditions to address common issues encountered during transfection experiments, particularly low efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low transfection efficiency with this compound-C?

A1: A frequent cause of low efficiency is the presence of serum in the medium during the formation of the DNA-DMRIE-C complexes. It is crucial to form these complexes in a serum-free medium, such as Opti-MEM® I Reduced Serum Medium, as serum components can interfere with the complex formation.[1][2] While the transfection itself can be performed in the presence of serum, the initial complexing step must be serum-free.[1]

Q2: My transfection efficiency is still low even after using a serum-free medium for complex formation. What else could be the problem?

A2: Several factors can contribute to low transfection efficiency. These include:

  • Suboptimal Cell Health: Cells should be healthy, actively dividing, and free from contamination (e.g., mycoplasma).[3][4] It is recommended to use cells with a low passage number, ideally below 50.[4]

  • Incorrect Cell Confluency: For most adherent cell lines, a confluency of 70-90% at the time of transfection is recommended.[4] Overly confluent or sparse cultures can lead to poor uptake of the transfection complexes.

  • Poor Quality or Incorrect Amount of DNA: Use high-purity, endotoxin-free plasmid DNA. The ratio of DNA to this compound-C is a critical parameter that needs to be optimized for each cell line and plasmid.[4]

  • Improper Storage and Handling of this compound-C: this compound-C is a lipid suspension and should be stored at 4°C. Do not freeze the reagent.[2][5] Before use, it is important to mix the reagent thoroughly by inverting the tube 5-10 times as the lipid may settle over time.[1][6]

  • Presence of Inhibitors: Antibiotics in the media during transfection can sometimes cause cell death and reduce efficiency.[1] Additionally, certain serum-free media formulations may inhibit cationic lipid-mediated transfection.[1]

Q3: How can I optimize the ratio of DNA to this compound-C reagent?

A3: Optimization is key to achieving the highest transfection efficiency. It is recommended to perform a titration of both the DNA and this compound-C concentrations. A good starting point for a 6-well plate is to test a range of 1-2 µg of DNA with 2-12 µl of this compound-C.[1][6] Keeping the amount of DNA constant while varying the volume of this compound-C (e.g., 1:2, 1:4, 1:6 DNA:reagent ratio) is a common optimization strategy.

Q4: Can I use this compound-C for transfecting suspension cells?

A4: Yes, this compound-C is particularly effective for the transfection of suspension cells, such as Jurkat, and other lymphoid-derived cell lines.[1]

Q5: What is the optimal incubation time for the DNA-DMRIE-C complexes and for the transfection itself?

A5: After combining the diluted DNA and this compound-C, incubate the mixture for 15-45 minutes at room temperature to allow for complex formation.[1] The optimal incubation time for the complexes with the cells is typically between 4 and 24 hours.[1] This should be optimized for your specific cell line.

Optimization of Transfection Parameters

To achieve the highest transfection efficiency, it is crucial to optimize several experimental parameters. The following table provides recommended starting conditions for a 6-well plate format, which can be scaled up or down proportionally for other culture vessel sizes.

ParameterRecommended RangeKey Considerations
DNA Amount 1 - 2 µgUse high-quality, purified plasmid DNA.
This compound-C Reagent 2 - 12 µlTitrate to find the optimal ratio with DNA.
Cell Confluency (Adherent) 70 - 90%Cells should be in the logarithmic growth phase.
Cell Density (Suspension) 2-3 x 10^6 cells/wellAdjust based on cell type and growth rate.[1]
Complex Formation Time 15 - 45 minutesAllow complexes to form at room temperature.[1]
Transfection Incubation Time 4 - 24 hoursOptimize for maximum expression and minimal toxicity.[1]

Detailed Experimental Protocol: DNA Transfection in a 6-Well Plate

This protocol provides a step-by-step guide for transfecting adherent mammalian cells using this compound-C reagent in a 6-well plate format.

Materials:

  • This compound-C Reagent

  • Opti-MEM® I Reduced Serum Medium

  • Plasmid DNA (high purity)

  • Adherent cells in a 6-well plate

  • Appropriate cell culture medium with and without serum

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate in their appropriate growth medium without antibiotics, so they reach 70-90% confluency at the time of transfection.

  • Preparation of DNA and this compound-C Solutions (perform in separate tubes):

    • DNA Dilution: In a sterile tube, dilute 1-2 µg of plasmid DNA into 500 µl of Opti-MEM® I Reduced Serum Medium. Mix gently.

    • This compound-C Dilution: In a separate sterile tube, mix the this compound-C reagent by inverting the tube 5-10 times. Dilute 2-12 µl of this compound-C into 500 µl of Opti-MEM® I Reduced Serum Medium. Mix gently.

  • Formation of DNA-DMRIE-C Complexes:

    • Combine the diluted DNA and diluted this compound-C solutions.

    • Mix gently by pipetting or brief vortexing.

    • Incubate the mixture for 15-45 minutes at room temperature to allow for the formation of transfection complexes. The solution may appear cloudy.[1]

  • Transfection:

    • Gently wash the cells once with serum-free medium.

    • Aspirate the medium from the wells.

    • Add the 1 ml of the DNA-DMRIE-C complex mixture dropwise to each well.

    • Gently rock the plate back and forth to ensure even distribution of the complexes.

    • Incubate the cells at 37°C in a CO2 incubator for 4-24 hours.

  • Post-Transfection:

    • After the incubation period, you can either replace the transfection medium with 2 ml of fresh, complete growth medium (containing serum and antibiotics) or add 1 ml of growth medium containing 2x the normal serum concentration without removing the transfection medium.[1]

    • Incubate the cells for another 24-48 hours before assaying for gene expression.

Visualizing the Workflow and Troubleshooting Logic

To further aid in understanding the transfection process and troubleshooting, the following diagrams have been created.

Transfection_Workflow cluster_prep Preparation cluster_complex Complex Formation cluster_transfection Transfection cluster_post Post-Transfection Seed 1. Seed Cells (70-90% Confluency) PrepDNA 2a. Dilute DNA in Serum-Free Medium Prepthis compound 2b. Dilute this compound-C in Serum-Free Medium Combine 3. Combine Diluted DNA and this compound-C PrepDNA->Combine Prepthis compound->Combine IncubateComplex 4. Incubate 15-45 min at Room Temperature Combine->IncubateComplex AddComplex 5. Add Complexes to Cells IncubateComplex->AddComplex IncubateCells 6. Incubate 4-24 hours at 37°C AddComplex->IncubateCells ChangeMedium 7. Change/Add Medium IncubateCells->ChangeMedium Assay 8. Assay for Gene Expression ChangeMedium->Assay

Caption: General experimental workflow for transfection using this compound-C reagent.

Troubleshooting_Low_Transfection cluster_reagents Reagent & Complex Issues cluster_cells Cellular Health & Conditions cluster_nucleic_acid Nucleic Acid Quality cluster_protocol Protocol Execution Start Low Transfection Efficiency SerumFree Complexes formed in serum-free medium? Start->SerumFree DMRIECHandling This compound-C mixed well? Stored at 4°C? SerumFree->DMRIECHandling Yes Ratio Optimized DNA:this compound-C ratio? DMRIECHandling->Ratio Yes CellHealth Cells healthy? Low passage? Ratio->CellHealth Yes Confluency Optimal confluency (70-90%)? CellHealth->Confluency Yes DNAQuality High-purity, endotoxin-free DNA? Confluency->DNAQuality Yes IncubationTimes Incubation times optimized? DNAQuality->IncubationTimes Yes

Caption: A decision tree for troubleshooting low transfection efficiency with this compound-C.

References

Navigating Serum Effects in DMRIE-C Transfection: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the use of DMRIE-C transfection reagent in the presence of serum. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you optimize your transfection experiments and achieve reliable, reproducible results.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Transfection Efficiency Serum Interference: Serum proteins were present during the formation of this compound-C/nucleic acid complexes.[1][2][3]Always form the lipid-DNA/RNA complexes in a serum-free medium before adding them to the cells.[1][4] Opti-MEM® I Reduced Serum Medium is recommended for complex formation.[4][5]
Suboptimal Reagent-to-Nucleic Acid Ratio: The ratio of this compound-C to your plasmid DNA or RNA is not optimized for your specific cell type and experimental conditions.Perform a dose-response curve to determine the optimal ratio of this compound-C to nucleic acid. Start with the manufacturer's recommended ratios and test a range of concentrations.
Poor Cell Health: Cells were not in the logarithmic growth phase, were over-confluent, or had a high passage number.Use healthy, actively dividing cells that are at the recommended confluence (typically 70-90% for adherent cells) at the time of transfection.[2]
Presence of Antibiotics: Antibiotics in the transfection medium can increase cell death.[4]Avoid using antibiotics in the media during transfection.[4]
High Cell Toxicity / Low Viability Prolonged Exposure to Transfection Complexes: Leaving the this compound-C/nucleic acid complexes on the cells for too long can be toxic.Optimize the incubation time of the complexes with the cells. A typical range is 4-24 hours, after which the medium should be replaced with fresh, complete growth medium.[4]
Excessive Amount of Transfection Reagent: High concentrations of this compound-C can be cytotoxic.Titrate the amount of this compound-C to find the lowest concentration that still provides high transfection efficiency.
Serum-Free Conditions During Transfection: While complexes must be formed in serum-free media, some cell lines are sensitive to prolonged incubation without serum.After forming the complexes in serum-free medium, you can add them to cells cultured in their regular serum-containing growth medium.[1] This can help to minimize cytotoxicity.
Inconsistent or Non-Reproducible Results Variability in Cell Confluency: The number of cells at the time of transfection was not consistent between experiments.Maintain a consistent cell seeding density and ensure that the cells are at a similar confluency for each experiment.[4]
Incomplete Mixing of this compound-C Reagent: this compound-C is a lipid suspension and can settle over time.Always mix the this compound-C reagent thoroughly by inverting the tube 5-10 times before each use.[4][5]
Degraded Nucleic Acid: The quality of your plasmid DNA or RNA is poor.Use high-quality, purified nucleic acid for transfection. Confirm the integrity and concentration of your nucleic acid before use.

Frequently Asked Questions (FAQs)

Q1: Can I perform this compound-C transfection in the presence of serum?

A1: Yes, you can have serum in the cell culture medium during the transfection incubation period. However, it is critical that the initial formation of the this compound-C/nucleic acid complexes is done in a serum-free medium.[1][2][4] Serum contains proteins that can interfere with the electrostatic interactions required for complex formation, leading to reduced transfection efficiency.[3]

Q2: What is the recommended procedure for transfection with serum?

A2: The recommended procedure is to first dilute your nucleic acid and the this compound-C reagent separately in a serum-free medium (like Opti-MEM® I). Then, combine the two diluted solutions to allow the complexes to form. After a short incubation period, you can add these complexes to your cells that are in their complete growth medium containing serum.[1][4]

Q3: Will the presence of serum affect my transfection efficiency?

A3: If the complexes are formed correctly in a serum-free environment, the negative impact of serum on transfection efficiency is significantly reduced. For some cell types, the presence of serum in the culture medium during transfection can actually be beneficial for cell health and may lead to better overall results.[2] However, for optimal results, performing the entire transfection in serum-free medium is often recommended, provided your cells can tolerate it for the duration of the transfection.[4]

Q4: Do I need to change the medium after adding the transfection complexes?

A4: It is generally recommended to replace the medium containing the transfection complexes with fresh, complete growth medium 4-24 hours post-transfection.[4] This helps to remove any residual reagent and reduce cytotoxicity.

Q5: Is this compound-C suitable for transfecting suspension cells in the presence of serum?

A5: Yes, this compound-C is particularly effective for transfecting suspension cells, such as Jurkat cells.[4][5][6][7] The same principle applies: form the complexes in a serum-free medium before adding them to the suspension cells in their serum-containing growth medium.

The Mechanism of Serum Inhibition

Serum contains a variety of proteins that can interfere with cationic lipid-mediated transfection. The positively charged this compound-C/nucleic acid complexes can be coated by negatively charged serum proteins, which neutralizes their charge and hinders their interaction with the negatively charged cell membrane. This prevents the efficient uptake of the complexes into the cells.

cluster_0 Serum-Free Condition cluster_1 Serum-Containing Condition (Incorrect Protocol) This compound-C This compound-C Complex Positively Charged Complex This compound-C->Complex + Nucleic Acid Nucleic Acid Nucleic Acid Nucleic Acid->Complex Uptake Efficient Uptake Complex->Uptake Binds to Cell Membrane Cell Cell Cell->Uptake This compound-C_S This compound-C Neutralized Complex Neutralized Complex This compound-C_S->Neutralized Complex + Nucleic Acid + Serum Nucleic Acid_S Nucleic Acid Nucleic Acid_S->Neutralized Complex Serum Proteins Serum Proteins Serum Proteins->Neutralized Complex Inhibited Uptake Inhibited Uptake Neutralized Complex->Inhibited Uptake Reduced binding to Cell Membrane Cell_S Cell Cell_S->Inhibited Uptake

Caption: Mechanism of serum interference in this compound-C transfection.

Experimental Protocols

Protocol: Comparative Analysis of this compound-C Transfection in the Presence and Absence of Serum

This protocol provides a framework for comparing the efficiency of this compound-C transfection with and without serum for a given cell line.

Materials:

  • This compound-C Reagent

  • High-quality plasmid DNA (e.g., expressing a reporter gene like GFP)

  • Serum-free medium (e.g., Opti-MEM® I Reduced Serum Medium)

  • Complete cell culture medium with and without serum

  • Adherent or suspension cells

  • Appropriate tissue culture plates and supplies

Experimental Workflow:

G cluster_serum Condition 1: With Serum cluster_serum_free Condition 2: Serum-Free start Start: Seed cells 24h prior to transfection prep_complex Prepare this compound-C/DNA Complexes in Serum-Free Medium start->prep_complex split prep_complex->split add_serum Add complexes to cells in serum-containing medium split->add_serum add_serum_free Add complexes to cells in serum-free medium split->add_serum_free incubate_serum Incubate 4-24h add_serum->incubate_serum analyze_serum Analyze gene expression (e.g., GFP via flow cytometry) and cell viability incubate_serum->analyze_serum end End: Compare results analyze_serum->end incubate_serum_free Incubate 4-24h add_serum_free->incubate_serum_free analyze_serum_free Analyze gene expression (e.g., GFP via flow cytometry) and cell viability incubate_serum_free->analyze_serum_free analyze_serum_free->end

References

DMRIE-C Transfection Technical Support Center for Suspension Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with DMRIE-C-mediated transfection of suspension cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound-C Reagent and what is it used for?

This compound-C Reagent is a liposome formulation of the cationic lipid this compound (1,2-dimyristyloxypropyl-3-dimethyl-hydroxy ethyl ammonium bromide) and cholesterol.[1][2] It is specifically designed for the transfection of DNA and RNA into eukaryotic cells and is particularly effective for suspension cells, such as Jurkat and other lymphoid-derived cell lines.[1][2][3]

Q2: What are the critical guidelines for using this compound-C Reagent?

For successful transfection, it is important to:

  • Use the recommended amounts of DNA (or RNA) and this compound-C, and optimize as needed.[1]

  • Use a serum-free medium, such as Opti-MEM® I Reduced Serum Medium, for diluting the nucleic acid and the this compound-C reagent before complex formation.[1][2]

  • Thoroughly mix the this compound-C suspension before use by inverting the tube 5-10 times.[1][2]

  • Transfect cells at the recommended cell density.[1]

  • Avoid adding antibiotics to the media during transfection, as this can cause cell death.[1][2]

  • Form the lipid-nucleic acid complexes in a serum-free medium, even if the cells are ultimately transfected in the presence of serum.[1][2]

Q3: Can I use a serum-containing medium for transfection?

While it is recommended to perform the transfection in a serum-free medium for optimal results, cells can be transfected in the presence of serum. However, the initial formation of the this compound-C-DNA/RNA complexes must be done in a serum-free medium.[1][2] Some serum-free media formulations may inhibit cationic lipid-mediated transfection, so it is important to test for compatibility.[1][2]

Q4: My this compound-C reagent was accidentally frozen. Can I still use it?

Freezing can negatively impact the integrity and composition of the lipid particles, potentially affecting the reagent's performance. It is generally recommended to purchase a new vial to ensure optimal function.[4] However, all of our lipid transfection reagents are stable at room temperature for months.[5]

Troubleshooting Guide

This guide addresses common problems encountered during the transfection of suspension cells with this compound-C.

Problem 1: Low Transfection Efficiency
Possible Cause Suggested Solution
Suboptimal ratio of DNA to this compound-C.Optimize the transfection conditions by varying the concentrations of both DNA (or RNA) and this compound-C.[1] A DNA (µg) to lipid (µl) ratio of 1:2 to 1:3 is a good starting point for many cell lines.[4]
Poor quality of plasmid DNA or siRNA.Ensure the nucleic acid used is of high quality and free of contaminants like endotoxins, proteins, and salts.[4][6] Verify the concentration and integrity of the DNA/RNA.[4]
Complexes formed in the presence of serum.Always prepare the this compound-C-nucleic acid complexes in a serum-free medium like Opti-MEM® I.[1][2][4]
Incorrect cell density.Transfect cells when they are in the logarithmic growth phase and at the optimal density. For many suspension cells, a density of 2-3 x 10^6 cells per well in a 6-well plate is recommended.[1]
Presence of inhibitors in the medium.Do not use antibiotics, EDTA, citrate, phosphate, or sulfated proteoglycans in the medium during complex formation and transfection.[4][7]
Incompatible serum-free medium.Some serum-free media formulations can inhibit cationic lipid-mediated transfection. Test different serum-free media for compatibility.[1][2]
Cells are difficult to transfect.Suspension cells are notoriously more challenging to transfect than adherent cells.[][9] Optimization of all parameters is critical. For some lymphoid cell lines like Jurkat and MOLT-4, the addition of PMA (1 µg/ml) and PHA (50 ng/ml) can enhance promoter activity and gene expression.[1]
Problem 2: High Cell Viability/Toxicity
Possible Cause Suggested Solution
Excessive amount of this compound-C reagent.Reduce the amount of this compound-C used. Perform a titration to find the optimal concentration that balances efficiency and toxicity.[10]
Prolonged exposure to the transfection complex.Reduce the incubation time of the cells with the transfection complexes. The recommended incubation time is 4-5 hours before adding serum-containing medium.[1]
Cells are sensitive to the transfection process.For sensitive cells, changing the medium 6 hours post-transfection to fresh culture medium can help reduce cell death.[11]
Presence of antibiotics during transfection.Do not include antibiotics in the media during the transfection process as this can lead to cell death.[1][2]
Poor cell health prior to transfection.Ensure cells are healthy, actively dividing, and have high viability (>90%) before starting the experiment.[12]

Quantitative Data Summary

The following table summarizes typical starting conditions for this compound-C transfection of various suspension cell lines. Note that optimization is crucial for achieving the best results.

Cell LineDNA Amount (per 1x10^6 cells)This compound-C Amount (per 1x10^6 cells)Reported Transfection EfficiencyReference
Jurkat1 µg2-12 µlData not specified in text, but effective[1][3]
MOLT-41 µg2-12 µlData not specified in text, but effective[1][3]
K-5621 µg2-12 µlData not specified in text, but effective[1][3]
KG-11 µg2-12 µlData not specified in text, but effective[1][3]

Experimental Protocols

Standard Protocol for this compound-C Transfection of Suspension Cells (6-well plate format)

This protocol is a general guideline. All amounts are given on a per-well basis.

Materials:

  • This compound-C Reagent

  • Plasmid DNA or RNA

  • Opti-MEM® I Reduced Serum Medium (or other suitable serum-free medium)

  • Suspension cells in logarithmic growth phase

  • 6-well tissue culture plates

  • Polystyrene tubes (12 x 75 mm)

Procedure:

  • Preparation of Cells:

    • The day of transfection, prepare a single-cell suspension from your stock culture.

    • Wash the cells once with serum-free growth medium without antibiotics.

    • Resuspend the cells in serum-free growth medium without antibiotics.

  • Formation of this compound-C/Nucleic Acid Complexes: a. In a well of the 6-well plate, aliquot 500 µl of Opti-MEM® I Medium. b. Thoroughly mix the this compound-C reagent by inverting the tube 5-10 times. Dilute 2-12 µl of this compound-C into the medium in the well and mix gently by swirling the plate. c. In a separate polystyrene tube, dilute 4 µg of your DNA in 500 µl of Opti-MEM® I Medium. d. Add the diluted DNA to the well containing the diluted this compound-C. The total volume should be 1 ml. e. Mix gently by swirling the plate and incubate for 15-45 minutes at room temperature. The solution may appear cloudy.

  • Transfection: a. While the complexes are forming, add 2-3 x 10^6 cells in 0.2 ml of serum-free growth medium without antibiotics to each well containing the transfection complexes. b. Incubate the cells at 37°C in a CO2 incubator for 4-5 hours.

  • Post-Transfection: a. After the incubation period, add 2 ml of growth medium containing 15% fetal bovine serum to the cells. Note: For certain cell lines like Jurkat and MOLT-4, adding 1 µg/ml PMA and 50 ng/ml PHA can enhance gene expression. For K562 and KG-1 cells, PMA alone can be added.[1] b. Continue to incubate the cells at 37°C.

  • Analysis:

    • Assay for transgene expression 24-48 hours post-transfection.

Visualizations

Transfection_Workflow cluster_prep Preparation cluster_complex Complex Formation cluster_transfection Transfection cluster_post Post-Transfection prep_cells Prepare Single-Cell Suspension wash_cells Wash Cells with Serum-Free Medium prep_cells->wash_cells add_cells Add Cells to Complexes wash_cells->add_cells prep_dna Dilute DNA in Serum-Free Medium mix_reagents Combine Diluted DNA and this compound-C prep_dna->mix_reagents prep_this compound Dilute this compound-C in Serum-Free Medium prep_this compound->mix_reagents incubate_complex Incubate at Room Temp (15-45 min) mix_reagents->incubate_complex incubate_complex->add_cells incubate_transfection Incubate at 37°C (4-5 hours) add_cells->incubate_transfection add_serum Add Serum-Containing Medium incubate_transfection->add_serum incubate_expression Incubate for Expression (24-48 hours) add_serum->incubate_expression analyze Analyze Gene Expression incubate_expression->analyze

Caption: Experimental workflow for this compound-C transfection of suspension cells.

Troubleshooting_Tree cluster_efficiency Low Efficiency cluster_toxicity High Toxicity start Transfection Problem low_efficiency low_efficiency start->low_efficiency Low Efficiency high_toxicity high_toxicity start->high_toxicity High Toxicity check_ratio Optimize DNA:this compound-C Ratio solution1 solution1 check_ratio->solution1 Titrate Ratios check_dna_quality Verify DNA/RNA Quality solution2 solution2 check_dna_quality->solution2 Use High-Purity Nucleic Acid check_serum Confirm Serum-Free Complex Formation solution3 solution3 check_serum->solution3 Use Serum-Free Medium for Complexes check_cell_density Optimize Cell Density solution4 solution4 check_cell_density->solution4 Use Log-Phase Cells at Optimal Density reduce_this compound Reduce this compound-C Amount solution5 solution5 reduce_this compound->solution5 Titrate this compound-C Concentration reduce_exposure Shorten Incubation Time solution6 solution6 reduce_exposure->solution6 Incubate for 4-5 Hours check_antibiotics Remove Antibiotics During Transfection solution7 solution7 check_antibiotics->solution7 Use Antibiotic-Free Medium check_cell_health Ensure High Cell Viability Pre-Transfection solution8 solution8 check_cell_health->solution8 Use Healthy, Early Passage Cells low_efficiency->check_ratio low_efficiency->check_dna_quality low_efficiency->check_serum low_efficiency->check_cell_density high_toxicity->reduce_this compound high_toxicity->reduce_exposure high_toxicity->check_antibiotics high_toxicity->check_cell_health

Caption: Troubleshooting decision tree for this compound-C transfection issues.

References

DMRIE-C Mediated Gene Expression: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using DMRIE-C reagent for gene expression experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound-C mediated transfections.

Low Transfection Efficiency

Question: Why am I observing low transfection efficiency with this compound-C?

Answer: Low transfection efficiency can be caused by several factors. Below is a list of potential causes and their corresponding solutions.

Possible Cause Suggested Solution
Suboptimal this compound-C to DNA Ratio The ratio of this compound-C to DNA is a critical factor for successful transfection.[1] It is recommended to perform a titration to find the optimal ratio for your specific cell type and plasmid. Start with the recommended ranges and test several ratios.
Poor Cell Health Transfection efficiency is highly dependent on the health of the cells.[2][3] Ensure your cells are healthy, actively dividing, and have a viability of over 90%. Use cells with a low passage number, as their characteristics can change over time.[2][3]
Incorrect Cell Density The confluency of your cells at the time of transfection is crucial. A general guideline is to have the cells at 40-80% confluency.[3] If the cell density is too low, the culture may not grow well, and if it's too high, contact inhibition can prevent the uptake of the transfection complexes.[3]
Presence of Serum or Other Inhibitors During Complex Formation The formation of this compound-C/DNA complexes must be done in a serum-free medium, such as Opti-MEM® I Reduced Serum Medium.[1][4][5] Serum proteins and other substances like antibiotics, EDTA, and sulfated proteoglycans can interfere with complex formation.[1]
Degraded or Impure DNA The quality of your DNA is paramount. Use high-purity, endotoxin-free DNA. The A260/A280 ratio should be between 1.7 and 1.9.[2]
Improper Storage or Handling of this compound-C This compound-C reagent should be stored at 4°C and should never be frozen.[5][6] Before use, ensure the reagent is mixed thoroughly by inverting the tube several times as it is a lipid suspension that can settle over time.[4]
Incompatible Promoter in Expression Vector Ensure the promoter in your expression vector is active in the cell line you are using.

High Cell Toxicity

Question: My cells are dying after transfection with this compound-C. What could be the cause?

Answer: High cell toxicity is a common issue and can often be mitigated by optimizing your protocol.

Possible Cause Suggested Solution
Excessive Amount of this compound-C or DNA High concentrations of the transfection reagent or DNA can be toxic to cells.[7] Perform a dose-response experiment to find the optimal amount of both components that gives high transfection efficiency with minimal toxicity.[5]
Prolonged Exposure to Transfection Complexes The incubation time of the cells with the transfection complexes can be optimized. For sensitive cell lines, reducing the exposure time to 4-6 hours may decrease toxicity.[8]
Presence of Antibiotics During Transfection Antibiotics in the medium can increase cell death during transfection as the cells are more permeable.[4] It is recommended to perform the transfection in antibiotic-free medium.
Poor Cell Health or Low Seeding Density Unhealthy cells or cells plated at a very low density are more susceptible to the toxic effects of transfection.[3][7] Ensure your cells are healthy and seeded at an appropriate density.[3]
Contaminants in the DNA Preparation Contaminants such as endotoxins in your plasmid DNA preparation can lead to significant cell death. Use a high-quality plasmid purification kit.

Frequently Asked Questions (FAQs)

Q1: What is this compound-C and what is it used for?

A1: this compound-C is a liposomal formulation of the cationic lipid this compound (1,2-dimyristyloxypropyl-3-dimethyl-hydroxy ethyl ammonium bromide) and cholesterol.[4] It is used to transfect DNA and RNA into eukaryotic cells, and it is particularly effective for suspension cells like Jurkat and other lymphoid-derived cell lines.[4]

Q2: Can I use serum in my medium during transfection with this compound-C?

A2: While the transfection of cells can be performed in the presence of serum, the formation of the this compound-C/nucleic acid complexes must be done in a serum-free medium.[4] Serum proteins can interfere with the complex formation.[1] For optimal results, it is recommended to use a serum-free medium like Opti-MEM® I Reduced Serum Medium for complexation.[4]

Q3: How should I store the this compound-C reagent?

A3: this compound-C reagent should be stored at 4°C.[6] Do not freeze the reagent, as this can damage the lipid formulation and reduce its efficiency.[5]

Q4: What is the recommended ratio of this compound-C to DNA?

A4: The optimal ratio of this compound-C to DNA is cell-type dependent and needs to be determined experimentally.[1] A good starting point for optimization is to test a range of ratios. Please refer to the quantitative data tables and the optimization protocol below for more detailed guidance.

Q5: How long should I incubate the cells with the transfection complexes?

A5: The incubation time can vary depending on the cell line and experimental goals. A typical incubation time is between 4 to 24 hours.[4] For sensitive cells, a shorter incubation time may be necessary to reduce toxicity.[8]

Quantitative Data Summary

The following tables provide recommended starting amounts for transfection in a 6-well plate format. These should be optimized for your specific cell type and experimental conditions.

Table 1: Recommended Reagent and DNA/RNA Quantities for a 6-Well Plate

ComponentAdherent Cell DNA TransfectionSuspension Cell DNA TransfectionAdherent Cell RNA Transfection
DNA/RNA per well 1-2 µg4 µg2-5 µg
This compound-C per well 2-12 µl2-12 µl2-12 µl
Complexation Volume (Serum-Free Medium) 1 ml (500 µl for DNA + 500 µl for this compound-C)1 ml (500 µl for DNA + 500 µl for this compound-C)1 ml
Cell Seeding Density (one day prior) Such that cells are at desired confluencyN/A2-3 x 10^5 cells

Table 2: Optimization Ranges for this compound-C to Nucleic Acid Ratio

Nucleic Acid (per well of 6-well plate)Recommended this compound-C Volume Range for Optimization (µl)
1 µg DNA 2, 4, 6, 8, 10, 12
2 µg DNA 2, 4, 6, 8, 10, 12
4 µg DNA 4, 6, 8, 10, 12
2 µg RNA 2, 4, 6, 8, 10, 12
5 µg RNA 4, 6, 8, 10, 12

Experimental Protocols

Protocol 1: Transfection of Adherent Cells with DNA

Materials:

  • This compound-C Reagent

  • Opti-MEM® I Reduced Serum Medium (or other serum-free medium)

  • Plasmid DNA (high purity)

  • Adherent cells in culture

  • 6-well plates

Procedure:

  • Cell Plating: The day before transfection, plate your cells in a 6-well plate in their normal growth medium without antibiotics, so that they will be at the desired confluency (e.g., 50-80%) at the time of transfection.

  • Complex Formation: a. In tube A, dilute 1-2 µg of plasmid DNA in 500 µl of serum-free medium. b. In tube B, mix the this compound-C reagent by inverting the tube 5-10 times. Dilute 2-12 µl of this compound-C in 500 µl of serum-free medium. c. Combine the contents of tube A and tube B. Mix gently and incubate at room temperature for 15-45 minutes. The solution may appear cloudy.

  • Transfection: a. Remove the growth medium from the cells and wash once with serum-free medium. b. Add the 1 ml of the this compound-C/DNA complex solution to the well. c. Incubate the cells at 37°C in a CO2 incubator for 4-24 hours.

  • Post-Transfection: a. After the incubation period, replace the transfection medium with fresh, complete growth medium (containing serum and antibiotics if desired). b. Assay for gene expression 24-72 hours post-transfection.

Protocol 2: Transfection of Suspension Cells with DNA

Materials:

  • This compound-C Reagent

  • Opti-MEM® I Reduced Serum Medium (or other serum-free medium)

  • Plasmid DNA (high purity)

  • Suspension cells in culture

  • 6-well plates

Procedure:

  • Complex Formation: a. In a well of a 6-well plate, add 500 µl of serum-free medium. b. Mix the this compound-C reagent by inverting the tube 5-10 times. Add 2-12 µl of this compound-C to the well and swirl gently to mix. c. In a separate tube, dilute 4 µg of plasmid DNA in 500 µl of serum-free medium. d. Add the diluted DNA to the well containing the diluted this compound-C. Mix by gentle swirling and incubate at room temperature for 15-45 minutes.

  • Transfection: a. While the complexes are forming, prepare a single-cell suspension from your stock culture. b. Add 2-3 x 10^6 cells in 0.2 ml of serum-free medium to the well containing the transfection complexes. c. Incubate the cells at 37°C in a CO2 incubator for 4-5 hours.

  • Post-Transfection: a. Add 2 ml of complete growth medium (containing 15% FBS) to the cells. b. For certain cell lines like Jurkat and MOLT-4, you may add stimulants like PMA and PHA to enhance gene expression.[4] c. Assay for transgene expression 24-48 hours post-transfection.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_complex Complex Formation (Day 2) cluster_transfection Transfection (Day 2) cluster_post_transfection Post-Transfection plate_cells Plate Cells (Day 1) (Adherent) dilute_dna Dilute DNA in Serum-Free Medium plate_cells->dilute_dna prepare_cells Prepare Cell Suspension (Day 2) (Suspension) add_complexes Add Complexes to Cells prepare_cells->add_complexes combine Combine and Incubate (15-45 min) dilute_dna->combine dilute_this compound Dilute this compound-C in Serum-Free Medium dilute_this compound->combine combine->add_complexes incubate_cells Incubate Cells (4-24 hours) add_complexes->incubate_cells change_medium Change to Complete Medium incubate_cells->change_medium assay Assay for Gene Expression (24-72 hours) change_medium->assay

Caption: General experimental workflow for this compound-C mediated transfection.

troubleshooting_workflow cluster_efficiency Troubleshooting Low Efficiency cluster_toxicity Troubleshooting High Toxicity start Transfection Experiment low_efficiency Low Transfection Efficiency? start->low_efficiency high_toxicity High Cell Toxicity? start->high_toxicity low_efficiency->high_toxicity No check_ratio Optimize this compound-C:DNA Ratio low_efficiency->check_ratio Yes reduce_reagents Reduce this compound-C and/or DNA Amount high_toxicity->reduce_reagents Yes check_cells Check Cell Health and Density check_ratio->check_cells check_dna Verify DNA Quality check_cells->check_dna check_protocol Ensure Serum-Free Complexation check_dna->check_protocol end_efficiency Improved Efficiency check_protocol->end_efficiency reduce_time Shorten Incubation Time reduce_reagents->reduce_time check_antibiotics Remove Antibiotics During Transfection reduce_time->check_antibiotics recheck_cells Re-evaluate Cell Health and Seeding Density check_antibiotics->recheck_cells end_toxicity Reduced Toxicity recheck_cells->end_toxicity

Caption: Troubleshooting workflow for common issues in this compound-C transfection.

References

DMRIE-C Reagent Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the DMRIE-C reagent. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the optimization of the this compound-C reagent to DNA ratio for successful transfections.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for the this compound-C reagent? A: The this compound-C reagent should be stored at 4°C. It is important not to freeze the reagent, as this can compromise its performance.[1][2][3]

Q2: Can I use the this compound-C reagent if I accidentally left it at room temperature? A: Yes, this compound-C reagent is stable at room temperature for several months.[4]

Q3: What type of media should be used for forming the this compound-C:DNA complexes? A: It is highly recommended to use a serum-free medium, such as Opti-MEM® I Reduced Serum Medium, for diluting both the this compound-C reagent and the DNA before complex formation.[4][5][6] The presence of serum during complex formation can interfere with the process and reduce transfection efficiency.[4][7]

Q4: Can I perform the transfection in the presence of serum? A: Yes, cells can be transfected in the presence of serum. However, the initial formation of the this compound-C:DNA complexes must be done in a serum-free medium.[5][6]

Q5: What types of tubes are suitable for preparing the this compound-C:DNA complexes? A: You can use polypropylene, polystyrene, or glass tubes for forming the lipid-DNA complexes without any issues.[4]

Q6: For how long should I incubate the this compound-C and DNA mixture to form complexes? A: The diluted this compound-C and diluted DNA should be combined and incubated for 15-45 minutes at room temperature to allow for complex formation.[5] Some general recommendations suggest an incubation time of 15-30 minutes.[8]

Q7: Is it necessary to mix the this compound-C reagent before use? A: Yes, this compound-C is a lipid suspension and may settle over time. It is important to mix the reagent by inverting the tube 5-10 times before each use to ensure a homogenous suspension.[5][6]

Q8: Can I use antibiotics in the media during transfection? A: No, you should not add antibiotics to the media during transfection as this can lead to cell death.[5][6][9]

Troubleshooting Guide

This guide addresses common issues encountered during transfection experiments using the this compound-C reagent.

Problem Possible Cause Recommended Solution
Low Transfection Efficiency Suboptimal this compound-C to DNA Ratio: The ratio of transfection reagent to plasmid DNA is critical for efficient transfection.Perform a titration experiment to determine the optimal ratio for your specific cell type and plasmid. A good starting point is to test a range of this compound-C volumes (e.g., 2 µl to 12 µl) for a fixed amount of DNA (e.g., 1-2 µg).[5][10]
Poor Quality or Quantity of DNA: Contaminants in the DNA preparation or an incorrect DNA concentration can inhibit transfection.Use high-quality, endotoxin-free plasmid DNA.[8] Confirm the DNA concentration and purity by measuring the A260/A280 ratio, which should be at least 1.7.[9]
Incorrect Complex Formation: The conditions for forming the this compound-C:DNA complexes were not optimal.Ensure that complexes are formed in a serum-free medium like Opti-MEM®.[4][5] Do not use media containing inhibitors such as high concentrations of phosphate or sulfated proteoglycans.[7] Adhere to the recommended incubation time of 15-45 minutes at room temperature for complex formation.[5]
Suboptimal Cell Density: Cells that are too sparse or too confluent will not transfect efficiently.Plate cells so they are actively dividing and reach the recommended confluence (typically 70-90% for adherent cells) at the time of transfection.[8][9] Maintain consistent seeding conditions between experiments.[5][6]
High Cell Toxicity/Death Excessive Amount of this compound-C Reagent or DNA: High concentrations of the transfection reagent or DNA can be toxic to cells.Optimize the this compound-C to DNA ratio by performing a titration. Often, reducing the amount of the reagent can decrease cytotoxicity while maintaining good transfection efficiency.[10] Also, consider reducing the total amount of DNA used.
Presence of Antibiotics: Antibiotics in the transfection media can cause cell death.Perform the transfection in antibiotic-free media.[5][6][9]
Sensitive Cell Type: Some cell lines, especially primary cells, are more sensitive to transfection reagents.Reduce the exposure time of the cells to the transfection complexes (e.g., 4-6 hours) before replacing the medium with fresh growth medium.[10]
Inconsistent Results Variation in Experimental Conditions: Inconsistencies in cell density, passage number, DNA quality, or reagent handling can lead to variable results.Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase.[9] Maintain consistent cell density at the time of transfection.[5][6] Always use high-quality DNA and mix the this compound-C reagent thoroughly before each use.[5][6]

Experimental Protocol: Optimizing this compound-C to DNA Ratio

This protocol provides a detailed methodology for systematically determining the optimal ratio of this compound-C reagent to DNA for your specific experimental conditions. This example is for a 6-well plate format.

Materials:

  • This compound-C Reagent

  • High-quality plasmid DNA (1 µg/µl stock)

  • Opti-MEM® I Reduced Serum Medium

  • Adherent or suspension cells

  • 6-well tissue culture plates

  • Appropriate cell culture medium with and without serum and antibiotics

  • Sterile microcentrifuge tubes or other suitable tubes for complex formation[4]

Procedure:

  • Cell Seeding:

    • For adherent cells, seed the cells in a 6-well plate one day prior to transfection to ensure they are 70-90% confluent on the day of the experiment.[5][8]

    • For suspension cells, ensure you have a sufficient number of healthy, actively dividing cells for the experiment.

  • Preparation of DNA and this compound-C Dilutions:

    • In separate sterile tubes, prepare the DNA and this compound-C dilutions in serum-free Opti-MEM®. For each well you are testing, you will prepare one tube for the DNA and one for the this compound-C reagent.

    • DNA Dilution: Dilute a fixed amount of plasmid DNA (e.g., 2 µg) in 250 µl of Opti-MEM®. Prepare a master mix if transfecting multiple wells with the same amount of DNA.

    • This compound-C Dilution: In separate tubes, dilute varying amounts of this compound-C reagent (see table below for suggestions) in 250 µl of Opti-MEM®. Mix the this compound-C reagent by inverting the vial 5-10 times before pipetting.[5][6]

  • Formation of this compound-C:DNA Complexes:

    • Add the 250 µl of diluted DNA to each of the tubes containing the 250 µl of diluted this compound-C reagent. The total volume will be 500 µl.

    • Mix gently by pipetting up and down a few times or by flicking the tube.

    • Incubate the mixture for 15-45 minutes at room temperature to allow the complexes to form.[5] The solution may appear cloudy.

  • Transfection of Cells:

    • For Adherent Cells: Gently aspirate the growth medium from the wells and wash once with serum-free medium. Add the 500 µl of the this compound-C:DNA complex mixture to each well.

    • For Suspension Cells: While complexes are forming, prepare a single-cell suspension. Wash the cells once with serum-free growth medium. Add 2-3 x 10^6 cells in 0.2 ml of serum-free medium to each well. Then add the 500 µl of the this compound-C:DNA complex mixture to the cells.[5]

    • Incubate the cells with the complexes for 4-6 hours at 37°C in a CO2 incubator.

  • Post-Transfection:

    • After the incubation period, add 1.5 ml of pre-warmed complete growth medium (containing serum but no antibiotics) to each well without removing the transfection mixture.

    • Alternatively, you can gently remove the transfection mixture and replace it with 2 ml of complete growth medium.

    • Incubate the cells for 24-72 hours before assaying for gene expression.

Optimization Matrix (Example for one 6-well plate):

WellDNA (µg)This compound-C (µl)This compound-C:DNA Ratio (µl:µg)
1221:1
2242:1
3263:1
4284:1
52105:1
62126:1

Visual Guides

experimental_workflow cluster_prep Preparation cluster_complex Complex Formation cluster_transfection Transfection cluster_post Post-Transfection A Seed Cells (70-90% Confluency) B Prepare DNA Dilution (e.g., 2µg in 250µl Opti-MEM) D Combine Diluted DNA and this compound-C B->D C Prepare this compound-C Dilutions (Varying µl in 250µl Opti-MEM) C->D E Incubate 15-45 min at Room Temperature D->E F Add Complexes to Cells E->F G Incubate 4-6 hours at 37°C F->G H Add Complete Growth Medium G->H I Incubate 24-72 hours H->I J Assay for Gene Expression I->J

Caption: Workflow for optimizing the this compound-C to DNA ratio.

troubleshooting_logic cluster_solutions_efficiency Troubleshooting Low Efficiency cluster_solutions_toxicity Troubleshooting High Toxicity Start Transfection Experiment Outcome Evaluate Transfection Efficiency and Cell Viability Start->Outcome Success Optimal Conditions Achieved Outcome->Success Successful LowEfficiency Low Efficiency Outcome->LowEfficiency Unsuccessful HighToxicity High Toxicity Outcome->HighToxicity Unsuccessful Sol_Ratio Adjust this compound-C:DNA Ratio LowEfficiency->Sol_Ratio Sol_DNA Check DNA Quality & Quantity LowEfficiency->Sol_DNA Sol_Cells Optimize Cell Density LowEfficiency->Sol_Cells Sol_Amount Decrease Reagent/DNA Amount HighToxicity->Sol_Amount Sol_Time Reduce Incubation Time HighToxicity->Sol_Time Sol_Media Use Antibiotic-Free Medium HighToxicity->Sol_Media Sol_Ratio->Outcome Re-evaluate Sol_DNA->Outcome Re-evaluate Sol_Cells->Outcome Re-evaluate Sol_Amount->Outcome Re-evaluate Sol_Time->Outcome Re-evaluate Sol_Media->Outcome Re-evaluate

Caption: Troubleshooting logic for this compound-C transfection experiments.

References

common mistakes in Dmrie transfection protocols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DMRIE-C transfection. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their transfection experiments for reliable and reproducible results.

Troubleshooting Guide

This section addresses specific issues that may arise during this compound-C transfection protocols.

Question: Why am I observing low transfection efficiency?

Answer: Low transfection efficiency can be caused by several factors. Below is a list of potential causes and their suggested solutions.

  • Suboptimal Reagent-to-DNA Ratio: The ratio of this compound-C reagent to nucleic acid is critical for optimal performance.[1] It is recommended to perform a titration to find the ideal ratio for your specific cell type and plasmid.

  • Poor Cell Health: Transfection efficiency is highly dependent on the health of the cells. Ensure that cells are healthy, actively dividing, and at a low passage number.[2][3] Cells should be greater than 90% viable before transfection.[3]

  • Incorrect Cell Density: The confluency of adherent cells or the density of suspension cells at the time of transfection can significantly impact results. For most cell lines, a confluency of 50-80% is recommended.[1]

  • Presence of Serum or Antibiotics: Serum and antibiotics can interfere with the formation of the lipid-DNA complex and can be toxic to cells during transfection.[1][4][5] It is crucial to form the complexes in a serum-free medium.[1][4] Antibiotics should not be present during transfection.[4]

  • Inhibitors in the Medium: Certain components of serum-free media can inhibit cationic lipid-mediated transfection.[4] It is advisable to use a recommended medium like Opti-MEM® I Reduced Serum Medium for complex formation.[1][4][6]

  • Quality of Nucleic Acid: The purity and integrity of the DNA or RNA are essential. Ensure your nucleic acid is free of contaminants such as proteins and endotoxins. A 260/280 ratio of ~1.8 is indicative of pure DNA.

Question: What is causing the high levels of cytotoxicity or cell death after transfection?

Answer: Cell death following transfection is a common issue that can be mitigated by optimizing the protocol.

  • High Concentration of this compound-C Reagent: An excessive amount of the transfection reagent can be toxic to cells. It is important to optimize the concentration of this compound-C by performing a dose-response curve.

  • Prolonged Exposure to Transfection Complexes: Leaving the transfection complexes on the cells for too long can lead to toxicity. An incubation time of 4-6 hours is often sufficient, after which the medium can be replaced with fresh, complete growth medium.[2]

  • Suboptimal Cell Conditions: Unhealthy cells or cells at a very high confluency are more susceptible to the toxic effects of transfection reagents.[2]

  • Presence of Antibiotics: As mentioned, antibiotics in the transfection medium can cause significant cell death.[4]

Frequently Asked Questions (FAQs)

Question: What is this compound-C and what is it used for?

Answer: this compound-C is a liposome formulation of the cationic lipid this compound (1,2-dimyristyloxypropyl-3-dimethyl-hydroxy ethyl ammonium bromide) and cholesterol.[4][6] It is used to transfect DNA and RNA into eukaryotic cells and is particularly effective for suspension cells like Jurkat and other lymphoid-derived cell lines.[4][6][7]

Question: Can I use serum in my transfection experiment?

Answer: While the transfection itself can be performed in the presence of serum, the formation of the this compound-C/nucleic acid complexes must be done in a serum-free medium.[1][4] Serum contains proteins that can interfere with complex formation.[1]

Question: How should I store the this compound-C reagent?

Answer: this compound-C reagent should be stored at 4°C. Do not freeze the reagent, as this can damage the liposomes.[5][8] The reagent is stable at room temperature for several months.[1]

Question: My this compound-C reagent appears to have settled. Is it still usable?

Answer: Yes. This compound-C is a lipid suspension and may settle over time. Before each use, it is important to mix the reagent thoroughly by inverting the tube 5-10 times.[4][6]

Question: What is the difference between forward and reverse transfection?

Answer: In a forward transfection , cells are plated first, and the transfection complexes are added the next day. In a reverse transfection , the transfection complexes are prepared in the wells first, and then the cells are added. Reverse transfection is generally faster and more suitable for high-throughput applications.[1]

Optimization of this compound-C Transfection

To achieve the highest transfection efficiency with minimal cytotoxicity, it is crucial to optimize several parameters. The following table provides recommended ranges for key variables.

ParameterRecommended Range for 6-well Plate
DNA Amount 1 - 2 µg
This compound-C Reagent Volume 2 - 12 µl
Cell Density (Adherent) 80% confluent
Cell Density (Suspension) 2 - 3 x 10^6 cells
Complex Incubation Time 15 - 45 minutes
Transfection Incubation 4 - 5 hours

Standard this compound-C Transfection Protocol (6-well Plate)

This protocol provides a starting point for transfecting adherent or suspension cells using this compound-C.

Materials:

  • This compound-C Reagent

  • Opti-MEM® I Reduced Serum Medium (or other suitable serum-free medium)

  • Plasmid DNA or RNA

  • Cells to be transfected

  • 6-well tissue culture plates

Protocol:

  • Cell Seeding:

    • Adherent Cells: The day before transfection, seed cells in a 6-well plate so that they are 80% confluent at the time of transfection.[4]

    • Suspension Cells: On the day of transfection, prepare a single-cell suspension and add 2-3 x 10^6 cells in 0.2 ml of serum-free growth medium to each well.[6]

  • Complex Formation: a. In a sterile tube, dilute 1-2 µg of DNA in 500 µl of Opti-MEM® I Medium. b. In a separate sterile tube, mix the this compound-C reagent by inverting, then dilute 2-12 µl in 500 µl of Opti-MEM® I Medium. Incubate for 30-45 minutes at room temperature.[6] c. Combine the diluted DNA and the diluted this compound-C. Mix gently and incubate for 15-45 minutes at room temperature to allow the complexes to form. The solution may appear cloudy.[6]

  • Transfection: a. For adherent cells, remove the growth medium and wash once with 2 ml of serum-free medium. b. Add the 1 ml of the this compound-C/DNA complex mixture to the cells. c. Incubate the cells at 37°C in a CO2 incubator for 4-5 hours.[6]

  • Post-Transfection: a. After the incubation period, add 2 ml of growth medium containing 15% fetal bovine serum to the cells. b. For Jurkat and MOLT-4 cells, you can add 1 µg/ml PMA and 50 ng/ml PHA to enhance gene expression. For K562 and KG-1 cells, PMA alone can be used.[6]

  • Assay:

    • Assay for gene expression 24-48 hours post-transfection.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low transfection efficiency.

G start Low Transfection Efficiency check_cells Check Cell Health & Density (>90% viability, 50-80% confluency) start->check_cells optimize_ratio Optimize this compound-C:DNA Ratio (Titrate 1:2 to 1:12) check_cells->optimize_ratio Cells OK suboptimal_cells Issue: Suboptimal Cells check_cells->suboptimal_cells Cells Not OK check_dna Verify DNA Quality (A260/280 ~1.8, check integrity) optimize_ratio->check_dna Ratio OK suboptimal_ratio Issue: Incorrect Ratio optimize_ratio->suboptimal_ratio Ratio Not OK check_protocol Review Protocol (Serum-free complexation, no antibiotics) check_dna->check_protocol DNA OK poor_dna Issue: Poor DNA Quality check_dna->poor_dna DNA Not OK protocol_error Issue: Protocol Deviation check_protocol->protocol_error Protocol Not OK success Transfection Efficiency Improved check_protocol->success Protocol OK solution_cells Solution: Use healthy, low passage cells at optimal density. suboptimal_cells->solution_cells solution_ratio Solution: Perform a titration experiment to find the optimal ratio. suboptimal_ratio->solution_ratio solution_dna Solution: Purify DNA and verify concentration and integrity. poor_dna->solution_dna solution_protocol Solution: Strictly adhere to the protocol, especially serum and antibiotic restrictions. protocol_error->solution_protocol solution_cells->start solution_ratio->start solution_dna->start solution_protocol->start

A troubleshooting workflow for low this compound-C transfection efficiency.

References

how to increase cell viability after Dmrie transfection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting strategies and answers to frequently asked questions to help researchers, scientists, and drug development professionals increase cell viability following DMRIE-C transfection.

Frequently Asked Questions (FAQs)

Q1: What is this compound-C Reagent?

This compound-C Reagent is a liposome formulation of the cationic lipid this compound (1,2-dimyristyloxypropyl-3-dimethyl-hydroxy ethyl ammonium bromide) and cholesterol in a 1:1 molar ratio.[1][2][3] It is suitable for transfecting DNA and RNA into various eukaryotic cells, with particular effectiveness in suspension cells like Jurkat and other lymphoid-derived cell lines.[1][3][4]

Q2: Can I use antibiotics in the media during this compound-C transfection?

It is generally recommended not to use antibiotics in the media during transfection.[1][5] The presence of antibiotics can lead to cell death as cells are more permeable during the transfection process.[6] For stable transfections, it is advisable to wait at least 72 hours post-transfection before introducing a selective antibiotic.[6][7]

Q3: Does the presence of serum affect this compound-C transfection and cell viability?

While it is crucial to form the lipid-nucleic acid complexes in a serum-free medium, the transfection itself can be performed in a medium containing serum.[1][5][8] In fact, for many cell types, transfecting in the presence of serum can minimize toxicity and improve cell viability.[9] However, some serum-free media formulations may inhibit cationic lipid-mediated transfection, so compatibility should be tested.[1][5][8]

Q4: How should I store the this compound-C reagent?

This compound-C reagent should be stored at 4°C.[3][6][8][10] It is important not to freeze the reagent, as this can decrease its performance.[6][11] The reagent is a lipid suspension and may settle over time, so it should be mixed thoroughly by inverting the tube 5-10 times before use.[1][5]

Q5: What should I do if I see a precipitate on my cells after adding the transfection complexes?

The formation of a small granular precipitate on cells is a common observation in lipid-based transfection.[7][12] This can be caused by excess EDTA or cationic lipid.[7][12] To minimize this, it is recommended to dilute the DNA in water or a buffer with a low EDTA concentration (<0.3 mM).[7][12] The presence of this precipitate is not necessarily indicative of transfection performance.[7][12]

Troubleshooting Guide: Low Cell Viability

High cytotoxicity after transfection is a common issue. The following table outlines potential causes and suggests solutions to improve cell viability.

Possible Cause Suggested Solution
Suboptimal this compound-C to Nucleic Acid Ratio Optimize the ratio of this compound-C reagent to DNA or RNA. A common starting point is a 1:2 to 1:3 ratio of DNA (µg) to lipid (µl), but this may need to be optimized with ratios from 1:0.5 to 1:5.[8][12]
High Amount of Transfection Reagent or Nucleic Acid Perform a dose-response experiment to determine the optimal amount of both the this compound-C reagent and the nucleic acid to minimize toxicity.[11][13]
Poor Quality of Plasmid DNA Use high-purity plasmid DNA with low endotoxin levels.[8][12] Endotoxins can contribute to cell death.
Suboptimal Cell Density Ensure that cells are at an optimal confluency at the time of transfection. For many cell lines, a confluency of >90% is recommended for lipid-based reagents.[8][12] If cell density is too low, a significant drop in viability can be observed.[13]
Prolonged Exposure to Transfection Complexes For sensitive cell lines, consider removing the transfection medium 4-6 hours post-transfection and replacing it with fresh growth medium.[13] Shortening the exposure time can significantly reduce cytotoxicity.[]
Presence of Antibiotics Avoid using antibiotics in the growth medium during transfection, as they can cause cell death.[1][5][12]
Incompatible Serum-Free Medium If using serum-free conditions, ensure the medium is compatible with this compound-C, as some formulations can inhibit transfection.[1][5]
Improper Storage of Reagent Store this compound-C at 4°C and avoid freezing to maintain its activity.[6][8]
Cell Health and Passage Number Use healthy, actively dividing cells. It is recommended to use cells that have been passaged less than 20 times to ensure reproducible results.[6] If performance declines, it may be necessary to start a new vial of cells.[8][12]

Experimental Protocols

Standard this compound-C Transfection Protocol for Adherent Cells (6-well plate)

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate to ensure they reach the desired confluency (typically >90%) at the time of transfection.

  • Preparation of Complexes (in serum-free medium):

    • Tube A (DNA): Dilute 4 µg of plasmid DNA in 500 µL of serum-free medium (e.g., Opti-MEM® I Reduced Serum Medium).

    • Tube B (this compound-C): In a separate tube, dilute 2-12 µL of this compound-C reagent into 500 µL of serum-free medium. Mix gently.

  • Formation of Transfection Complexes:

    • Combine the diluted DNA (Tube A) and the diluted this compound-C (Tube B).

    • Mix gently and incubate at room temperature for 15-45 minutes to allow the complexes to form. The solution may appear cloudy.[1]

  • Transfection:

    • Remove the growth medium from the cells.

    • Wash the cells once with serum-free medium.

    • Add the 1 mL of the DNA-lipid complex mixture to the cells.

  • Incubation:

    • Incubate the cells at 37°C in a CO₂ incubator for 4-5 hours.[1]

  • Post-Transfection:

    • Add 2 mL of growth medium containing serum. For sensitive cells, you can replace the transfection medium with fresh, complete growth medium.

  • Assay: Analyze for transgene expression 24-48 hours post-transfection.

Protocol for Optimizing this compound-C Transfection to Increase Viability
  • Vary this compound-C to DNA Ratio:

    • Prepare multiple transfection reactions with a fixed amount of DNA (e.g., 1 µg) and varying amounts of this compound-C reagent. Test ratios such as 1:1, 1:2, 1:3, and 1:4 (µg DNA: µL reagent).

  • Optimize Cell Density:

    • Seed cells at different densities to achieve varying levels of confluency at the time of transfection (e.g., 70%, 80%, 90%).

  • Test Different Incubation Times:

    • Vary the incubation time of the transfection complexes with the cells (e.g., 4 hours, 6 hours, 12 hours, 24 hours) before replacing with fresh medium.[15]

  • Assess Viability and Efficiency:

    • For each condition, assess cell viability using a method like Trypan Blue exclusion or a CCK-8 assay.[15]

    • Measure transfection efficiency using a reporter gene (e.g., GFP) or by assaying for your gene of interest.

  • Select Optimal Conditions: Choose the condition that provides the highest transfection efficiency with the lowest cytotoxicity.

Quantitative Data Summary

The following tables provide recommended ranges for key parameters that should be optimized to enhance cell viability.

Table 1: this compound-C to DNA Ratio Optimization

DNA (µg)This compound-C (µL)Ratio (DNA:Lipid)Expected Outcome
10.5 - 1.51:0.5 - 1:1.5May result in lower efficiency but higher viability.
12 - 31:2 - 1:3Often a good starting point for many cell lines.[8][12]
14 - 51:4 - 1:5May increase efficiency but could also increase toxicity.[8][12]

Table 2: Cell Density and Incubation Time

ParameterRecommended RangeRationale
Cell Confluency >90% for many cell typesHigher confluency can improve cell health and transfection performance.[8][12]
Incubation Time 4 - 6 hoursFor sensitive cells, shorter incubation times can reduce cytotoxicity.[13]

Visual Guides

Troubleshooting Workflow for Low Cell Viability

Troubleshooting_Workflow start Low Cell Viability Observed check_ratio Check this compound-C:DNA Ratio start->check_ratio check_dna Assess DNA Quality & Quantity start->check_dna check_density Verify Cell Density & Health start->check_density check_reagent Confirm Reagent Integrity start->check_reagent check_protocol Review Transfection Protocol start->check_protocol optimize_ratio Optimize Ratio (e.g., 1:2 to 1:5) check_ratio->optimize_ratio purify_dna Use High-Purity, Endotoxin-Free DNA check_dna->purify_dna optimize_density Optimize Seeding Density (>90% confluency) check_density->optimize_density store_properly Store Reagent at 4°C, Do Not Freeze check_reagent->store_properly adjust_protocol Adjust Protocol (e.g., reduce incubation time, remove antibiotics) check_protocol->adjust_protocol solution Improved Cell Viability optimize_ratio->solution purify_dna->solution optimize_density->solution store_properly->solution adjust_protocol->solution Transfection_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_post_transfection Post-Transfection seed_cells 1. Seed Cells (Day 1) Target >90% confluency prep_dna 2. Dilute DNA in serum-free medium prep_this compound 3. Dilute this compound-C in serum-free medium form_complex 4. Mix Diluted DNA & this compound-C Incubate 15-45 min prep_this compound->form_complex add_complex 5. Add Complexes to Cells incubate 6. Incubate 4-5 hours add_media 7. Add/Replace with Complete Growth Medium incubate->add_media assay 8. Assay for Expression (24-48 hours post-transfection) Optimization_Tree start Goal: Increase Viability q1 Is DNA:Reagent ratio optimized? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is cell density optimal? a1_yes->q2 optimize_ratio Test ratios from 1:1 to 1:5 a1_no->optimize_ratio a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is exposure time minimized? a2_yes->q3 optimize_density Test confluency from 70-95% a2_no->optimize_density a3_yes Yes q3->a3_yes a3_no No q3->a3_no end_node High Viability Achieved a3_yes->end_node optimize_time Test incubation of 4-24h a3_no->optimize_time optimize_ratio->q2 optimize_density->q3 optimize_time->end_node

References

Navigating DMRIE-C Complex Formation Beyond Opti-MEM: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive resource for researchers seeking alternatives to Opti-MEM for the formation of DMRIE-C transfection complexes. We address common questions, offer troubleshooting advice for specific issues encountered during experiments, and provide detailed protocols to ensure successful transfection outcomes.

Frequently Asked Questions (FAQs)

Q1: Is it mandatory to use Opti-MEM for this compound-C complex formation?

While Opti-MEM I Reduced Serum Medium is the recommended diluent for preparing this compound-C and nucleic acid solutions before complexing, it is not strictly mandatory.[1][2] The key requirement is to form the complexes in a serum-free environment, as serum proteins can interfere with the process.[1][3]

Q2: What are the primary alternatives to Opti-MEM for this application?

Commonly used alternatives include other serum-free basal media such as Dulbecco's Modified Eagle Medium (DMEM) and RPMI 1640 Medium.[4] Simple saline solutions like phosphate-buffered saline (PBS) are generally not recommended due to the lack of buffering capacity and essential ions that can impact complex stability and cell health.

Q3: Will using an alternative medium affect my transfection efficiency?

It is possible. Opti-MEM is a reduced-serum medium that is specifically formulated to support cell health in the absence of serum and to be compatible with cationic lipid transfection reagents. While serum-free DMEM or RPMI 1640 can be used, the efficiency of complex formation and subsequent transfection may not be as high as with Opti-MEM.[4] It is crucial to empirically test and optimize the conditions for your specific cell type and application.

Q4: Can any serum-free medium be used as an alternative?

Caution is advised. Some serum-free media formulations may contain components that can inhibit cationic lipid-mediated transfection.[1] It is essential to test the compatibility of any new serum-free medium with this compound-C before proceeding with critical experiments.

Q5: How does the absence of serum impact complex formation?

Serum contains a multitude of proteins and other molecules that can bind to the cationic this compound-C lipid or the nucleic acid, preventing the stable formation of the lipoplex required for efficient entry into cells.[3] Performing this step in a serum-free environment ensures the optimal electrostatic interaction between the positively charged lipid and the negatively charged nucleic acid.

Troubleshooting Guide

Encountering issues when using an alternative to Opti-MEM? This guide will help you diagnose and resolve common problems.

TroubleshootingWorkflow start Start: Low Transfection Efficiency or High Cell Death check_medium Is the alternative medium completely serum-free? start->check_medium check_compatibility Have you tested for medium-reagent incompatibility? check_medium->check_compatibility Yes solution_serum Solution: Use a confirmed serum-free medium for complex formation. check_medium->solution_serum No optimize_ratio Have you optimized the this compound-C:nucleic acid ratio? check_compatibility->optimize_ratio Yes solution_compatibility Solution: Test a different serum-free medium (e.g., another DMEM formulation or RPMI 1640). check_compatibility->solution_compatibility No cell_health Are the cells healthy and at optimal confluency? optimize_ratio->cell_health Yes solution_ratio Solution: Perform a titration of this compound-C and nucleic acid to find the optimal ratio for the new medium. optimize_ratio->solution_ratio No protocol_adherence Are you following the correct incubation times? cell_health->protocol_adherence Yes solution_cell_health Solution: Ensure cells are >90% viable and 70-90% confluent. Use low-passage cells. cell_health->solution_cell_health No solution_protocol Solution: Adhere to recommended incubation times for complex formation and cell exposure. protocol_adherence->solution_protocol No end Resolution: Improved Transfection/Viability protocol_adherence->end Yes solution_serum->end solution_compatibility->end solution_ratio->end solution_cell_health->end solution_protocol->end

Caption: Troubleshooting workflow for this compound-C transfection.

Data Presentation: Performance in Different Media

While direct comparative data for this compound-C across a wide range of media is limited in peer-reviewed literature, the following table summarizes expected performance based on manufacturer recommendations and studies on similar cationic lipid transfection reagents.

Medium for Complex FormationRelative Transfection Efficiency (Normalized to Opti-MEM)Expected Cell ViabilityKey Considerations
Opti-MEM I Reduced Serum Medium 100%HighRecommended standard for optimal performance.
Serum-Free DMEM 60-80%HighA viable alternative, but may require optimization of reagent-to-nucleic acid ratios.
Serum-Free RPMI 1640 50-70%HighAnother common alternative, particularly for suspension or immune cells. Optimization is recommended.
DMEM + Serum <10%VariableNot recommended for complex formation due to interference from serum components.
RPMI 1640 + Serum <10%VariableNot recommended for complex formation.

Note: The quantitative data presented is an estimation based on available information for cationic lipid transfection and should be used as a guideline. Actual performance will vary depending on the cell type, nucleic acid, and experimental conditions.

Experimental Protocols

Protocol for this compound-C Complex Formation Using Serum-Free DMEM or RPMI 1640

This protocol is adapted for a 6-well plate format. For other formats, scale the volumes accordingly.

Materials:

  • This compound-C Reagent

  • Nucleic acid (plasmid DNA or RNA)

  • Serum-Free DMEM or Serum-Free RPMI 1640

  • Adherent or suspension cells in culture

  • Polystyrene tubes

Procedure:

  • Cell Preparation:

    • For adherent cells, seed 2-4 x 10^5 cells per well in a 6-well plate the day before transfection to ensure they are 70-90% confluent at the time of complex addition.

    • For suspension cells, on the day of transfection, pellet the cells and resuspend in fresh growth medium at a density of 0.8-1.2 x 10^6 cells/mL.

  • Complex Formation (perform at room temperature): a. Dilute Nucleic Acid: In a sterile polystyrene tube, dilute 1-4 µg of your nucleic acid into 250 µL of serum-free DMEM or RPMI 1640. Mix gently. b. Dilute this compound-C: In a separate sterile polystyrene tube, gently mix the this compound-C vial. Dilute 1-10 µL of this compound-C into 250 µL of serum-free DMEM or RPMI 1640. The optimal ratio of this compound-C to nucleic acid should be determined empirically, starting with a 1:2 ratio (µg nucleic acid : µL this compound-C). Mix gently. c. Combine and Incubate: Combine the diluted nucleic acid and the diluted this compound-C. Mix gently by pipetting up and down. Incubate the mixture for 15-30 minutes at room temperature to allow the complexes to form. The solution may appear cloudy.

  • Transfection: a. Adherent Cells: Gently aspirate the culture medium from the cells and add the 500 µL of the this compound-C:nucleic acid complex to each well. b. Suspension Cells: Add the 500 µL of the this compound-C:nucleic acid complex to each well containing the cell suspension. c. Incubate the cells with the complexes for 4-6 hours at 37°C in a CO2 incubator. d. After the incubation period, add 1.5 mL of complete growth medium (containing serum and antibiotics) to each well without removing the transfection complexes. e. Continue to incubate the cells for 24-72 hours before assaying for gene expression.

References

Validation & Comparative

A Head-to-Head Comparison of DMRIE-C and Lipofectamine for Suspension Cell Transfection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers working in immunology, hematology, and oncology, the genetic modification of suspension cells is a cornerstone of experimental biology and therapeutic development. However, these cells, growing in liquid culture without attachment, are notoriously difficult to transfect using traditional lipid-based reagents. This guide provides a detailed comparison of two widely used transfection reagents, DMRIE-C and various formulations of Lipofectamine, to assist researchers in selecting the optimal method for their suspension cell applications. We will delve into their mechanisms of action, compare their performance based on available experimental data, and provide detailed protocols for their use.

Mechanism of Action: A Shared Path with Subtle Differences

Both this compound-C and Lipofectamine reagents are cationic lipid formulations that facilitate the entry of nucleic acids into eukaryotic cells.[1] The fundamental principle involves the electrostatic interaction between the positively charged lipid molecules and the negatively charged phosphate backbone of nucleic acids (DNA or RNA).[1] This interaction leads to the formation of condensed, positively charged complexes. These complexes then associate with the negatively charged cell surface, leading to their uptake, which is generally believed to occur through endocytosis.[1][2]

Once inside the cell, the lipid-nucleic acid complex must escape the endosomal pathway to release its cargo into the cytoplasm. For DNA, the journey continues to the nucleus for transcription.[1] While the general mechanism is similar, the specific lipid composition of each reagent can influence the efficiency of complex formation, cellular uptake, and endosomal escape, leading to variations in transfection efficiency and cytotoxicity across different cell types.

This compound-C is a 1:1 (M/M) liposome formulation of the cationic lipid this compound (1,2-dimyristyloxypropyl-3-dimethyl-hydroxy ethyl ammonium bromide) and cholesterol.[3] Lipofectamine reagents, on the other hand, are proprietary formulations that often include a neutral "helper" lipid, such as DOPE (dioleoylphosphatidylethanolamine), which can aid in the fusion of the liposome with the cell membrane and facilitate the release of the nucleic acid from the endosome.[4]

Performance Comparison in Suspension Cell Lines

Direct, side-by-side comparisons of this compound-C and the various Lipofectamine formulations in a wide range of suspension cells are limited in published literature. However, by compiling data from various sources, we can build a comparative picture of their performance.

Key Findings:

  • This compound-C is frequently highlighted for its effectiveness in lymphoid-derived cell lines.[3][5] It has been shown to successfully transfect cell lines such as Jurkat, MOLT-4, KG-1, and K-562.[6][7]

  • Lipofectamine 2000 has demonstrated variable success. While it can be effective in some suspension cells like K562, its efficiency is often reported to be moderate (around 30-50%), and it can exhibit significant cytotoxicity.[8][9][10] For other challenging lines like HL-60, its efficiency is very low with high accompanying toxicity.[11]

  • Lipofectamine 3000 appears to be less suited for some common suspension cell lines. Studies have reported very low transfection efficiencies in Jurkat and HL-60 cells, often coupled with high cytotoxicity.[11][12]

  • Lipofectamine LTX has been optimized for lower cytotoxicity and has been used with some success in Jurkat, K562, and HL-60 cells.[13][14][15]

  • Lipofectamine Plus has shown high efficiency for oligonucleotide transfection in HL-60 cells, but significantly lower efficiency for larger plasmid DNA.[16]

The following tables summarize the available performance data for this compound-C and various Lipofectamine reagents in common suspension cell lines.

Table 1: Performance of this compound-C in Suspension Cell Lines

Cell LinePerformance HighlightsSource(s)
JurkatParticularly effective for this cell line.[3]
MOLT-4Successfully transfected.[6][7]
KG-1Successfully transfected.[6]
K-562Successfully transfected.[6]

Table 2: Performance of Lipofectamine Reagents in Suspension Cell Lines

ReagentCell LineTransfection EfficiencyCell Viability/CytotoxicitySource(s)
Lipofectamine 2000 K-562~30% (GFP plasmid)Not specified[8]
K-562Better than some other reagentsNot specified[9]
HL-60~7.9%~46.2%[11]
Lipofectamine 3000 Jurkat<3% (GFP plasmid)High toxicity[12]
HL-60~8.9%~51.9%[11]
H9T-cellsInsufficientCytotoxic[17]
Lipofectamine LTX JurkatSatisfactory efficacy after optimizationNot specified[13]
K-562Protocol availableLow cytotoxicity formulation[14]
HL-60Protocol availableLow cytotoxicity formulation[15]
Lipofectamine Plus HL-60~90-95% (oligonucleotides)Not specified[16]
HL-60~5-25% (plasmid DNA)Not specified[16]

Experimental Protocols

Detailed and optimized protocols are crucial for successful transfection of suspension cells. Below are representative protocols for this compound-C and Lipofectamine LTX. Note that optimization of reagent-to-DNA ratio and cell number is recommended for each new cell line and plasmid combination.

Transfection of Suspension Cells with this compound-C Reagent

This protocol is based on the manufacturer's guidelines for a 6-well plate format.[3]

Materials:

  • This compound-C Reagent

  • Suspension cells in growth medium

  • Plasmid DNA

  • Serum-free medium (e.g., Opti-MEM® I Reduced Serum Medium)

  • 6-well tissue culture plates

Procedure:

  • For each transfection, dilute 2-12 µl of this compound-C reagent into 500 µl of serum-free medium in a sterile tube. Mix gently.

  • In a separate sterile tube, dilute 4 µg of plasmid DNA into 500 µl of serum-free medium.

  • Combine the diluted this compound-C and diluted DNA. Mix gently and incubate at room temperature for 15-45 minutes to allow for complex formation.

  • While complexes are forming, prepare the cells. Count the cells and pellet them by centrifugation. Resuspend the cell pellet in serum-free growth medium.

  • Add 2-3 x 10^6 cells in 0.2 ml of serum-free growth medium to each well of a 6-well plate.

  • Add the 1 ml of lipid-DNA complex mixture to the well containing the cells. Mix gently by rocking the plate.

  • Incubate the cells at 37°C in a CO2 incubator for 4-5 hours.

  • Add 2 ml of growth medium containing serum to each well. For some cell lines like Jurkat and MOLT-4, stimulants such as PMA and PHA can be added to enhance gene expression.

  • Assay for transgene expression 24-48 hours post-transfection.

Transfection of Suspension Cells with Lipofectamine® LTX Reagent

This protocol is based on the manufacturer's guidelines for transfecting K562 cells in a 24-well format.[14]

Materials:

  • Lipofectamine® LTX Reagent

  • PLUS™ Reagent (optional, enhances performance in some cells)

  • Suspension cells (e.g., K562) in complete growth medium

  • Plasmid DNA

  • Opti-MEM® I Reduced Serum Medium

  • 24-well tissue culture plates

Procedure:

  • On the day of transfection, plate 1 x 10^5 cells per well in 0.5 ml of complete growth medium.

  • For each well to be transfected, dilute 0.5 µg of plasmid DNA into 100 µl of Opti-MEM® I Reduced Serum Medium.

  • If using PLUS™ Reagent, add 0.5 µl directly to the diluted DNA and mix gently. Incubate for 5-15 minutes at room temperature.

  • Add 1.25-2.25 µl of Lipofectamine® LTX to the diluted DNA (with or without PLUS™ Reagent). Mix gently and incubate for 25 minutes at room temperature to form DNA-lipid complexes.

  • Add the 100 µl of the DNA-lipid complex mixture to each well containing cells.

  • Mix gently by rocking the plate back and forth.

  • Incubate the cells at 37°C in a CO2 incubator for 18-48 hours before assaying for transgene expression. It is not necessary to remove the transfection complexes.

Visualizing the Process: Workflows and Mechanisms

To better understand the transfection process, the following diagrams illustrate the general experimental workflow and the conceptual mechanism of cationic lipid-mediated transfection.

G cluster_prep Complex Formation cluster_transfection Transfection cluster_analysis Analysis dna Plasmid DNA in Serum-Free Medium mix Combine and Incubate (15-45 min) dna->mix lipid Transfection Reagent in Serum-Free Medium lipid->mix add_complex Add Complexes to Cells mix->add_complex cells Suspension Cells in Culture Plate cells->add_complex incubate Incubate (4-48 hours) add_complex->incubate assay Assay for Gene Expression incubate->assay

General experimental workflow for suspension cell transfection.

Conceptual mechanism of cationic lipid-mediated transfection.

Conclusion and Recommendations

The choice between this compound-C and Lipofectamine for transfecting suspension cells is highly dependent on the specific cell line being used.

  • This compound-C appears to be a robust choice for lymphoid-derived cell lines, such as Jurkat and MOLT-4, and is specifically marketed for its effectiveness in suspension cells.[3] For researchers working primarily with these types of cells, this compound-C is a strong starting point.

  • Lipofectamine reagents offer a broader range of formulations, with Lipofectamine LTX being a potentially good option when lower cytotoxicity is a primary concern. However, for notoriously difficult-to-transfect suspension cells like HL-60 and some Jurkat applications, Lipofectamine reagents may provide suboptimal results, and significant optimization is required.[11][12][13]

For any new suspension cell line, it is crucial to perform a pilot experiment to optimize transfection conditions, including the lipid-to-DNA ratio and cell density. If high efficiency is paramount and chemical methods prove insufficient, alternative methods such as electroporation or viral transduction may be more suitable, despite their own inherent challenges of cytotoxicity and complexity.[8][12]

References

A Head-to-Head Comparison of DMRIE-C and FuGENE Transfection Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cell biology and drug development, the efficient delivery of nucleic acids into cells is a critical step for a vast array of applications, from gene function studies to the production of therapeutic proteins. The choice of transfection reagent is paramount to the success of these experiments, with efficacy and cellular toxicity being key considerations. This guide provides an objective comparison of two widely used transfection reagents: DMRIE-C, a liposomal formulation, and FuGENE, a non-liposomal reagent, supported by experimental data and detailed protocols.

Overview of this compound-C and FuGENE

This compound-C is a cationic lipid-based transfection reagent. It is a 1:1 (M/M) liposomal formulation of the cationic lipid this compound (1,2-dimyristyloxypropyl-3-dimethyl-hydroxy ethyl ammonium bromide) and cholesterol.[1] This composition allows it to form complexes with negatively charged nucleic acids, facilitating their entry into eukaryotic cells. This compound-C is particularly noted for its effectiveness in transfecting suspension cells, such as Jurkat and other lymphoid-derived cell lines, as well as for RNA transfection.[1][2]

FuGENE is a family of non-liposomal transfection reagents, with FuGENE® HD being a prominent member. It is a 100% synthetic, multi-component reagent designed for the delivery of DNA into a wide variety of eukaryotic and insect cell lines, including those that are traditionally difficult to transfect.[3] FuGENE reagents are known for their high efficiency and low toxicity, and their protocol does not typically require the removal of serum or culture medium during transfection.[4]

Quantitative Performance Data

The following tables summarize the transfection efficiency and cell viability data for this compound-C and FuGENE HD in various cell lines as reported in published studies. It is important to note that direct head-to-head comparisons in the same study are limited, and performance can vary depending on the cell type, plasmid, and experimental conditions.

Table 1: Transfection Efficiency of this compound-C in Suspension Cell Lines

Cell LineTransfection Efficiency (% of cells)Reporter GeneReference
MOLT-4~45%CAT[5]
KG-1~35%CAT[5]
K-562~25%CAT[5]
Jurkat~20%CAT[5]

Data is estimated from a bar chart in the cited source and represents the percentage of cells expressing the chloramphenicol acetyltransferase (CAT) reporter gene.

Table 2: Transfection Efficiency and Cell Viability with FuGENE HD

Cell LineTransfection Efficiency (% of max RLU)Cell Viability (% of control)Reporter GeneReference
HEK293High>90%Luciferase[6]
Hep G2Moderate>90%Luciferase[6]
JurkatLow>90%Luciferase[6]
HeLaHigh>80%Luciferase[7][8]
K562Low>80%Luciferase[7]
PC-12High>90%Luciferase[8]
RAW 264.7High~65%Luciferase[8]

RLU: Relative Light Units. Data is presented as a percentage of the maximum reporter gene expression observed in the respective studies.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and for adapting protocols to specific research needs.

This compound-C Transfection Protocol for Suspension Cells (e.g., Jurkat)

This protocol is based on the manufacturer's guidelines for a 6-well plate format.[9][10]

One day before transfection:

  • Culture cells to a density of 4–8 × 10^5 cells/ml. Ensure cells are in the logarithmic growth phase and have high viability.

On the day of transfection:

  • For each transfection sample, prepare two tubes.

  • Tube A (DNA solution): Dilute 4 µg of plasmid DNA in 500 µl of serum-free medium (e.g., Opti-MEM® I Reduced Serum Medium).

  • Tube B (this compound-C solution): Mix the this compound-C vial by inverting 5-10 times. Dilute 2-12 µl of this compound-C into 500 µl of serum-free medium. The optimal amount of this compound-C should be determined empirically.

  • Combine the contents of Tube A and Tube B. Mix gently and incubate for 15-45 minutes at room temperature to allow for complex formation.

  • While the complexes are forming, prepare the cells. Centrifuge the required number of cells, wash once with serum-free medium, and resuspend 2-3 x 10^6 cells in 0.2 ml of serum-free medium per well.

  • Add the 1 ml of the DNA-DMRIE-C complex to the cells in each well.

  • Incubate the cells at 37°C in a CO2 incubator for 4-5 hours.

  • Add 2 ml of growth medium containing 15% fetal bovine serum to each well. For Jurkat cells, the addition of 1 µg/ml PMA and 50 ng/ml PHA may enhance promoter activity.[9]

  • Assay for transgene expression 24-48 hours post-transfection.

FuGENE HD Transfection Protocol for Adherent Cells (e.g., HEK293)

This protocol is a general guideline based on the manufacturer's instructions for a 6-well plate format.[4][11]

One day before transfection:

  • Plate cells in 2 ml of their standard growth medium so that they will be 50-80% confluent at the time of transfection. For HEK293 cells, this is typically 2-2.5 x 10^5 cells per well.

On the day of transfection:

  • Allow FuGENE HD reagent and DNA to come to room temperature.

  • For each transfection, dilute 1-2 µg of plasmid DNA into 100 µl of serum-free medium (e.g., Opti-MEM® I or DMEM).

  • Vortex the FuGENE HD vial for 1 second. Add 3-6 µl of FuGENE HD directly to the diluted DNA solution. The optimal DNA:reagent ratio (typically between 3:1 and 6:1) should be optimized for each cell line.

  • Mix the solution by vortexing for 1 second or flicking the tube. Incubate for 5-15 minutes at room temperature.

  • Add the entire transfection complex drop-wise to the cells in the 6-well plate.

  • Gently rock the plate to ensure even distribution of the complexes.

  • Return the plate to the incubator. There is no need to change the medium.

  • Assay for gene expression 24-48 hours post-transfection.

Visualizing the Process: Transfection Workflow and Reagent Composition

To better understand the transfection process and the nature of these reagents, the following diagrams have been generated.

Transfection_Workflow cluster_preparation Complex Formation cluster_transfection Cellular Uptake cluster_expression Gene Expression Plasmid DNA Plasmid DNA Complex Complex Plasmid DNA->Complex Transfection Reagent Transfection Reagent Transfection Reagent->Complex Cells Cells Complex->Cells Addition to cells Endocytosis Endocytosis Cells->Endocytosis Endosomal Escape Endosomal Escape Endocytosis->Endosomal Escape Nuclear Entry Nuclear Entry Endosomal Escape->Nuclear Entry Transcription & Translation Transcription & Translation Nuclear Entry->Transcription & Translation Protein Protein Transcription & Translation->Protein

Caption: General workflow of nucleic acid transfection into eukaryotic cells.

Reagent_Composition cluster_this compound This compound-C (Liposomal) cluster_FuGENE FuGENE (Non-Liposomal) This compound This compound (Cationic Lipid) Liposome Liposome Bilayer This compound->Liposome Cholesterol Cholesterol Cholesterol->Liposome Complex_this compound This compound-C/DNA Complex Liposome->Complex_this compound Components Proprietary Multi-component Synthetic Mixture Complex_FuGENE FuGENE/DNA Complex Components->Complex_FuGENE DNA Nucleic Acid (Negative Charge) DNA->Complex_this compound DNA->Complex_FuGENE

Caption: Compositional difference between this compound-C and FuGENE transfection reagents.

Concluding Remarks

The choice between this compound-C and FuGENE will largely depend on the specific cell type being used and the experimental goals. This compound-C demonstrates utility for the transfection of suspension cell lines, a challenging application for many reagents. FuGENE HD, on the other hand, offers a broader applicability to a wide range of cell types with the significant advantages of high efficiency and low toxicity, along with a simplified protocol that does not require media changes.

For researchers working with lymphoid-derived or other suspension cell lines, this compound-C is a strong candidate. For those working with a variety of adherent cell lines, including difficult-to-transfect ones, or who prioritize low cytotoxicity and ease of use, FuGENE HD presents a compelling option. As with any biological technique, empirical optimization of transfection conditions for each specific cell line and plasmid combination is highly recommended to achieve the best possible results.

References

transfection efficiency of Dmrie compared to other lipids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal transfection reagent is a critical step in achieving reliable and reproducible experimental results. This guide provides an objective comparison of the transfection efficiency of DMRIE-C, a cationic lipid-based transfection reagent, with other commonly used lipid alternatives. The information presented is supported by experimental data to aid in the selection of the most appropriate reagent for your specific cell type and application.

Overview of Cationic Lipid-Mediated Transfection

Cationic lipids are synthetic molecules with a positively charged head group and a hydrophobic tail. These lipids are formulated into liposomes that can complex with negatively charged nucleic acids, such as plasmid DNA and RNA, to form lipoplexes. The net positive charge of these lipoplexes facilitates their interaction with the negatively charged cell membrane, leading to cellular uptake, primarily through endocytosis. A critical step for successful transfection is the subsequent escape of the nucleic acid from the endosome into the cytoplasm, and for DNA, its eventual entry into the nucleus for transcription.

Comparative Transfection Efficiency of this compound-C

This compound-C is a liposomal formulation of the cationic lipid this compound (1,2-dimyristyloxypropyl-3-dimethyl-hydroxy ethyl ammonium bromide) and cholesterol.[1] It has been shown to be particularly effective for the transfection of suspension cells and for RNA transfection.[1][2]

Performance in Suspension Cells (Jurkat)

A study directly comparing the transfection efficiency of this compound-C with other cationic lipid reagents in Jurkat cells (a human T-lymphocyte cell line) demonstrated its superior performance. Using a chloramphenicol acetyltransferase (CAT) reporter gene, this compound-C yielded the highest level of gene expression compared to CELLFECTIN, LIPOFECTIN®, and LIPOFECTAMINE™.

Table 1: Comparison of Transfection Efficiency in Jurkat Cells [2]

Transfection ReagentRelative CAT Activity (%)
This compound-C 100
CELLFECTIN~40
LIPOFECTIN®~20
LIPOFECTAMINE™~10

Data is normalized to the highest expressing reagent (this compound-C).

Performance in Adherent Cells (CHO)

In Chinese Hamster Ovary (CHO) cells, a commonly used adherent cell line for protein production, this compound-C demonstrated solid performance. When compared to other reagents for the transfection of a plasmid encoding Enhanced Green Fluorescent Protein (EGFP), this compound-C achieved a respectable transfection efficiency, although it was outperformed by some other methods in this specific study.

Table 2: Comparison of Transfection Efficiency in CHO Cells

Transfection ReagentPositive Transfectants (%)Relative Fluorescence (rfu)
Nucleofector55147
DOTAP/DOPE18Not Reported
Lipofectin18Not Reported
This compound-C 11 9
CHEMS/DOPE6Not Reported
Lipofectamine 20002Not Reported

Data represents the percentage of EGFP positive cells and the relative fluorescence units (rfu).

It is important to note that transfection efficiency is highly cell-type dependent, and the optimal reagent for one cell line may not be the best for another.[3][4]

Experimental Protocols

To ensure reproducibility and allow for accurate comparison between reagents, a standardized experimental protocol is essential. Below is a detailed methodology for a typical comparative transfection efficiency experiment using a reporter gene assay.

I. Cell Seeding and Preparation
  • Cell Culture : Maintain the desired mammalian cell line (e.g., HEK293, HeLa, CHO) in the appropriate complete growth medium supplemented with serum and antibiotics at 37°C in a humidified incubator with 5% CO₂.

  • Seeding : The day before transfection, seed the cells into a 24-well plate at a density that will result in 70-80% confluency on the day of transfection. For adherent cells, this is typically 5 x 10⁴ cells per well in 500 µL of complete growth medium.[] For suspension cells like Jurkat, a density of 1 x 10⁶ cells per well is recommended.[2]

II. Transfection Procedure (per well of a 24-well plate)

This protocol is a general guideline and should be optimized for each cell type and reagent. Always refer to the manufacturer's specific instructions.

  • Prepare DNA Solution : In a sterile microcentrifuge tube, dilute 0.5 µg of a reporter plasmid (e.g., expressing GFP or luciferase) in 50 µL of serum-free medium (e.g., Opti-MEM®).

  • Prepare Lipid Solution : In a separate sterile microcentrifuge tube, dilute the recommended volume of the cationic lipid reagent (e.g., 1-2 µL of this compound-C) in 50 µL of serum-free medium.

  • Form Lipoplexes : Combine the diluted DNA and the diluted lipid solutions. Mix gently by pipetting and incubate for 15-30 minutes at room temperature to allow the formation of DNA-lipid complexes.

  • Transfect Cells :

    • For adherent cells , gently remove the growth medium from the wells and add the 100 µL of the lipoplex mixture dropwise to the cells. After an initial incubation of 4-6 hours, add 400 µL of complete growth medium.

    • For suspension cells , add the 100 µL of the lipoplex mixture directly to the cells in their culture medium.

  • Incubation : Incubate the cells for 24-48 hours at 37°C in a CO₂ incubator.

III. Quantification of Transfection Efficiency
  • For GFP Reporter Gene :

    • Fluorescence Microscopy : Visualize the cells under a fluorescence microscope to qualitatively assess the percentage of fluorescent cells.

    • Flow Cytometry : For a quantitative analysis, detach the cells (for adherent lines), and analyze the percentage of GFP-positive cells using a flow cytometer.[6][7]

  • For Luciferase Reporter Gene :

    • Cell Lysis : Wash the cells with phosphate-buffered saline (PBS) and then lyse the cells using a suitable lysis buffer.

    • Luminometry : Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer. The relative light units (RLU) are proportional to the amount of expressed luciferase.[8]

Mechanism of Cationic Lipid-Mediated Transfection

The following diagram illustrates the key steps involved in the delivery of nucleic acids into a cell using a cationic lipid reagent like this compound-C.

G cluster_extracellular Extracellular Space lipid Cationic Lipid (e.g., this compound-C) lipoplex Lipoplex Formation (Lipid + Nucleic Acid) lipid->lipoplex Complexation na Nucleic Acid (DNA/RNA) na->lipoplex membrane Cell Membrane lipoplex->membrane endocytosis Endocytosis membrane->endocytosis endosome Endosome endocytosis->endosome escape Endosomal Escape endosome->escape cytoplasm Cytoplasm escape->cytoplasm nucleus Nucleus cytoplasm->nucleus Nuclear Entry (for DNA) expression Gene Expression nucleus->expression

Caption: Cationic Lipid Transfection Pathway.

Experimental Workflow for Comparing Transfection Reagents

The following diagram outlines a typical workflow for conducting a comparative study of different transfection lipids.

G cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis cell_culture Cell Culture (Select Cell Line) seed_cells Seed Cells in Multi-well Plate cell_culture->seed_cells transfect Transfect Cells seed_cells->transfect reporter Prepare Reporter Gene Plasmid complex_formation Form Lipoplexes (DNA + Lipid) reporter->complex_formation reagent_prep Prepare Transfection Reagents (this compound-C, Lipid A, Lipid B) reagent_prep->complex_formation complex_formation->transfect incubation Incubate for 24-48 hours transfect->incubation assay Perform Reporter Assay (e.g., Flow Cytometry for GFP, Luminometry for Luciferase) incubation->assay data_analysis Data Analysis (Compare Efficiency) assay->data_analysis conclusion Conclusion (Select Optimal Reagent) data_analysis->conclusion

Caption: Comparative Transfection Workflow.

References

A Head-to-Head Comparison: DMRIE-C vs. Electroporation for Primary Cell Transfection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers working with primary cells, introducing foreign nucleic acids is a critical yet often challenging step. The inherent sensitivity of these cells, which are directly isolated from living tissue, demands transfection methods that balance high efficiency with minimal cytotoxicity. This guide provides an objective comparison of two widely used non-viral transfection techniques: the lipid-based reagent DMRIE-C and the physical method of electroporation. We will delve into their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal method for their specific primary cell applications.

Performance Overview

Both this compound-C and electroporation have proven effective for transfecting primary cells, but they operate on fundamentally different principles. This compound-C is a cationic lipid formulation that forms a complex with negatively charged nucleic acids. This lipid-nucleic acid complex then fuses with the cell membrane, releasing the genetic material into the cytoplasm. Electroporation, on the other hand, utilizes an electrical pulse to create transient pores in the cell membrane, allowing nucleic acids to enter the cell directly.

The choice between these methods often comes down to a trade-off between transfection efficiency and cell viability. Electroporation can achieve high transfection rates in hard-to-transfect primary cells, but it can also be harsh, leading to significant cell death.[1] Lipid-based reagents like this compound-C are generally considered gentler on cells, which can result in a higher yield of viable, transfected cells, even if the absolute transfection efficiency is lower.[2]

Quantitative Data Summary

The following tables summarize quantitative data from studies comparing lipid-based transfection methods, including this compound-C, with electroporation in primary hematopoietic cells and other cell lines.

Table 1: Comparison of mRNA Transfection in K562 Human Hematopoietic Cells

ParameterThis compound-C (Lipofection)Electroporation
Transfection Efficiency (EGFP+) Superior to passive pulsing89%
Cell Viability Not specified in direct comparison85% (15% death rate)
Plasmid DNA Comparison Not Applicable40% EGFP+, 49% cell viability (51% death rate)

Data sourced from a study comparing mRNA delivery methods in K562 cells, a human immortalized myelogenous leukemia line often used as a model for hematopoietic cells. The study highlighted electroporation's superiority over lipofection with this compound-C for mRNA delivery to dendritic cells.[3][4]

Table 2: General Comparison in Primary T Lymphocytes

ParameterLipid-Based Reagents (General)Electroporation (mRNA)
Transfection Efficiency Generally lower>90%
Cell Viability Generally higher>80%

Data synthesized from studies on primary T lymphocyte transfection.[5][6] Note that this electroporation data is for mRNA, which is often more efficient and less toxic than plasmid DNA electroporation.

Experimental Protocols

Detailed methodologies for both this compound-C-mediated transfection and electroporation are provided below. These protocols are generalized and should be optimized for specific primary cell types and experimental conditions.

This compound-C Transfection Protocol (for a 6-well plate format)

This protocol is based on the manufacturer's guidelines for suspension cells.[7][8]

  • Complex Formation:

    • In a sterile tube, dilute 2-12 µl of this compound-C reagent into 500 µl of serum-free medium (e.g., Opti-MEM® I). Mix gently.

    • In a separate tube, dilute 4 µg of plasmid DNA into 500 µl of serum-free medium.

    • Combine the diluted DNA and diluted this compound-C. Mix gently and incubate for 15-45 minutes at room temperature to allow complexes to form.

  • Cell Preparation:

    • Prepare a single-cell suspension from your primary cells.

    • Wash the cells once with serum-free growth medium.

    • Resuspend the cells in serum-free medium at a concentration of 2-3 x 10^6 cells in 0.2 ml.

  • Transfection:

    • Add the 0.2 ml of cell suspension to a well of a 6-well plate.

    • Add the 1 ml of DNA-lipid complexes to the well containing the cells.

    • Incubate the cells at 37°C in a CO2 incubator for 4-5 hours.

  • Post-Transfection:

    • Add 2 ml of complete growth medium (containing serum and antibiotics).

    • Assay for gene expression 24-48 hours post-transfection.

Electroporation Protocol (General for Primary Lymphocytes)

This protocol is a general guideline based on typical electroporation procedures for primary T cells.[5]

  • Cell Preparation:

    • Wash primary lymphocytes with sterile PBS and resuspend them in the appropriate electroporation buffer at a concentration of 5 x 10^6 cells per 100 µl.

  • Electroporation:

    • Add the desired amount of nucleic acid (e.g., 10 µg of mRNA or plasmid DNA) to the cell suspension.

    • Transfer the cell/nucleic acid mixture to a sterile electroporation cuvette.

    • Pulse the cells using a pre-optimized program on an electroporator (e.g., a square-wave pulse). The optimal electrical parameters (voltage, pulse duration, number of pulses) must be determined empirically for each cell type.

  • Post-Electroporation Recovery:

    • Immediately after electroporation, transfer the cells to a culture dish containing pre-warmed complete culture medium.

    • Incubate the cells at 37°C in a CO2 incubator.

  • Analysis:

    • Monitor cell viability and gene expression at desired time points (e.g., 24-72 hours post-transfection).

Visualizing the Processes

To better understand the workflows and potential cellular responses, the following diagrams are provided.

DMRIE_C_Workflow cluster_prep Preparation cluster_complex Complex Formation cluster_transfection Transfection cluster_post Post-Transfection DNA Plasmid DNA Dilute_DNA Dilute DNA DNA->Dilute_DNA DMRIEC This compound-C Reagent Dilute_DMRIEC Dilute this compound-C DMRIEC->Dilute_DMRIEC SFM1 Serum-Free Medium SFM1->Dilute_DNA SFM2 Serum-Free Medium SFM2->Dilute_DMRIEC Combine Combine & Incubate Dilute_DNA->Combine Dilute_DMRIEC->Combine Complex DNA-Lipid Complex Combine->Complex AddComplex Add Complex to Cells Complex->AddComplex Cells Primary Cells in Suspension Cells->AddComplex Incubate Incubate 4-5h AddComplex->Incubate AddMedia Add Complete Medium Incubate->AddMedia Culture Culture 24-48h AddMedia->Culture Analysis Analyze Gene Expression Culture->Analysis

This compound-C Transfection Workflow

Electroporation_Workflow cluster_prep Preparation cluster_electro Electroporation cluster_post Post-Transfection Cells Primary Cells Resuspend Resuspend Cells in Buffer Cells->Resuspend Buffer Electroporation Buffer Buffer->Resuspend NucleicAcid Nucleic Acid (DNA/RNA) Mix Mix Cells & Nucleic Acid NucleicAcid->Mix Resuspend->Mix Transfer Transfer to Cuvette Mix->Transfer Pulse Apply Electrical Pulse Transfer->Pulse Recover Transfer to Culture Medium Pulse->Recover Incubate Incubate Recover->Incubate Analysis Analyze Viability & Expression Incubate->Analysis Cellular_Response cluster_dmriec This compound-C (Lipid-Based) cluster_ep Electroporation DMRIEC Lipid-Nucleic Acid Complex MembraneFusion Membrane Fusion DMRIEC->MembraneFusion LowTox Lower Cytotoxicity DMRIEC->LowTox Endocytosis Endocytosis MembraneFusion->Endocytosis Release Endosomal Escape Endocytosis->Release Expression_D Gene Expression Release->Expression_D AntiApoptotic Anti-Apoptotic Signature LowTox->AntiApoptotic EP Electrical Pulse Pores Transient Membrane Pores EP->Pores HighTox Potential for Higher Cytotoxicity EP->HighTox DirectEntry Direct Cytosolic Entry Pores->DirectEntry Expression_E Gene Expression DirectEntry->Expression_E Stress Cellular Stress Response HighTox->Stress p53 p53-mediated DNA Damage Response Stress->p53

References

A Comparative Guide to Transfection Reagent Cytotoxicity: Featuring DMRIE-C

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cell biology and drug development, selecting the appropriate transfection reagent is a critical step that balances transfection efficiency with cellular health. High cytotoxicity can compromise experimental results by inducing stress responses, apoptosis, or necrosis, thereby affecting the interpretation of cellular responses to the introduced genetic material. This guide provides a comparative overview of the cytotoxicity associated with various transfection reagents, with a special focus on DMRIE-C, a reagent known for its efficacy in suspension cell lines.

Quantitative Cytotoxicity Comparison

Table 1: Comparative Cytotoxicity of Lipofectamine 2000 and FuGENE HD in Various Cell Lines [1]

Cell LineLipofectamine 2000 (% Cytotoxicity)FuGENE HD (% Cytotoxicity)
HEK293T~10%<10%
Caco-2~60% <10%
AV3>90% ~60%
JAR~90% >35%
Caki-1~80% ~35%
I/1KiNegligibleNegligible
CHO<10%<10%

Note: Cytotoxicity is presented as the percentage of cell death. Higher percentages indicate greater cytotoxicity. Data is approximated from graphical representations in the source study.[1]

Focus on this compound-C Reagent

This compound-C is a liposomal formulation consisting of a 1:1 molar ratio of the cationic lipid this compound (1,2-dimyristyloxypropyl-3-dimethyl-hydroxy ethyl ammonium bromide) and cholesterol.[2][3] It is particularly noted for its effectiveness in transfecting suspension cells, such as Jurkat (a human T-lymphocyte cell line), and other lymphoid-derived cell lines, which are traditionally challenging to transfect.[2][3][4][5]

While specific percentage viability data from direct comparative studies is not available in the searched literature, the product documentation and related studies emphasize its utility for specific applications where other reagents may be less effective.[2][4][5] The general principle of cationic lipid-based transfection involves the formation of a positively charged complex with negatively charged nucleic acids. This complex then interacts with the negatively charged cell membrane, facilitating entry into the cell, often via endocytosis. However, the positive charge and lipid composition can also lead to membrane disruption and subsequent cytotoxicity.[5]

Experimental Protocols for Cytotoxicity Assessment

To enable researchers to perform their own comparative studies, a detailed protocol for a standard cytotoxicity assay is provided below. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol for Assessing Transfection Reagent Cytotoxicity

Objective: To quantify the cytotoxicity of transfection reagents by measuring the viability of cells post-transfection.

Materials:

  • Cells in culture

  • Transfection reagents to be tested (e.g., this compound-C, Lipofectamine 2000, FuGENE HD)

  • Nucleic acid (e.g., plasmid DNA)

  • 96-well tissue culture plates

  • Appropriate cell culture medium

  • Serum-free medium (for complex formation)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • One day prior to transfection, seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of transfection (typically 40-80% confluency for adherent cells).

  • Transfection:

    • On the day of transfection, prepare the transfection complexes according to the manufacturer's protocol for each reagent being tested. This typically involves diluting the nucleic acid and the transfection reagent in serum-free medium separately, then combining them and incubating for a specified time to allow for complex formation.

    • Include control wells: untreated cells (no reagent, no nucleic acid) and cells treated with the transfection reagent only (no nucleic acid).

    • Add the transfection complexes to the cells.

    • Incubate the cells for the desired period (e.g., 24-48 hours) under standard culture conditions (37°C, 5% CO2).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized by viable cells into formazan crystals.

    • After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plate overnight in the dark at room temperature or in an incubator. Ensure all formazan crystals are dissolved.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control cells using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100

Visualizing Experimental Workflows and Cellular Pathways

To further clarify the processes involved in comparing transfection reagent cytotoxicity and the general mechanism of action, the following diagrams are provided.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate reagent_prep Prepare transfection complexes (Reagent A, B, C) transfection Transfect cells with complexes reagent_prep->transfection incubation Incubate for 24-48 hours transfection->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_incubation Incubate for 2-4 hours mtt_addition->formazan_incubation solubilization Add solubilization solution formazan_incubation->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability comparison Compare cytotoxicity of reagents calculate_viability->comparison

Caption: Workflow for comparing transfection reagent cytotoxicity.

G cluster_pathway General Cytotoxicity Pathway of Cationic Lipids cationic_lipid Cationic Lipid-NA Complex cell_membrane Cell Membrane cationic_lipid->cell_membrane endocytosis Endocytosis cell_membrane->endocytosis membrane_disruption Membrane Disruption cell_membrane->membrane_disruption Direct Interaction endosomal_escape Endosomal Escape endocytosis->endosomal_escape cytosol Cytosolic Effects membrane_disruption->cytosol endosomal_escape->cytosol mitochondrial_stress Mitochondrial Stress cytosol->mitochondrial_stress apoptosis Apoptosis mitochondrial_stress->apoptosis

Caption: Cationic lipid-mediated cytotoxicity pathway.

References

The Economics of Transfection: A Cost-Effectiveness Analysis of DMRIE-C for Large-Scale Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals scaling up their experimental workflows, the choice of transfection reagent is a critical decision that balances efficiency with budgetary constraints. This guide provides a detailed comparison of the cost-effectiveness of DMRIE-C, a well-established cationic lipid-based transfection reagent, with other popular alternatives for large-scale applications.

In the realm of large-scale experiments, such as high-throughput screening, protein production, and gene therapy development, the cost per transfection can quickly become a significant factor. While high transfection efficiency and low cytotoxicity are paramount for reliable and reproducible results, the economic viability of a chosen reagent is equally important. This guide delves into a comparative analysis of this compound-C against other widely used transfection reagents: Lipofectamine 3000, FuGENE HD, and Polyethylenimine (PEI).

Performance and Cost at a Glance: A Comparative Table

To facilitate a clear comparison, the following table summarizes the key performance indicators and cost considerations for each transfection reagent. The "Cost per Transfection" is an estimated value based on a hypothetical large-scale experiment in a 6-well plate format, using manufacturer-recommended protocols and publicly available pricing.

ReagentSupplierPrice (USD)VolumeRecommended Ratio (Reagent:DNA)Estimated Transfections (per mL in 6-well plate)Estimated Cost per Transfection (USD in 6-well plate)Key Features
This compound-C Invitrogen$729.65 - $760.00[1][2]1 mL2-12 µL per 1-2 µg DNA[3]~83 - 500~1.46 - 9.15Effective for suspension and lymphoid-derived cell lines[1][3][4].
Lipofectamine 3000 Invitrogen$821.65[5]1.5 mL1.5 µL per 1 µg DNA[6]~667~1.23High efficiency in a broad range of cells, including difficult-to-transfect ones[7].
FuGENE HD Promega$602.00[8]1 mL3:1 (µL:µg)[9]~333~1.81Low toxicity and high efficiency in a variety of cell lines[8][10].
Polyethylenimine (PEI) Various~$149.00 - $1,243.00 (for 1g)[11]Varies1:2 to 1:3 (DNA:PEI w/w)[12]Highly variableVery Low (~$0.01 - $0.10)Extremely cost-effective, suitable for very large-scale applications[13][14][15].

Note: Prices are subject to change and may vary by vendor and location. The estimated cost per transfection is for illustrative purposes and will depend on the specific experimental conditions and optimization.

In-Depth Analysis of Reagent Cost-Effectiveness

This compound-C: This reagent has a long-standing reputation, particularly for its effectiveness in transfecting suspension cells and other challenging lymphoid-derived cell lines[1][3][4]. While its upfront cost per milliliter is comparable to other high-end reagents, the broad recommended reagent-to-DNA ratio allows for optimization that can potentially reduce the cost per transfection. For labs working extensively with suspension cultures, the reliable performance of this compound-C may justify the cost.

Lipofectamine 3000: Marketed for its high transfection efficiency across a wide array of cell types, including those notoriously difficult to transfect, Lipofectamine 3000 presents a compelling option[6][7]. Its lower recommended reagent-to-DNA ratio can translate to a lower cost per transfection compared to some competitors, making it a strong candidate for large-scale experiments where high efficiency is critical.

FuGENE HD: This non-liposomal reagent is known for its gentle effect on cells, leading to high cell viability post-transfection[8][10]. This can be a crucial factor in large-scale experiments where maintaining a healthy cell population is essential for downstream applications. The cost per transfection is in the mid-range, offering a balance between performance and budget.

Polyethylenimine (PEI): In terms of sheer cost-effectiveness, PEI is in a class of its own[13][14][15]. As a cationic polymer, it is significantly cheaper than lipid-based reagents, making it the go-to choice for extremely large-scale projects like recombinant protein and virus production[16]. However, PEI's performance can be more cell-type dependent, and it often requires more extensive optimization to achieve high efficiency and minimize cytotoxicity[13].

Experimental Protocol: A General Guide for Large-Scale Transfection

The following is a generalized protocol for a large-scale transfection experiment in a 6-well plate format. It is essential to optimize conditions for your specific cell line and plasmid.

Materials:

  • This compound-C Reagent (or alternative)

  • Plasmid DNA (high purity)

  • Opti-MEM I Reduced Serum Medium (or other serum-free medium)

  • Complete cell culture medium

  • Cells to be transfected

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed cells in 6-well plates so that they reach 70-90% confluency at the time of transfection.

  • Complex Formation: a. In a sterile tube, dilute 1-2 µg of plasmid DNA in 250 µL of Opti-MEM I medium. b. In a separate sterile tube, dilute 2-12 µL of this compound-C reagent in 250 µL of Opti-MEM I medium. c. Combine the diluted DNA and diluted this compound-C. Mix gently and incubate at room temperature for 15-30 minutes to allow for complex formation.

  • Transfection: a. Remove the growth medium from the cells. b. Add the 500 µL of the DNA-lipid complex to each well. c. Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Post-Transfection: a. After the incubation period, add 1.5 mL of complete growth medium to each well. b. Return the plates to the incubator.

  • Analysis: Assay for gene expression 24-72 hours post-transfection.

Visualizing the Workflow and Signaling Pathways

To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.

Transfection_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis Cell Seeding Cell Seeding DNA Dilution DNA Dilution Reagent Dilution Reagent Dilution Complex Formation Complex Formation DNA Dilution->Complex Formation Reagent Dilution->Complex Formation Addition to Cells Addition to Cells Complex Formation->Addition to Cells Incubation Incubation Addition to Cells->Incubation Gene Expression Assay Gene Expression Assay Incubation->Gene Expression Assay

A generalized workflow for a large-scale transfection experiment.

Cationic_Lipid_Transfection Cationic Lipid Cationic Lipid Lipoplex Lipoplex Cationic Lipid->Lipoplex Plasmid DNA Plasmid DNA Plasmid DNA->Lipoplex Cell Membrane Cell Membrane Lipoplex->Cell Membrane Endocytosis Endosome Endosome Cell Membrane->Endosome Endosome->Cytoplasm Endosomal Escape Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import Transcription Transcription Nucleus->Transcription Translation Translation Transcription->Translation Protein Protein Translation->Protein

Mechanism of cationic lipid-mediated transfection.

Conclusion

The selection of a transfection reagent for large-scale experiments is a multifaceted decision. While this compound-C remains a robust choice, especially for suspension cell lines, alternatives like Lipofectamine 3000 and FuGENE HD offer competitive performance and cost profiles. For applications where budget is the primary driver and extensive optimization is feasible, PEI presents an exceptionally low-cost solution. Ultimately, the most cost-effective reagent is one that consistently delivers high transfection efficiency and cell viability for the specific cell type and application, thereby minimizing the need for costly and time-consuming repeat experiments. Researchers are encouraged to perform small-scale pilot experiments to validate the optimal reagent and conditions before embarking on large-scale endeavors.

References

Validating Gene Knockdown: A Comparative Guide to Dmrie-C-Delivered siRNA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving and validating gene knockdown is a cornerstone of functional genomics and target validation. The choice of siRNA delivery reagent is critical for success, impacting both knockdown efficiency and cellular health. This guide provides an objective comparison of Dharmacon's Dmrie-C, a classic transfection reagent, with modern alternatives, supported by experimental data and detailed protocols.

Performance Comparison of siRNA Transfection Reagents

The efficiency of a transfection reagent is determined by its ability to deliver siRNA into cells, leading to significant target gene knockdown with minimal cytotoxicity. While this compound-C has been a foundational tool, newer reagents often offer improved performance in terms of both efficacy and cell viability. Below is a summary of comparative performance data for various transfection reagents.

Table 1: Comparison of Knockdown Efficiency of Various Transfection Reagents

Transfection ReagentCell LineTarget GenesiRNA Concentration (nM)Knockdown Efficiency (%)Data Source
DharmaFECT 1 HeLaPPIB25>90Horizon Discovery[1]
DharmaFECT 1 A549Lamin A/CNot Specified~85Altogen Biosystems[2]
DharmaFECT 3 Bovine MDMMEFV50~87PMC[3]
Lipofectamine™ RNAiMAX HeLaGAPDH10~95Thermo Fisher Scientific[4]
Lipofectamine™ RNAiMAX hES CellsOct4Not Specified~90PubMed[5]
Lipofectamine™ 2000 Bovine MDMMEFV50~80PMC[3]
HiPerFect HeLaPPIB100~80Horizon Discovery[6]
GenMute™ HepG2GAPDHNot SpecifiedSignificant SilencingNIH[7]

Note: this compound-C is an older reagent from Invitrogen (now Thermo Fisher Scientific). DharmaFECT™ is a more modern series of reagents from Dharmacon (now Horizon Discovery) and is presented here as a comparable successor for Dharmacon-based siRNA delivery workflows.

Table 2: Comparison of Cytotoxicity of Various Transfection Reagents

Transfection ReagentCell LineObservationData Source
DharmaFECT 1-4 MultipleCell viability >80% under optimal conditionsHorizon Discovery[1]
DharmaFECT 3 Primary Human MDMsLess toxic than Lipofectamine™ 2000PMC[8]
Lipofectamine™ RNAiMAX MultipleMinimal cytotoxicityThermo Fisher Scientific[4]
Lipofectamine™ 2000 Primary Human MDMsMore toxic than DharmaFECT 3PMC[8]
Fugene® Huh-7High cytotoxicity (~41% viability)MDPI[9]
X-tremeGENE Primary Human MDMsVery toxicPMC[8]

Experimental Workflows and Logical Relationships

Successful gene knockdown experiments follow a logical workflow, from transfection to validation. Understanding the relationships between different stages is key to interpreting results accurately.

G cluster_prep Preparation cluster_transfection Transfection Cell_Seeding Seed Cells Transfect_Cells Add Complexes to Cells Cell_Seeding->Transfect_Cells siRNA_Prep Prepare siRNA Complex_Formation Form siRNA-Lipid Complexes siRNA_Prep->Complex_Formation Reagent_Prep Prepare this compound-C/ Alternative Reagent Reagent_Prep->Complex_Formation Complex_Formation->Transfect_Cells RNA_Isolation Isolate RNA (24-48h post) Transfect_Cells->RNA_Isolation Protein_Lysis Prepare Protein Lysate (48-96h post) Transfect_Cells->Protein_Lysis qPCR qRT-PCR Analysis RNA_Isolation->qPCR Western_Blot Western Blot Analysis Protein_Lysis->Western_Blot

Experimental workflow for siRNA-mediated gene knockdown and validation.

Signaling Pathway Example: EGFR Signaling

To illustrate the application of siRNA-mediated gene knockdown, we can consider the Epidermal Growth Factor Receptor (EGFR) signaling pathway. This pathway is crucial for regulating cell growth and proliferation, and its dysregulation is implicated in cancer.[10] Key components like EGFR, RAS, and MAPK are common targets for gene knockdown studies.

EGFR_Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Grb2 Grb2 EGFR->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

References

Measuring Transfection Efficiency: A Comparative Guide to Reporter Gene Assays for DMRIE-C

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and cellular analysis, the efficient delivery of nucleic acids into cells is a critical step. Cationic lipid-based transfection reagents, such as DMRIE-C, are widely utilized for this purpose.[1][2] Quantifying the success of transfection is paramount, and reporter gene assays remain the gold standard for this evaluation. This guide provides a comparative overview of using reporter gene assays to measure the efficiency of this compound-C, alongside other common transfection reagents, supported by experimental data and detailed protocols.

Performance Comparison of Transfection Reagents

The efficiency of a transfection reagent can vary significantly depending on the cell type and the nucleic acid being delivered. The following table summarizes the transfection efficiency and cytotoxicity of various reagents, including cationic lipid formulations similar to this compound-C (DOPE:DOTAP and DOPE:DOTMA), across several common cell lines. The data is derived from studies using an mCherry fluorescent reporter protein.

Cell LineTransfection ReagentReagent:DNA RatioTransfection Efficiency (%)Cytotoxicity
HEK-293T Lipofectamine 20004:1 or 6:1~60%Moderate
FuGENE HD3:1~60%Low
PEI 40k9:1>40%High
DOPE:DOTAP (1:1)6:1>70% (mRNA)Low
DOPE:DOTMA (1:1)3:1 to 6:1>80% (mRNA)Low
Caco-2 Lipofectamine 20006:1~20%Moderate
FuGENE HDHigh Ratios~5%Low
PEI 25k5:1 to 9:1~20%Moderate
PEI 40k9:1~30%High
AV3 Lipofectamine 20006:1~3%Not specified
FuGENE HD4.5:1~3%Not specified
PEI 25k/40k9:1~3%Not specified
DOPE:DOTAP (0.5:1)9:1~3%Not specified

Data is synthesized from a systematic comparison of in-house and commercial transfection reagents.[3][4] It is important to note that the efficiency of this compound-C may vary, and optimization is recommended for each specific cell line and experiment.[5]

Experimental Protocols

Reporter gene assays are a reliable method for quantifying the level of gene expression following transfection.[6] The most common systems utilize enzymes like luciferase or fluorescent proteins such as Green Fluorescent Protein (GFP).[6][7]

Dual-Luciferase® Reporter Assay

This assay is highly sensitive and allows for normalization of transfection efficiency by using a co-transfected control reporter.[8]

Materials:

  • Cells cultured in a multi-well plate

  • This compound-C Transfection Reagent

  • Reporter plasmid (e.g., pGL4 containing Firefly luciferase)

  • Control plasmid (e.g., pRL-CMV containing Renilla luciferase)

  • Opti-MEM® I Reduced Serum Medium

  • Dual-Luciferase® Reporter Assay System (or equivalent)

  • Luminometer

Protocol:

  • Cell Seeding: One day prior to transfection, seed cells in a multi-well plate to ensure they are at the optimal confluence (typically 70-90%) at the time of transfection.

  • Complex Formation:

    • For each well to be transfected, dilute the reporter plasmid and control plasmid in serum-free medium like Opti-MEM®.

    • In a separate tube, dilute the this compound-C reagent in the same serum-free medium.

    • Combine the diluted DNA and this compound-C solutions, mix gently, and incubate at room temperature for 15-45 minutes to allow for the formation of DNA-lipid complexes.[5]

  • Transfection: Add the DNA-lipid complexes to the cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours. The optimal time for assaying should be determined empirically.[6]

  • Cell Lysis:

    • Remove the culture medium and wash the cells with Phosphate-Buffered Saline (PBS).

    • Add passive lysis buffer to each well and incubate for a recommended time (e.g., 15 minutes) at room temperature with gentle shaking.[8]

  • Luminometry:

    • Transfer the cell lysate to a luminometer tube or a white-walled 96-well plate.

    • Add the Luciferase Assay Reagent II (LAR II) which contains the substrate for Firefly luciferase, and measure the luminescence.

    • Add the Stop & Glo® Reagent to quench the Firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the luminescence again.[8]

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for variability in transfection efficiency and cell number.

Visualizing the Process

To better understand the underlying mechanisms and workflows, the following diagrams illustrate the cationic lipid transfection process and a typical reporter gene assay workflow.

G cluster_0 Preparation cluster_1 Transfection cluster_2 Analysis start Start dilute_dna Dilute Reporter & Control Plasmids in Serum-Free Medium start->dilute_dna dilute_lipid Dilute this compound-C in Serum-Free Medium start->dilute_lipid form_complex Combine and Incubate to Form DNA-Lipid Complexes dilute_dna->form_complex dilute_lipid->form_complex add_to_cells Add Complexes to Cells form_complex->add_to_cells incubate_cells Incubate Cells (24-48h) add_to_cells->incubate_cells lyse_cells Lyse Cells incubate_cells->lyse_cells measure_luminescence Measure Firefly & Renilla Luminescence lyse_cells->measure_luminescence analyze_data Normalize and Analyze Data measure_luminescence->analyze_data end End analyze_data->end G cluster_0 Extracellular cluster_1 Intracellular DNA Nucleic Acid (negatively charged) Lipoplex Lipoplex DNA->Lipoplex Lipid This compound-C (cationic lipid) Lipid->Lipoplex Endosome Endosome Lipoplex->Endosome Endocytosis Lipoplex->Endosome Release Endosomal Escape Endosome->Release Expression Gene Expression Release->Expression

References

DMRIE-C in Hard-to-Transfect Cells: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers working with challenging cell lines, efficient gene delivery is a critical yet often elusive goal. Hard-to-transfect cells, such as suspension cells and primary cells, present unique barriers to standard transfection protocols. This guide provides a comparative overview of DMRIE-C, a cationic lipid-based transfection reagent, and its performance in these challenging models, alongside other commercially available alternatives. The data presented is compiled from various studies to offer a comprehensive resource for selecting the optimal transfection strategy.

Performance in Suspension Cell Lines

Suspension cell lines, particularly those of hematopoietic origin, are notoriously difficult to transfect using lipid-based reagents. This compound-C has been specifically highlighted for its efficacy in these cell types.

This compound-C Performance Data

A study demonstrated the capability of this compound-C to transfect various suspension cell lines with a reporter plasmid. The results, while not a direct head-to-head comparison with other reagents in the same study, provide a baseline for its performance.[1][2]

Table 1: Transfection Efficiency of this compound-C in Suspension Cell Lines [1][2]

Cell LineDescriptionTransfection Efficiency (Reporter Gene Activity)
JurkatHuman T lymphocyteModerate to High
MOLT-4Human T lymphoblastHigh
KG-1Human acute myelogenous leukemiaModerate
K-562Human chronic myelogenous leukemiaLow to Moderate

Note: Efficiency is qualitative based on reported CAT assay results. Specific percentages were not provided in the source.

Comparative Performance of Alternative Reagents in Jurkat and K562 Cells

While direct comparative data for this compound-C is limited, other studies provide valuable benchmarks for alternative reagents in common hard-to-transfect suspension lines like Jurkat and K562.

Table 2: Comparative Transfection Efficiency and Viability in Jurkat Cells

ReagentTransfection Efficiency (% of Max RLU)Cell Viability (%)Optimal Reagent:DNA Ratio
ViaFect™>80%>80%2.5:1
FuGENE® HD>80%>80%4.5:1
Lipofectamine® 2000>50% to <80%>80%4.5:1
TurboFect~7.8% (GFP+ cells)HighNot Specified
Lipofectamine® 3000<3% (GFP+ cells)Not SpecifiedNot Specified
FuGENE® HD (in another study)<3% (GFP+ cells)Not SpecifiedNot Specified
X-tremeGENE™ HP<3% (GFP+ cells)Not SpecifiedNot Specified

Data for ViaFect™, FuGENE® HD, and Lipofectamine® 2000 are from a study by Promega, where efficiency is relative to the best performing reagent in that study.[3] Data for TurboFect, Lipofectamine® 3000, FuGENE® HD, and X-tremeGENE™ HP are from a separate study and represent the percentage of GFP positive cells.[4]

Table 3: Comparative Transfection Efficiency and Viability in K562 Cells

ReagentTransfection Efficiency (% of Max RLU)Cell Viability (%)Optimal Reagent:DNA Ratio
ViaFect™>80%>80%2:1
Lipofectamine® 2000>80%>80%3.5:1

Data is from a study by Promega, where efficiency is relative to the best performing reagent in that study.[3]

Performance in Primary Cells

Transfection of Primary Neurons

Transfecting primary neurons often requires specialized reagents or physical methods to achieve reasonable efficiency without inducing significant cytotoxicity.[5]

  • Lipid-Based Reagents: Reagents like Lipofectamine® 2000 have been used, with reported efficiencies around 1.3-6% in primary cortical neurons.[5][6] Success is highly dependent on the protocol and the health of the neurons.

  • Electroporation (Nucleofection): This physical method can yield higher efficiencies, with some reports of up to 45% in primary motor neurons, but can also be associated with higher cell death if not optimized.[7]

  • Viral Methods: Adenovirus and adeno-associated virus (AAV) are often used for high-efficiency gene delivery to primary neurons, particularly for in vivo applications.[5]

Experimental Protocols

Detailed methodologies are crucial for successful transfection. Below are representative protocols for this compound-C and a general workflow for lipid-based transfection.

This compound-C Transfection Protocol for Suspension Cells (e.g., Jurkat)

This protocol is adapted from the manufacturer's guidelines.[8]

  • Cell Preparation: Seed 2-3 x 10^6 cells in 0.2 ml of serum-free growth medium without antibiotics per well of a 6-well plate.

  • Complex Formation:

    • In a separate tube, dilute 1-2 µg of plasmid DNA into 500 µl of Opti-MEM® I Reduced Serum Medium.

    • In another tube, dilute 2-12 µl of this compound-C reagent into 500 µl of Opti-MEM® I.

    • Combine the diluted DNA and this compound-C solutions, mix gently, and incubate for 15-45 minutes at room temperature.

  • Transfection: Add the 1 ml of the DNA-lipid complex to the well containing the cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 4-5 hours.

  • Post-Transfection: Add 2 ml of growth medium containing 15% fetal bovine serum. For Jurkat and MOLT-4 cells, the addition of 1 µg/ml PMA and 50 ng/ml PHA may enhance promoter activity.

  • Assay: Analyze for gene expression 24-48 hours post-transfection.

General Lipid-Based Transfection Workflow

The following diagram illustrates a typical workflow for cationic lipid-mediated transfection.

G cluster_prep Preparation cluster_complex Complex Formation cluster_transfection Transfection cluster_post Post-Transfection DNA Plasmid DNA in serum-free medium Mix Combine and Incubate (15-45 min) DNA->Mix Lipid Transfection Reagent in serum-free medium Lipid->Mix AddComplex Add DNA-lipid complex to cells Mix->AddComplex Cells Cells in serum-free medium Cells->AddComplex Incubate Incubate (4-24 hours) AddComplex->Incubate AddMedia Add complete growth medium Incubate->AddMedia Assay Assay for Gene Expression (24-72 hours) AddMedia->Assay G cluster_extracellular Extracellular cluster_cellular Cellular DNA Plasmid DNA (- charge) Complex DNA-Lipid Complex (Lipoplex) DNA->Complex Lipid Cationic Lipid (+ charge) Lipid->Complex Membrane Cell Membrane Complex->Membrane Adsorption Endosome Endosome Membrane->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Nucleus Nucleus Cytoplasm->Nucleus Nuclear Entry Transcription Transcription Nucleus->Transcription Translation Translation Transcription->Translation mRNA Protein Protein Expression Translation->Protein

References

DMRIE: A Comparative Analysis of Transfection Success Rates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal transfection reagent is a critical step in ensuring experimental success. This guide provides a comprehensive comparison of the cationic lipid-based transfection reagent DMRIE (1,2-dimyristyloxypropyl-3-dimethyl-hydroxy ethyl ammonium bromide), and its common formulation this compound-C, against other widely used alternatives. We will delve into quantitative data on transfection efficiency and cytotoxicity, present detailed experimental protocols, and visualize experimental workflows to aid in your decision-making process.

Performance Comparison of Transfection Reagents

This compound-C, a 1:1 formulation of this compound and cholesterol, has been shown to be particularly effective for the transfection of suspension cells, a notoriously challenging cell type for non-viral gene delivery.[1][2] While newer reagents have largely superseded it for many common adherent cell lines, understanding its performance characteristics remains valuable for specific applications.

Below are tables summarizing the transfection efficiency and cytotoxicity of this compound-C in comparison to other popular transfection reagents across various cell lines. It is important to note that direct head-to-head comparisons of this compound-C with a wide range of modern reagents across multiple cell lines in single studies are limited. The data presented here is compiled from various sources and should be interpreted with consideration of the different experimental conditions.

Transfection Efficiency

Table 1: Comparison of Transfection Efficiency (% of positive cells or relative reporter activity)

Cell LineThis compound-CLipofectamine 2000Lipofectamine 3000FuGENE HDOther Reagents
Suspension Cells
JurkatHigh CAT Activity[2]~2-4% (GFP)[3]<30% (GFP)[4]-TransIT-Jurkat: Optimized[5]
K562High CAT Activity[2]19% (GFP, with polybrene)[3]--Nucleofection: 76.1% (GFP)[6]
MOLT-4High CAT Activity[2]----
KG-1High CAT Activity[2]----
Adherent Cells
HEK293/293T-98% (GFP)[7]-High Expression[8]-
HeLa-76.4% (GFP)[9]-~70%[10]Biontex K2: 90.3% (GFP)[9]
CHO-K1-54.1% (GFP)[11]--Transfectamine™ 5000: High[12]
COS-7Highly Effective[2]--50-70% (reporter gene)[13]-

Note: "-" indicates that no direct comparative data was found in the searched literature under the specified conditions.

Cytotoxicity

Table 2: Comparison of Cell Viability (%)

Cell LineThis compound-CLipofectamine 2000Lipofectamine 3000FuGENE HDOther Reagents
Suspension Cells
Jurkat-----
K562----Low cytotoxicity with Nucleofection[6]
Adherent Cells
HEK293/293T-67%[7]->90%[13]-
HeLa-Not significantly affected[9]->90%[13]Biontex K2: Not significantly affected[9]
MEFs---No significant difference at various ratios[14]-

Note: "-" indicates that no direct comparative data was found in the searched literature under the specified conditions.

Experimental Protocols

To ensure reproducibility and allow for a clear comparison of methodologies, detailed experimental protocols for key assays are provided below.

General Transfection Protocol for Suspension Cells using this compound-C Reagent

This protocol is adapted from the manufacturer's guidelines and relevant literature for a 6-well plate format.[1][2][15]

  • Cell Preparation: Culture suspension cells (e.g., Jurkat, K562) to the desired density in their appropriate growth medium. Just prior to transfection, prepare a single-cell suspension.

  • Complex Formation: a. In each well of a 6-well plate, add 500 µL of serum-free medium (e.g., Opti-MEM® I Reduced Serum Medium). b. Thoroughly mix the this compound-C reagent by inverting the tube 5-10 times. Dilute 2-12 µL of this compound-C into the serum-free medium in the well. Swirl the plate gently to mix. c. In a separate sterile tube, dilute 4 µg of plasmid DNA in 500 µL of serum-free medium. d. Add the diluted DNA to the well containing the diluted this compound-C. Mix by swirling the plate. e. Incubate for 15-45 minutes at room temperature to allow for complex formation.

  • Transfection: a. Wash the prepared cells once with serum-free growth medium. b. Add 2-3 x 10^6 cells in 200 µL of serum-free growth medium to each well containing the lipid-DNA complexes. c. Incubate the cells for 4-5 hours at 37°C in a CO2 incubator.

  • Post-Transfection: a. Add 2 mL of growth medium containing 15% fetal bovine serum to each well. b. For certain cell lines like Jurkat and MOLT-4, promoter activity can be enhanced by adding Phorbol 12-myristate 13-acetate (PMA) and Phytohemagglutinin (PHA).[1][15] c. Assay for transgene expression 24-48 hours post-transfection.

Assessment of Transfection Efficiency using a GFP Reporter Gene

A common method to quantify transfection efficiency is through the expression of a reporter gene, such as Green Fluorescent Protein (GFP).[16]

  • Transfection: Co-transfect the cells with your plasmid of interest and a separate plasmid constitutively expressing GFP, or use a plasmid where your gene of interest is fused to GFP.

  • Cell Harvesting: 24-72 hours post-transfection, harvest the cells. For adherent cells, this involves trypsinization.

  • Analysis by Flow Cytometry: a. Resuspend the cells in a suitable buffer (e.g., PBS). b. Analyze the cell suspension using a flow cytometer equipped with a laser to excite GFP (typically 488 nm). c. A non-transfected cell sample should be used as a negative control to set the background fluorescence gate. d. The percentage of GFP-positive cells in the transfected sample represents the transfection efficiency.

Assessment of Cytotoxicity using MTT or XTT Assay

The MTT and XTT assays are colorimetric assays used to assess cell metabolic activity, which is an indicator of cell viability.[17][18][19]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and transfect them according to the desired protocol. Include untransfected and reagent-only controls.

  • Incubation: After the desired post-transfection incubation period (e.g., 24 or 48 hours), proceed with the assay.

  • Reagent Addition:

    • MTT Assay: Add MTT reagent to each well and incubate for a few hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

    • XTT Assay: Prepare the XTT labeling mixture by combining the XTT labeling reagent and the electron-coupling reagent. Add this mixture to each well and incubate.

  • Solubilization (MTT only): For the MTT assay, add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (typically 570 nm for MTT and 450-500 nm for XTT) using a microplate reader.

  • Calculation: Cell viability is calculated as the ratio of the absorbance of the treated cells to that of the untreated control cells, expressed as a percentage.

Visualizing the Workflow

To better illustrate the logical flow of a comparative transfection experiment, the following diagram outlines the key steps.

Transfection_Comparison_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis cluster_results Results Cell_Culture Cell Culture (Adherent or Suspension) Complex_Formation Complex Formation (Lipid + DNA) Cell_Culture->Complex_Formation Plasmid_Prep Plasmid DNA Preparation (with Reporter Gene) Plasmid_Prep->Complex_Formation Reagent_Prep Transfection Reagent Preparation (this compound, Lipo, etc.) Reagent_Prep->Complex_Formation Cell_Transfection Addition of Complexes to Cells Complex_Formation->Cell_Transfection Incubation Incubation (24-72 hours) Cell_Transfection->Incubation Harvesting Cell Harvesting Incubation->Harvesting Efficiency_Assay Transfection Efficiency Assay (e.g., Flow Cytometry for GFP) Harvesting->Efficiency_Assay Viability_Assay Cell Viability Assay (e.g., MTT/XTT) Harvesting->Viability_Assay Data_Analysis Data Analysis & Comparison Efficiency_Assay->Data_Analysis Viability_Assay->Data_Analysis

A typical workflow for comparing the performance of different transfection reagents.

Conclusion

This compound-C remains a viable option for the transfection of certain cell types, particularly suspension cells. However, for many common adherent cell lines, newer reagents such as Lipofectamine 3000 and FuGENE HD may offer higher transfection efficiencies and lower cytotoxicity. The choice of transfection reagent should be guided by the specific cell type used, the experimental goals, and empirical optimization. The data and protocols presented in this guide serve as a starting point for researchers to make informed decisions and design effective transfection experiments. Further direct comparative studies are needed to provide a more complete picture of this compound's performance relative to the latest generation of transfection reagents across a broader spectrum of cell lines.

References

Safety Operating Guide

Navigating the Proper Disposal of Laboratory Chemicals: A General Framework

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific disposal procedures for a substance labeled "Dmrie" are not publicly available. "this compound" may be an internal designation or a less common chemical name. The following guide provides essential, step-by-step safety and logistical information for the proper disposal of common laboratory chemicals. This content is intended to serve as a foundational framework. It is imperative for all personnel to consult the official Safety Data Sheet (SDS) for the specific chemical in use and adhere to their institution's Environmental Health and Safety (EHS) guidelines.

This guide is designed for researchers, scientists, and drug development professionals to enhance laboratory safety and ensure compliant chemical handling, thereby building trust and providing value beyond the product itself.

Step-by-Step Chemical Disposal Protocol

Proper chemical disposal is a critical component of laboratory safety and environmental responsibility. The process begins before the waste is even generated and continues through to its final collection by trained professionals.

Step 1: Hazard Identification and Characterization

Before generating waste, it is crucial to understand the nature of the chemical.

  • Consult the Safety Data Sheet (SDS): The SDS is the primary source of information, detailing physical and chemical properties, hazards, and specific handling and disposal instructions.[1]

  • Identify Hazardous Characteristics: A chemical waste is generally considered hazardous if it exhibits one or more of the following characteristics:

    • Ignitability: Liquids with a flash point below 140°F, solids that can spontaneously combust, or oxidizers.[2]

    • Corrosivity: Aqueous solutions with a pH of ≤ 2 or ≥ 12.5.[2]

    • Reactivity: Substances that are unstable, react violently with water, or generate toxic gases when mixed with water.[2]

    • Toxicity: Harmful or fatal if ingested or absorbed.

  • Wear Appropriate PPE: Always handle chemical waste with the appropriate Personal Protective Equipment (PPE) as specified in the SDS, including gloves, safety glasses or goggles, and a lab coat.

Step 2: Waste Segregation

To prevent dangerous reactions, never mix different types of chemical waste.[1][3]

  • Incompatible Chemicals: Keep incompatible chemicals separate. For example, store acids and bases in different containers and locations.[3][4] Keep oxidizers away from flammable or organic solvents.

  • Solid vs. Liquid Waste: Use separate containers for solid and liquid waste.[1]

  • Halogenated vs. Non-Halogenated Solvents: Segregate chlorinated or other halogenated solvents from non-halogenated solvents, as disposal methods and costs can differ.

Step 3: Collection and Container Management

Waste must be collected in appropriate containers at the point of generation.

  • Container Compatibility: Use containers made of a material compatible with the chemical waste being stored.[1][4][5] For instance, do not store strong acids in metal containers.[1] The original chemical container is often the best choice for its waste.[4][5]

  • Container Condition: Ensure the container is in good condition, free of leaks, and has a secure, screw-type lid.[3][4][5] Makeshift lids like plastic wrap or foil are not acceptable.[5]

  • Keep Containers Closed: Waste containers must remain sealed at all times, except when adding waste.[2][4][5] This prevents the release of vapors and potential spills.

Step 4: Proper Labeling

Clear and accurate labeling is a critical regulatory requirement.

  • Immediate Labeling: Attach a hazardous waste label to the container as soon as the first drop of waste is added.[4][5]

  • Required Information: The label must include:

    • The words "Hazardous Waste" .[3][6][7][8]

    • The full chemical name(s) of the contents, without abbreviations or formulas.[3] For mixtures, list all components and their approximate percentages.[8][9]

    • The specific hazard(s) (e.g., Flammable, Corrosive, Toxic).[3][6][8]

    • The "Accumulation Start Date," which is the date waste was first added to the container.[6][7][9]

    • The name and contact information of the generating researcher or lab.[10]

Step 5: Safe Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely in a designated area within the laboratory.

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[2][3][11]

  • Secondary Containment: Store all hazardous waste containers in a secondary containment system, such as a chemical-resistant tub or tray, to contain any potential leaks or spills.[4][5][11]

  • Quantity Limits: Adhere to strict volume limits for waste stored in an SAA.[2][4][5]

Step 6: Arranging for Final Disposal

Laboratory personnel should not dispose of hazardous chemicals themselves.

  • Contact EHS: When a waste container is nearly full or has been in storage for an extended period, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[2]

  • Professional Disposal: EHS works with licensed hazardous waste disposal companies to ensure the waste is transported, treated, and disposed of in compliance with all federal, state, and local regulations.[12]

  • Non-Hazardous Waste: Some chemicals may be deemed non-hazardous and eligible for sewer or trash disposal.[13][14][15] However, this determination must be made in strict accordance with EHS guidelines; never pour any chemical down the drain without explicit approval.[2][13]

Quantitative Data Summary

The following table summarizes key quantitative limits for the storage of hazardous waste in a laboratory's Satellite Accumulation Area (SAA), based on U.S. Environmental Protection Agency (EPA) regulations and common institutional policies.

ParameterLimitCitation
Maximum Volume of Hazardous Waste 55 gallons[2][4][5]
Maximum Volume of Acutely Hazardous Waste (P-Listed) 1 quart (liquid) or 1 kg (solid)[2][5]
Maximum Accumulation Time (Partial Container) Up to 12 months (or per institutional policy)[2][3]
Removal Time After Container is Full Within 3 calendar days[2][3]

Chemical Waste Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper management and disposal of laboratory chemical waste.

G cluster_prep Phase 1: Pre-Disposal & Identification cluster_collection Phase 2: Waste Collection & Storage cluster_disposal Phase 3: Final Disposal start Chemical in Use sds Consult Safety Data Sheet (SDS) start->sds identify_hazards Identify Hazards (Ignitable, Corrosive, Reactive, Toxic) sds->identify_hazards ppe Wear Appropriate PPE identify_hazards->ppe segregate Segregate Incompatible Wastes ppe->segregate collect Collect in Compatible, Sealed Container segregate->collect label_waste Label Container Immediately - 'Hazardous Waste' - Contents & Hazards - Accumulation Date collect->label_waste store Store in Secondary Containment in Satellite Accumulation Area (SAA) label_waste->store check_full Container Full or Time Limit Reached? store->check_full check_full->store No contact_ehs Contact EHS for Pickup check_full->contact_ehs Yes disposal Professional Disposal by Licensed Vendor contact_ehs->disposal

Caption: Workflow for the safe disposal of laboratory chemical waste.

References

Essential Safety and Handling of DMRIE for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical reagents. This guide provides essential, immediate safety and logistical information for the handling of DMRIE (1,2-dimyristyloxypropyl-3-dimethyl-hydroxy ethyl ammonium bromide), a cationic lipid commonly used in transfection protocols. The following procedural guidance is based on the known hazards of similar chemical compounds and general laboratory safety best practices.

Personal Protective Equipment (PPE)

A definitive Safety Data Sheet (SDS) for this compound or the common formulation this compound-C was not located in publicly available resources. However, SDSs for chemically related quaternary ammonium compounds indicate a potential for skin and eye irritation. Therefore, a conservative approach to PPE is warranted. A thorough risk assessment should be conducted by laboratory personnel before beginning any work with this substance.[1][2]

Recommended PPE for Handling this compound:

PPE CategoryRecommended Equipment
Eye and Face Protection Safety glasses with side shields are the minimum requirement.[1] For tasks with a higher risk of splashing, such as mixing or large-volume transfers, chemical safety goggles and a face shield should be worn.[1][3]
Hand Protection Chemically resistant gloves are mandatory.[3] Nitrile gloves are a common choice for laboratory settings and should provide adequate protection for incidental contact.[1] If prolonged contact is anticipated, consider using thicker, heavy-duty gloves or double-gloving.[1][3] Always inspect gloves for any signs of degradation or perforation before use and wash hands thoroughly after removal.
Body Protection A standard laboratory coat is required to protect skin and personal clothing from potential splashes.[1][3][4][5] Ensure the lab coat is fully buttoned. For larger scale operations, a chemically resistant apron or coveralls may be necessary.[3]
Foot Protection Closed-toe shoes are a standard requirement in all laboratory environments to protect against spills and falling objects.[3]
Respiratory Protection Respiratory protection is generally not required when handling small quantities of this compound in a well-ventilated area or a chemical fume hood.[3] However, if there is a risk of generating aerosols or if working in a poorly ventilated space, a risk assessment should be performed to determine if a respirator is necessary.[3]

Experimental Protocols: Safe Handling and Disposal

Preparation and Use:

  • Consult Safety Information: Before use, attempt to obtain the most current safety information from the supplier.

  • Work in a Ventilated Area: All handling of this compound, especially the initial dilution from the stock solution, should be performed in a well-ventilated laboratory or, preferably, within a chemical fume hood to minimize inhalation exposure.

  • Prevent Contact: Avoid direct contact with the skin, eyes, and clothing by consistently wearing the recommended PPE.

  • Mixing: When preparing solutions, add this compound to the diluent slowly to avoid splashing.

  • Immediate Cleanup: In the event of a spill, contain the spill with absorbent material, and clean the affected area as per your laboratory's standard operating procedures for chemical spills. Dispose of the cleanup materials as hazardous waste.

Disposal Plan:

The disposal of this compound and any contaminated materials must be conducted in accordance with local, state, and federal regulations.

  • Waste Collection: Collect all waste containing this compound, including used pipette tips, tubes, and gloves, in a designated, clearly labeled hazardous waste container.

  • Container Type: The waste container should be made of a material compatible with the chemical and should have a secure lid.

  • Disposal Vendor: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company. Do not pour this compound down the drain or dispose of it in the regular trash.

Safety Workflow for Handling this compound

The following diagram outlines the logical workflow for safely handling this compound from preparation to disposal.

DMRIE_Safety_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Cleanup prep_start Start: Obtain this compound risk_assessment Conduct Risk Assessment prep_start->risk_assessment gather_ppe Gather Required PPE (Gloves, Goggles, Lab Coat) risk_assessment->gather_ppe prep_area Prepare Well-Ventilated Work Area (Fume Hood) gather_ppe->prep_area don_ppe Don PPE prep_area->don_ppe handle_this compound Handle this compound (Dilution, Mixing) don_ppe->handle_this compound spill_check Spill? handle_this compound->spill_check cleanup_spill Follow Spill Cleanup Protocol spill_check->cleanup_spill Yes continue_work Continue Experiment spill_check->continue_work No cleanup_spill->handle_this compound dispose_waste Dispose of Contaminated Waste in Labeled Hazardous Waste Container continue_work->dispose_waste decontaminate Decontaminate Work Area dispose_waste->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end_process End of Process wash_hands->end_process

Procedural workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.